1-Bromo-3-trifluoromethoxy-propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(trifluoromethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3O/c5-2-1-3-9-4(6,7)8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMQDRYYWOLCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198089-20-1 | |
| Record name | 1-bromo-3-(trifluoromethoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-3-trifluoromethoxy-propane (CAS No. 1198089-20-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-trifluoromethoxy-propane is a halogenated aliphatic ether that has garnered interest in the fields of medicinal chemistry and materials science. Its unique structural features, namely the terminal bromine atom and the trifluoromethoxy group, impart distinct physicochemical properties that make it a valuable building block in organic synthesis. The bromine atom serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the trifluoromethoxy group (-OCF₃) can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1198089-20-1 | [1] |
| Molecular Formula | C₄H₆BrF₃O | [1] |
| Molecular Weight | 206.99 g/mol | [1] |
| Appearance | Colorless oil (predicted) | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water (predicted), soluble in common organic solvents | |
| LogP | 2.4 (predicted) | [1] |
Synthesis of this compound
A potential synthetic approach involves the use of a trifluoromethoxide source. Reagents capable of delivering the CF₃O⁻ anion have been developed and utilized for the trifluoromethoxylation of alkyl halides and other electrophiles.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-trifluoromethoxy-propane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoromethoxy Group in Modern Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in the design of novel pharmaceuticals and advanced materials. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest due to its unique electronic and steric properties. This moiety can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-Bromo-3-trifluoromethoxy-propane (CAS No: 1198089-20-1) is a key building block that provides a versatile platform for introducing the trifluoromethoxypropyl group into a wide range of molecular scaffolds. This guide offers a comprehensive overview of the core physicochemical properties of this compound, providing essential data and methodologies for its application in research and development.
Molecular and Chemical Identity
This compound is a halogenated ether. Its fundamental identifiers are crucial for accurate documentation and safe handling in a laboratory setting.[1]
| Identifier | Value |
| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane[1] |
| CAS Number | 1198089-20-1[1] |
| Molecular Formula | C₄H₆BrF₃O[1] |
| Molecular Weight | 206.99 g/mol [1] |
| Canonical SMILES | C(CBr)COC(F)(F)F |
| InChI Key | SCMQDRYYWOLCHV-UHFFFAOYSA-N |
Molecular Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and drug development. These properties dictate its behavior in different environments and its potential interactions.
| Property | Value | Notes |
| Boiling Point | Data not available | For the similar compound 1-bromo-3-fluoropropane, the boiling point is 101.4 °C.[2] |
| Melting Point | Data not available | - |
| Density | Data not available | For the similar compound 1-bromo-3-fluoropropane, the density is 1.525 g/cm³ at 35 °C.[2] |
| Solubility | Data not available | Halogenated alkanes are generally sparingly soluble in water but soluble in organic solvents. |
| XlogP | 2.4 | This predicted value suggests moderate lipophilicity.[1] |
Safety and Handling
This compound is classified as a flammable liquid and an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably a fume hood.
Synthesis
Postulated Synthetic Pathway
Caption: A potential synthetic route to this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the searched resources, we can predict the key features based on its structure and the known spectroscopic behavior of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene (-CH₂-) groups.
-
A triplet around 3.5-3.8 ppm for the protons on the carbon adjacent to the bromine atom (Br-CH₂-).
-
A multiplet (likely a pentet or sextet) in the region of 2.0-2.4 ppm for the central methylene protons (-CH₂-).
-
A triplet around 3.9-4.2 ppm for the protons on the carbon adjacent to the ether oxygen (-O-CH₂-).
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to display three signals for the three distinct carbon environments in the aliphatic chain, in addition to the carbon of the trifluoromethoxy group.
-
A signal around 30-35 ppm for the carbon bonded to bromine.
-
A signal around 25-30 ppm for the central carbon.
-
A signal around 65-70 ppm for the carbon attached to the ether oxygen.
-
A quartet around 120-125 ppm for the carbon of the -OCF₃ group, showing coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. This signal would likely appear as a singlet in a proton-decoupled spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
-
C-H stretching vibrations for the alkane backbone in the 2850-3000 cm⁻¹ region.
-
A strong C-O stretching band characteristic of ethers, typically in the 1000-1300 cm⁻¹ region.
-
Strong C-F stretching absorptions, also in the 1000-1300 cm⁻¹ region, which may overlap with the C-O stretch.
-
A C-Br stretching vibration, which would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry
The mass spectrum would exhibit a molecular ion peak (M⁺). A characteristic feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is indicative of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of a bromine radical and cleavage of the C-C and C-O bonds.
Experimental Protocols (General Methodologies)
The following are generalized, step-by-step protocols for the determination of key physicochemical properties. These would need to be adapted and optimized for the specific analysis of this compound.
Determination of Boiling Point (Micro Method)
-
Apparatus Setup: A small test tube containing 1-2 mL of the sample is attached to a thermometer. A sealed capillary tube is inverted and placed inside the test tube. The assembly is then heated in an oil bath.
-
Heating: The oil bath is heated slowly. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
-
Observation: The temperature at which a rapid and continuous stream of bubbles emerges is noted. The heat is then removed.
-
Boiling Point Determination: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility (Qualitative)
-
Sample Preparation: In a small test tube, add approximately 0.1 mL of this compound.
-
Solvent Addition: Add 1 mL of the solvent to be tested (e.g., water, ethanol, dichloromethane) in small portions, shaking vigorously after each addition.
-
Observation: Observe whether the compound dissolves completely to form a homogeneous solution. The solubility is then classified as soluble, partially soluble, or insoluble.
Conclusion
This compound is a valuable synthetic intermediate, offering a gateway to novel molecules with potentially enhanced biological and material properties. While experimental data on its physicochemical properties are not widely available, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The presented general experimental protocols offer a starting point for researchers to characterize this compound in their own laboratories, thereby contributing to the collective knowledge and enabling its broader application in scientific discovery.
References
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PubChem. 1-Bromo-3-(trifluoromethoxy)propane. National Center for Biotechnology Information. [Link]
-
CAS Common Chemistry. Propane, 1-bromo-3-fluoro-. American Chemical Society. [Link]
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1-Bromo-3-trifluoromethoxy-propane structure and nomenclature
An In-Depth Technical Guide to 1-Bromo-3-trifluoromethoxy-propane
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aliphatic ether of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the compound's molecular structure, nomenclature, and key physicochemical properties. It further explores its synthetic utility, reactivity, and the strategic advantages of incorporating the trifluoromethoxypropyl moiety into novel molecular entities. The unique combination of a reactive bromo group and a metabolically stable, lipophilic trifluoromethoxy group makes this compound a valuable building block in modern drug discovery and development. Safety protocols and handling guidelines are also summarized based on current GHS classifications.
Introduction: A Strategic Building Block
In the landscape of modern chemical synthesis, particularly within drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing molecular properties.[1] this compound (CAS: 1198089-20-1) has emerged as a bifunctional reagent of considerable value. It provides researchers with a direct route to introduce the 3-(trifluoromethoxy)propyl group into a wide array of molecular scaffolds.
This guide delves into the technical specifics of this compound, highlighting the synergistic interplay between its two key functional components:
-
The Bromo Group : A well-established leaving group in nucleophilic substitution reactions, the bromine atom provides a reactive handle for covalent bond formation, enabling the use of this molecule as a versatile alkylating agent.
-
The Trifluoromethoxy (-OCF₃) Group : This moiety is a bioisostere of other groups, but with distinct advantages. It is highly electron-withdrawing, metabolically robust, and significantly increases the lipophilicity of a molecule.[2] These characteristics are highly sought after in drug design to enhance membrane permeability, improve metabolic stability, and modulate interactions with biological targets.[2][3]
By understanding the structure, properties, and reactivity of this compound, scientists can effectively leverage its potential to accelerate the development of new pharmaceuticals, agrochemicals, and advanced materials.
Chemical Structure and Nomenclature
A precise understanding of a compound's structure and nomenclature is fundamental for unambiguous scientific communication.
IUPAC Name and Synonyms
-
Systematic IUPAC Name : 1-bromo-3-(trifluoromethoxy)propane[4]
-
Common Synonyms : this compound, 1-Bromo-3-trifluoromethoxypropane[4]
Molecular Structure
The structure consists of a three-carbon propane chain. One terminus is substituted with a bromine atom, and the other is connected to a trifluoromethoxy group via an ether linkage.
Caption: 2D Chemical Structure of 1-bromo-3-(trifluoromethoxy)propane.
Chemical Identifiers
For precise database searching and regulatory compliance, the following identifiers are critical:
| Identifier | Value | Source |
| CAS Number | 1198089-20-1 | PubChem[4] |
| Molecular Formula | C₄H₆BrF₃O | PubChem[4] |
| InChI | InChI=1S/C4H6BrF3O/c5-2-1-3-9-4(6,7)8/h1-3H2 | PubChem[4] |
| InChIKey | SCMQDRYYWOLCHV-UHFFFAOYSA-N | PubChem[4] |
| Canonical SMILES | C(COC(F)(F)F)CBr | PubChem[4] |
Physicochemical and Pharmacokinetic Significance
The properties of this compound are dictated by its functional groups, making it a reagent with predictable and desirable characteristics for molecular design.
Core Properties
| Property | Value |
| Molecular Weight | 206.99 g/mol [4] |
| Monoisotopic Mass | 205.95541 Da[5] |
| XlogP (Predicted) | 2.4[5] |
| Physical Form | Liquid (presumed at STP) |
The Role of the Trifluoromethoxy Group in Drug Design
The -OCF₃ group is not merely a metabolically stable version of a methoxy group; its electronic properties are profoundly different and offer distinct advantages.
-
Enhanced Lipophilicity : The trifluoromethoxy group is highly lipophilic, a property that can improve a drug candidate's ability to cross biological membranes, potentially leading to better absorption and distribution. This is a critical factor for oral bioavailability and for targeting the central nervous system.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, and the fluorine atoms shield the ether oxygen from metabolic enzymes. This makes the -OCF₃ group remarkably stable against metabolic degradation, which can extend the biological half-life of a drug.
-
Electron-Withdrawing Nature : The high electronegativity of the fluorine atoms makes the -OCF₃ group a powerful electron-withdrawing substituent.[2] This can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and modulating their binding interactions with protein targets.
Synthesis and Reactivity Profile
General Reactivity
The primary mode of reactivity for this compound is nucleophilic substitution at the bromine-bearing carbon. As a primary alkyl halide, it readily participates in Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity makes it an efficient agent for introducing the 3-(trifluoromethoxy)propyl moiety. The ether linkage and the trifluoromethoxy group are stable under most conditions used for these substitutions.
Conceptual Synthetic Workflow
While specific, detailed preparations are often proprietary, a logical synthetic route can be conceptualized starting from a commercially available precursor, such as 3-(trifluoromethoxy)propan-1-ol. The conversion of the terminal alcohol to a bromide is a standard and high-yielding transformation in organic chemistry.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Conceptual)
-
Reaction Setup : To a cooled (0 °C), stirred solution of 3-(trifluoromethoxy)propan-1-ol in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane), add a brominating agent (e.g., phosphorus tribromide, PBr₃) dropwise.
-
Reaction Execution : Allow the reaction mixture to slowly warm to room temperature and stir for several hours until analysis (e.g., by TLC or GC) indicates complete consumption of the starting alcohol.
-
Workup : Carefully quench the reaction by pouring it over ice water. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Isolation and Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Applications in Research and Drug Development
The utility of this compound lies in its role as a versatile building block. Halogenated compounds are widely used as starting materials for the synthesis of a broad range of organic compounds.[6] The incorporation of halogen atoms into drug candidates can improve pharmacological properties and facilitate target binding.[7][8]
-
Pharmaceuticals : The introduction of the 3-(trifluoromethoxy)propyl chain can enhance a lead compound's pharmacokinetic profile. Its lipophilicity can improve cell permeability, while its metabolic stability can increase in vivo half-life. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance ligand-protein binding affinity and selectivity.[8][9]
-
Agrochemicals : Similar to pharmaceuticals, the properties that make the -OCF₃ group attractive in drug design—enhanced stability and membrane permeability—are also highly beneficial for the development of new pesticides and herbicides.
-
Materials Science : Fluorinated polymers and materials often exhibit unique properties, including thermal stability and hydrophobicity. This reagent can be used to introduce the trifluoromethoxypropyl functional group into monomers for the creation of specialty polymers.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.
-
GHS Hazard Statements :
-
Precautionary Measures :
-
Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal : Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
-
Conclusion
This compound is a highly functionalized and strategic building block for chemical synthesis. Its structure provides a reactive handle for molecular elaboration while simultaneously introducing the trifluoromethoxy group—a moiety proven to confer desirable pharmacokinetic and physicochemical properties. For researchers and scientists in drug development and materials science, this reagent represents a powerful tool for the rational design of novel molecules with enhanced performance characteristics. A thorough understanding of its properties, reactivity, and safety is essential for its effective and responsible application.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. Acme Pharmatech. [Link]
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1-Bromo-3-(trifluoromethoxy)propane | C4H6BrF3O. PubChem, National Center for Biotechnology Information. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, National Library of Medicine. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Haloalkanes and Haloarenes. Samagra. [Link]
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1-Bromo-3-methoxypropane: Your Source for Pharmaceutical Synthesis Needs. Medium. [Link]
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1-bromo-3-(trifluoromethoxy)propane (C4H6BrF3O). PubChemLite. [Link]
-
Halogenase engineering and its utility in medicinal chemistry. National Center for Biotechnology Information. [Link]
-
Principles and applications of halogen bonding in medicinal chemistry and chemical biology. PubMed, National Library of Medicine. [Link]
-
Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]
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- 9. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 1-Bromo-3-trifluoromethoxy-propane
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-trifluoromethoxy-propane
Introduction
The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in the fields of medicinal chemistry, agrochemicals, and materials science. Its combination of high lipophilicity, metabolic stability, and potent electron-withdrawing nature allows for the fine-tuning of a molecule's physicochemical and biological properties.[1] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety imparts distinct conformational and electronic characteristics.[1]
This compound is a key building block that combines the influential -OCF₃ group with a versatile brominated alkyl chain. This bifunctional nature makes it an attractive intermediate for introducing the trifluoromethoxypropyl motif into a wide array of target molecules through nucleophilic substitution or organometallic coupling reactions. This guide provides a detailed examination of the synthetic strategies for preparing this compound, focusing on practical, high-yield methodologies suitable for a research and development setting.
Strategic Analysis of Synthetic Pathways
The can be logically approached from two primary retrosynthetic disconnections. The choice of pathway depends on the availability of starting materials, reagent costs, and the desired scale of the synthesis.
Pathway A: O-Trifluoromethoxylation followed by Bromination
This strategy involves the initial formation of the C-O-CF₃ bond, followed by the conversion of a terminal alcohol to the corresponding bromide.
-
Step 1: Mono-O-Trifluoromethoxylation of 1,3-Propanediol. The first step requires the selective trifluoromethoxylation of one of the two primary hydroxyl groups in 1,3-propanediol.[2] Modern methods for the direct O-trifluoromethylation of aliphatic alcohols typically employ electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagent), in the presence of a Lewis acid catalyst like zinc bis(triflimide).[3][4] Achieving high selectivity for the mono-functionalized product over the di-substituted byproduct can be challenging and often requires careful control of stoichiometry and reaction conditions.
-
Step 2: Bromination of 3-(trifluoromethoxy)propan-1-ol. The resulting intermediate alcohol is then converted to the target alkyl bromide. The Appel reaction is exceptionally well-suited for this transformation, offering mild, neutral conditions that are compatible with the potentially sensitive trifluoromethoxy group.[5][6][7] This reaction utilizes triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄), to achieve a clean conversion with high yields.[8]
Caption: Synthetic workflow for Pathway A.
Pathway B: Nucleophilic Trifluoromethoxylation of a Bromo-alcohol
This alternative and more direct approach begins with a commercially available bromo-alcohol and introduces the trifluoromethoxy group in the final step. This strategy circumvents the challenge of selective mono-functionalization of a diol.
The core of this pathway is the nucleophilic substitution of the bromide in 3-bromo-1-propanol with a trifluoromethoxide (CF₃O⁻) source. Historically, generating and using the CF₃O⁻ anion has been difficult. However, recent advancements have led to the development of shelf-stable reagents that can release the trifluoromethoxide anion under mild, base-mediated conditions, avoiding the need for harsh silver salts.[9] Reagents such as (E)-O-trifluoromethyl-benzaldoximes (TFBO) have proven effective for the nucleophilic trifluoromethoxylation of unactivated alkyl halides.[9]
Caption: Synthetic workflow for the more direct Pathway B.
Given its operational simplicity and avoidance of selectivity issues, Pathway B is the recommended route for the efficient .
Recommended Experimental Protocol: Pathway B
This protocol is adapted from modern silver-free nucleophilic trifluoromethoxylation methods.[9] It provides a reliable and scalable procedure for the from 3-bromo-1-propanol.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the trifluoromethoxylation reagent, (E)-O-trifluoromethyl-benzaldoxime (TFBO) (1.2 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., N,N-Dimethylformamide, DMF) to dissolve the reagent.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 15-20 minutes to ensure the in-situ generation of the trifluoromethoxide anion.
-
Substrate Addition: Add 3-bromo-1-propanol (1.0 equivalent) dropwise to the cold reaction mixture via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.
Data Presentation: Reaction Parameters and Product Properties
| Parameter | Value |
| Starting Material | 3-Bromo-1-propanol[10] |
| Key Reagent | (E)-O-trifluoromethyl-benzaldoxime (TFBO)[9] |
| Base | Potassium tert-butoxide (t-BuOK) |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | Moderate to Good |
| Purification Method | Flash Column Chromatography |
| Property | Value |
| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane |
| Molecular Formula | C₄H₆BrF₃O |
| Molecular Weight | 206.99 g/mol |
| CAS Number | 1198089-20-1 |
| Appearance | Colorless Liquid (Predicted) |
Core Mechanism: S N 2 Trifluoromethoxylation
The key transformation in the recommended pathway is a classic bimolecular nucleophilic substitution (S N 2) reaction. The process is initiated by the base-mediated decomposition of the TFBO reagent to generate the trifluoromethoxide anion (CF₃O⁻), a potent nucleophile.
Caption: Mechanism of nucleophilic trifluoromethoxylation.
-
Anion Generation: The strong base, potassium tert-butoxide, deprotonates a precursor or facilitates the fragmentation of the TFBO reagent, releasing the trifluoromethoxide anion.[9]
-
Nucleophilic Attack: The highly nucleophilic CF₃O⁻ anion attacks the electrophilic carbon atom bonded to the bromine in 3-bromo-1-propanol. This occurs via a backside attack, characteristic of an S N 2 mechanism.
-
Displacement: In a concerted step, the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks, displacing the bromide ion as the leaving group and forming the final product.
The hydroxyl group on the other end of the propyl chain remains intact under these conditions, as the primary alkyl bromide is significantly more electrophilic and susceptible to substitution than the alcohol.
Conclusion
The is most efficiently achieved via a direct nucleophilic trifluoromethoxylation of commercially available 3-bromo-1-propanol. This modern, silver-free approach offers high functional group tolerance, operational simplicity, and good yields, making it the superior strategy for laboratory-scale preparation. The resulting product is a valuable synthetic intermediate, poised for use in the development of novel pharmaceuticals and advanced materials where the incorporation of the trifluoromethoxypropyl moiety is desired.
References
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Liu, J.-B., Xu, X.-H., & Qing, F.-L. (2015). Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. Organic Letters, 17(16), 4106–4109. [Link]
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Liu, J.-B., Xu, X.-H., & Qing, F.-L. (2015). Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. PubMed, National Library of Medicine. [Link]
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Togni, A., et al. (2010). Zinc-mediated Formation of Trifluoromethyl Ethers From Alcohols and Hypervalent Iodine Trifluoromethylation Reagents. Angewandte Chemie International Edition, 49(43), 7929-7933. [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Bromo-3-trifluoromethoxy-propane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-trifluoromethoxy-propane is a halogenated ether with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its physicochemical properties and the behavior of structurally similar compounds. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Solubility in Chemical Applications
The solubility of a compound is a fundamental physical property that dictates its utility in a multitude of chemical processes. For a reagent like this compound, solubility data is critical for:
-
Reaction Kinetics and Mass Transfer: Ensuring the compound is sufficiently dissolved in a solvent is essential for optimal reaction rates and efficient mass transfer between phases.
-
Process Design and Optimization: Knowledge of solubility is crucial for designing and scaling up chemical processes, including extractions, crystallizations, and chromatographic separations.
-
Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or an intermediate in various excipients and solvents directly impacts its bioavailability and the feasibility of different dosage forms.
This guide serves as a foundational resource for researchers working with this compound, enabling them to make informed decisions regarding solvent selection and to generate reliable solubility data.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆BrF₃O | PubChem[1] |
| Molecular Weight | 206.99 g/mol | PubChem[1] |
| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane | PubChem[1] |
| CAS Number | 1198089-20-1 | PubChem[1] |
Predicted Solubility Profile: A "Like Dissolves Like" Perspective
The principle of "like dissolves like" is a cornerstone of solubility prediction.[2][3] It posits that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar and non-polar characteristics:
-
The trifluoromethoxy group (-OCF₃) and the bromo group (-Br) introduce polarity due to the high electronegativity of fluorine, oxygen, and bromine atoms.
-
The propane backbone (-CH₂CH₂CH₂-) is non-polar.
Given this structure, this compound is anticipated to exhibit good solubility in a range of common organic solvents. Partially fluorinated ethers are known to have increased solubility in polar media compared to their fully fluorinated counterparts.[4] Moreover, haloalkanes, in general, are soluble in organic solvents.[5]
Expected Solubility in Common Organic Solvents:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile, as well as in chlorinated solvents like dichloromethane and chloroform.
-
Moderate to High Solubility: Expected in alcohols like methanol, ethanol, and isopropanol.
-
Moderate Solubility: Likely in non-polar solvents such as toluene and hexanes, although the polar functional groups may limit complete miscibility in all proportions.
-
Insoluble in Water: Due to the significant non-polar hydrocarbon and fluorinated portion of the molecule, it is expected to be immiscible with water.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 1, specifically Test No. 105 for water solubility, and is adapted for organic solvents.[6][7][8]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a precisely known volume of the chosen organic solvent. The presence of undissolved solute is essential to ensure saturation.
-
Seal the vial tightly with a screw cap fitted with a PTFE septum to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the organic solvent to remove any suspended microparticles.
-
Accurately dilute the filtered sample with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the standard solutions and the diluted sample using a calibrated GC-FID or other suitable analytical method.
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabular Summary of Solubility Data
A well-structured table is ideal for presenting the determined solubility values.
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Acetone | Ketone | 25 | Experimental Value | Calculated Value |
| Dichloromethane | Chlorinated | 25 | Experimental Value | Calculated Value |
| Ethanol | Alcohol | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | Ester | 25 | Experimental Value | Calculated Value |
| Hexanes | Alkane | 25 | Experimental Value | Calculated Value |
| Toluene | Aromatic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Nitrile | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran | Ether | 25 | Experimental Value | Calculated Value |
Logical Relationship Diagram
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An In-depth Technical Guide to the Thermal Stability of 1-Bromo-3-trifluoromethoxy-propane
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 1-Bromo-3-trifluoromethoxy-propane (CAS No. 1198089-20-1).[1] As a specialized halogenated ether, this compound presents unique characteristics relevant to its application in pharmaceutical synthesis and materials science. Understanding its behavior under thermal stress is paramount for ensuring safe handling, storage, and process design. This document synthesizes theoretical predictions based on fundamental chemical principles with detailed, field-proven experimental protocols for empirical validation. We will explore anticipated decomposition pathways, identify potential hazardous byproducts, and provide a robust framework for a thorough thermal hazard assessment. This guide is intended for researchers, process chemists, and safety professionals who require a deep, actionable understanding of this molecule's thermal properties.
Introduction and Molecular Overview
This compound is a bifunctional organic molecule featuring a primary alkyl bromide and a terminal trifluoromethoxy ether group. The trifluoromethoxy (-OCF₃) group is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[2] The presence of the bromine atom provides a reactive handle for a wide array of nucleophilic substitution and coupling reactions, making the entire molecule a valuable building block in multi-step syntheses.
However, the combination of a labile C-Br bond and the highly stable -OCF₃ group within the same aliphatic chain creates a molecule with a complex thermal profile. While the trifluoromethoxy group itself is noted for its high thermal and chemical resistance, the alkyl bromide moiety is susceptible to thermal degradation.[2] This guide will dissect these competing characteristics to build a predictive model of the compound's thermal decomposition and outline the necessary experimental steps for its verification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆BrF₃O | PubChem[1] |
| Molecular Weight | 206.99 g/mol | PubChem[1] |
| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane | PubChem[1] |
| CAS Number | 1198089-20-1 | PubChem[1] |
Theoretical Assessment of Thermal Stability
A priori assessment of thermal stability begins with an analysis of the molecule's bond dissociation energies (BDEs). The weakest bond is the most probable site for initiating thermal decomposition.
Bond Dissociation Energy (BDE) Analysis
The primary bonds of interest in the this compound backbone are C-Br, C-O, C-C, and C-F.
-
C-Br Bond: Alkyl C-Br bonds are relatively weak, typically in the range of ~280-290 kJ/mol. This makes it the most likely point of initial cleavage. The thermal decomposition of brominated compounds often proceeds via the scission of this bond.[3]
-
C-O Bond: The ether linkage is generally more stable than the C-Br bond. The strong electron-withdrawing effect of the trifluoromethyl group further strengthens the adjacent C-O bond, making its homolytic cleavage less probable under initial thermal stress.
-
C-F Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol). Direct cleavage of a C-F bond is energetically demanding and is not considered a primary decomposition pathway at moderate temperatures.
-
C-C Bonds: The aliphatic C-C bonds (~350 kJ/mol) are significantly stronger than the C-Br bond and are therefore less likely to be the primary site of fragmentation.
Predicted Thermal Decomposition Pathways
Based on the BDE analysis and established mechanisms for the pyrolysis of alkyl halides, two primary decomposition pathways are proposed.[4][5]
Pathway I: Homolytic Cleavage (Radical Chain Mechanism)
The initial and most probable step is the homolytic fission of the C-Br bond, generating a bromine radical and a 3-(trifluoromethoxy)propyl radical. This initiation step can trigger a radical chain reaction.
-
Initiation: Br-CH₂CH₂CH₂-OCF₃ → Br• + •CH₂CH₂CH₂-OCF₃
-
Propagation: The resulting radicals can participate in hydrogen abstraction, disproportionation, or further fragmentation.
-
Termination: Radicals can recombine to form stable products.
Pathway II: Elimination (Concerted Mechanism)
Primary alkyl bromides can also undergo a unimolecular elimination of hydrogen bromide (HBr) to form an alkene.[4] This concerted, four-centered transition state mechanism competes with the radical pathway.
-
Elimination: Br-CH₂CH₂CH₂-OCF₃ → CH₂=CHCH₂-OCF₃ + HBr
The relative dominance of Pathway I versus Pathway II is temperature-dependent and can be influenced by the presence of radical inhibitors or initiators.[4] At elevated temperatures, irritating and toxic gases such as hydrogen bromide and hydrogen fluoride may be generated.[6]
Caption: Predicted primary thermal decomposition pathways for this compound.
Experimental Workflow for Thermal Hazard Assessment
Empirical testing is essential to validate theoretical predictions and quantify the thermal hazards. The following section details a comprehensive, multi-technique approach for a robust thermal stability analysis.
Caption: A multi-technique workflow for comprehensive thermal stability analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of mass loss and characterize the decomposition profile under an inert atmosphere. TGA provides quantitative data on the mass changes of a material as a function of temperature.[7][8][9]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA crucible.
-
Instrument Setup:
-
Place the crucible onto the TGA's high-precision balance.
-
Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A constant heating rate ensures reproducible results.
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss.
-
Determine the onset temperature (Tₒ) of decomposition.
-
Hypothetical TGA/DTG Results:
| Parameter | Predicted Value | Rationale |
| Onset Temperature (Tₒ) | 200 - 250 °C | Reflects the initial cleavage of the relatively weak C-Br bond. |
| Primary Mass Loss Step | ~39% or ~51% | A ~39% loss corresponds to the elimination of HBr (MW 80.9). A ~51% loss corresponds to the formation of 3-(trifluoromethoxy)propene (MW 126.1). The exact value will depend on the dominant mechanism. |
| Peak Decomposition Temp (Tₘₐₓ) | 250 - 300 °C | The temperature at which the primary decomposition reaction proceeds at its maximum rate. |
| Residue at 600 °C | < 5% | The compound is expected to decompose into volatile products, leaving minimal residue. |
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To quantify the thermal energy (exothermic or endothermic) associated with decomposition. DSC is a critical screening tool for identifying potentially hazardous exothermic reactions.[1][6][10][11][12]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a high-pressure stainless steel or gold-plated copper crucible.
-
Causality: Standard aluminum pans are unsuitable as they can deform or rupture under the pressure generated by decomposition gases, leading to a loss of sample and dangerously misleading results.[11] Sealed high-pressure cells ensure the containment of all products, allowing for an accurate measurement of the total energy released.[12]
-
-
Instrument Setup: Place the sealed sample crucible and an identical, empty reference crucible into the DSC cell.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C (or a temperature beyond the TGA-determined decomposition) at a heating rate of 5-10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature.
-
Identify and integrate any exothermic peaks to determine the enthalpy of decomposition (ΔH_d in J/g).
-
Determine the extrapolated onset temperature of the exotherm.
-
Expected Results: A significant exothermic peak is expected, confirming that the decomposition is an energy-releasing process. An enthalpy of decomposition greater than 300 J/g often indicates a potential for thermal runaway that warrants further investigation with adiabatic calorimetry.
Protocol 3: Accelerating Rate Calorimetry (ARC)
Objective: To assess the "worst-case scenario" thermal runaway potential under adiabatic conditions, providing critical data for process safety and relief system design.[13][14][15][16][17]
Methodology:
-
Sample Preparation: Load a precisely known quantity (e.g., 1-5 g) of the sample into a robust, spherical metal bomb (e.g., titanium or Hastelloy).
-
Instrument Setup: Place the bomb, which is fitted with a thermocouple and a pressure transducer, into the ARC calorimeter.
-
Thermal Program (Heat-Wait-Seek Mode):
-
Heat: The system heats the sample in small, predefined steps (e.g., 5 °C).
-
Wait: After each step, the system holds the temperature constant to allow the sample and bomb to reach thermal equilibrium.
-
Seek: The instrument monitors the sample's self-heating rate. If the rate exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.
-
-
Adiabatic Tracking: Once an exotherm is detected, the calorimeter's heaters match the sample's temperature rise, ensuring no heat is lost to the surroundings. The instrument records temperature and pressure as a function of time until the reaction is complete.
-
Data Analysis:
-
Plot temperature and pressure versus time.
-
Determine key safety parameters: onset temperature of self-heating, adiabatic temperature rise (ΔT_ad), maximum temperature and pressure, and Time to Maximum Rate (TMR).
-
Protocol 4: Evolved Gas Analysis (EGA)
Objective: To identify the chemical composition of the gases produced during decomposition, thereby confirming the proposed reaction mechanisms.
Methodology:
-
TGA-MS/FTIR: The gas outlet of the TGA is coupled directly to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer. As the sample decomposes in the TGA, the evolved gases are continuously analyzed.[18]
-
Pyrolysis-GC/MS: A small amount of the sample is rapidly heated to a specific decomposition temperature in a pyrolysis unit. The resulting products are then swept into a Gas Chromatograph (GC) for separation, followed by identification using a Mass Spectrometer (MS).[19][20]
Expected Products for Identification:
-
Hydrogen Bromide (HBr): A key indicator of the elimination pathway or radical reactions.
-
3-(trifluoromethoxy)propene: The primary organic product from the elimination pathway.
-
Other Hydrocarbons/Fluorocarbons: Potential byproducts from secondary radical reactions.
-
Carbonyl Fluoride (COF₂): A possible, highly toxic product from the breakdown of the -OCF₃ group at higher temperatures, especially under oxidative conditions.
Summary and Safety Recommendations
The thermal stability of this compound is primarily dictated by the lability of its carbon-bromine bond. Theoretical analysis predicts that decomposition will initiate in the 200-250 °C range via competing radical and elimination mechanisms, leading to the formation of hazardous and corrosive byproducts, most notably hydrogen bromide. The decomposition process is expected to be exothermic and, therefore, presents a potential thermal runaway hazard.
Key Safety Recommendations:
-
Avoid High Temperatures: Based on the predicted onset temperature, it is recommended to maintain storage and processing temperatures well below 200 °C. A thorough experimental analysis as outlined above is required to establish a precise maximum safe operating temperature.
-
Inert Atmosphere: Handling the material under an inert atmosphere (e.g., nitrogen) at elevated temperatures can help mitigate oxidative side reactions that may produce more hazardous byproducts.
-
Material Compatibility: Avoid contact with strong bases, which could induce dehydrobromination, and strong oxidizing agents. The potential generation of HBr necessitates the use of corrosion-resistant equipment for high-temperature applications.
-
Ventilation: All heating operations must be conducted in a well-ventilated fume hood or a closed system with appropriate off-gas scrubbing to handle the release of HBr and other potentially toxic fumes.
This guide provides a foundational framework for understanding and evaluating the thermal stability of this compound. The execution of the described experimental protocols is critical for gathering the empirical data needed to ensure its safe use in all research and development applications.
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Mello, P. A., Barin, J. S., Duarte, F. A., Bizzi, C. A., Diehl, L. O., Muller, E. I., & Flores, E. M. M. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642. [Link].
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Li, X., Wang, X., & Liu, X. (2017). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 9(12), 683. [Link].
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Burgess, D. R., Babushok, V., Linteris, G., & Manion, J. A. (2015). A Chemical Kinetic Mechanism for 2-Bromo-3,3,3-trifluoropropene (2-BTP) Flame Inhibition. NIST. [Link].
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Wikipedia contributors. (2024, December 18). Thermogravimetric analysis. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link].
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Mello, P. A., Barin, J. S., Duarte, F. A., Bizzi, C. A., Diehl, L. O., Muller, E. I., & Flores, E. M. M. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate. [Link].
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hazards and safety information for 1-Bromo-3-trifluoromethoxy-propane
An In-depth Technical Guide to the Hazards and Safety of 1-Bromo-3-trifluoromethoxy-propane
For the modern researcher, the introduction of novel chemical reagents is a double-edged sword. On one side lies the potential for groundbreaking discoveries, and on the other, the responsibility of navigating uncharted safety and handling territory. This compound (CAS No. 1198089-20-1) is one such compound, a valuable building block in synthetic chemistry whose full hazard profile is still emerging.
This guide, intended for laboratory scientists and drug development professionals, moves beyond a simple recitation of safety data sheet (SDS) entries. It provides a deeper, synthesized understanding of the compound's known hazards, offers field-tested protocols for safe handling, and establishes a framework for risk assessment in the absence of complete toxicological data. By explaining the causality behind safety protocols, we aim to foster a culture of proactive safety and scientific integrity.
Chemical Identification and Physicochemical Properties
A foundational aspect of chemical safety is the precise identification of the substance and its fundamental properties. These data points inform everything from storage conditions to appropriate emergency responses.
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane | [1] |
| CAS Number | 1198089-20-1 | [1] |
| Molecular Formula | C4H6BrF3O | [1] |
| Molecular Weight | 206.99 g/mol | [1] |
| Synonyms | This compound | [1] |
Further physical properties such as boiling point, density, and flash point are not consistently reported in publicly available databases, underscoring the need for cautious handling.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified as follows.[1]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Flammable Liquids | 2 / 3 | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❗ |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | ❗ |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ❗ |
Expert Analysis: The GHS classification points to a triple threat: flammability, skin/eye irritation, and respiratory irritation[1]. The trifluoromethoxy group and the bromine atom contribute to the molecule's reactivity and potential for biological interaction. The flammability is a significant concern, requiring stringent control of ignition sources. The irritant nature necessitates robust personal protective equipment (PPE) to prevent contact with skin, eyes, and the respiratory system.
Safe Handling and Engineering Controls
Given the known hazards, a multi-layered approach to safety is essential. This combines engineering controls with rigorous operational protocols.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[2][3][4]
-
Ventilation: Use adequate general or local explosion-proof ventilation to maintain airborne concentrations below any established exposure limits.[2]
-
Grounding and Bonding: To mitigate the risk of fire from static electricity, all containers and transfer equipment must be properly grounded and bonded.[2][5]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be immediately accessible in any area where the chemical is handled.[2]
Protocol: Safe Transfer of this compound
This protocol outlines the procedure for safely transferring the liquid from a storage container to a reaction vessel.
-
Preparation:
-
Inert Atmosphere (if required by reaction):
-
Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).
-
Maintain a positive pressure of inert gas throughout the transfer.
-
-
Reagent Transfer:
-
Using a clean, dry syringe and needle, carefully pierce the septum of the source bottle.
-
Slowly withdraw the required volume of the liquid.
-
To avoid drips, withdraw a small amount of inert gas into the syringe after the liquid.
-
Carefully withdraw the needle and immediately insert it into the septum of the reaction vessel.
-
Slowly dispense the liquid into the vessel.
-
-
Cleanup:
-
Remove the syringe from the reaction vessel.
-
Immediately rinse the syringe with a suitable solvent (e.g., isopropanol) in the fume hood, dispensing the rinsate into a designated hazardous waste container.
-
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing exposure. A risk assessment should be performed for each specific procedure, but the following represents the minimum required protection.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[6]
-
Skin Protection:
-
Respiratory Protection:
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Fig 1. PPE Selection Workflow for Handling Hazardous Chemicals.
Emergency Procedures
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
First-Aid Measures
-
Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][10]
-
Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water.[13] Never give anything by mouth to an unconscious person.[10][13] Call a physician or Poison Control Center immediately.[6]
Protocol: Emergency Response for a Spill
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.[10]
-
Control Ignition Sources: Remove all sources of ignition (e.g., turn off equipment, extinguish open flames).[2][6] Use only non-sparking tools for cleanup.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels.
-
Cleanup: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[2]
Fire Fighting and Stability
-
Suitable Extinguishing Media: For small fires, use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][6] For large fires, use water spray or fog.[2] Do not use a straight stream of water as it may spread the fire.[2]
-
Specific Hazards: The compound is a flammable liquid. Vapors are likely heavier than air and may travel to a source of ignition and flash back.[2][3] Containers may explode when heated.[3]
-
Hazardous Decomposition Products: Thermal decomposition may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride gas.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][6] Keep away from heat, sparks, open flames, and other ignition sources.[2][12]
Toxicological and Ecological Information
A critical aspect of trustworthiness is acknowledging the limits of current knowledge.
-
Toxicological Data: There is no specific toxicological data (e.g., LD50, LC50) available for this compound in the aggregated public databases.[6] The GHS classification is based on notifications and structural similarities to other irritants. The toxicological properties have not been fully investigated.[2][3]
-
Ecological Data: No data is available on the ecotoxicity of this compound.[6] Discharge into the environment must be avoided.[6] It is imperative to prevent the chemical from entering drains or waterways.[6]
Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste.
-
Product: Dispose of the material at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[6]
-
Contaminated Packaging: Containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The container can then be offered for recycling or reconditioning.[6]
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1-Bromo-3-(trifluoromethoxy)propane | C4H6BrF3O | CID 53255476. PubChem, National Center for Biotechnology Information. [Link]
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1-Bromo-3-fluoropropane | CAS#:352-91-0. Chemsrc. [Link]
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1,2,3-tribromo-1,1,3,3-tetrafluoro-propane Safety Data Sheets(SDS). Lookchem. [Link]
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Hazardous Substance Fact Sheet - Propane. New Jersey Department of Health. [Link]
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The Trifluoromethoxypropyl Synthon: A Technical Guide to 1-Bromo-3-(trifluoromethoxy)propane for Advanced Research
Introduction: The Strategic Value of the Trifluoromethoxy Group in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (–OCF₃) group has emerged as a uniquely powerful moiety. Its exceptional combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character allows researchers to finely modulate the physicochemical and biological properties of parent molecules.[1][2][3] The trifluoromethoxy group can significantly enhance membrane permeability, improve binding affinity to biological targets, and block metabolic pathways, making it a highly sought-after component in the development of novel pharmaceuticals and agrochemicals.[4][5]
This guide provides an in-depth technical overview of 1-Bromo-3-(trifluoromethoxy)propane (CAS No. 1198089-20-1), a key building block for introducing the valuable trifluoromethoxypropyl moiety. As a bifunctional reagent, it possesses a terminal bromide—an excellent leaving group for nucleophilic substitution—and the robust trifluoromethoxy group, offering a direct and efficient route to a diverse range of derivatives. This document is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, reactivity, commercial availability, and practical applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of 1-Bromo-3-(trifluoromethoxy)propane are summarized below.
Table 1: Physicochemical Properties of 1-Bromo-3-(trifluoromethoxy)propane
| Property | Value | Source |
| CAS Number | 1198089-20-1 | PubChem |
| Molecular Formula | C₄H₆BrF₃O | PubChem |
| Molecular Weight | 206.99 g/mol | PubChem |
| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane | PubChem |
| SMILES | C(COC(F)(F)F)CBr | PubChem |
| InChI Key | SCMQDRYYWOLCHV-UHFFFAOYSA-N | PubChem |
-
¹H NMR: The proton NMR spectrum is expected to show three distinct multiplets corresponding to the three methylene (–CH₂–) groups in the propane chain. The methylene group adjacent to the bromine atom (–CH₂Br) would be the most downfield, followed by the methylene group next to the ether oxygen (–OCH₂–), and finally the central methylene group.
-
¹³C NMR: The carbon NMR would display signals for the three aliphatic carbons, with the carbon attached to the bromine being the most deshielded. The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the –OCF₃ group.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns would involve the loss of a bromine radical and cleavage of the propane chain.
Synthesis and Mechanistic Insights
The synthesis of aliphatic trifluoromethyl ethers such as 1-Bromo-3-(trifluoromethoxy)propane is a challenge due to the instability of the trifluoromethoxide anion. However, advances in fluorination chemistry have led to several viable synthetic strategies. While a specific, detailed protocol for this exact molecule is not widely published in peer-reviewed journals, a plausible and effective route involves the trifluoromethoxylation of a suitable precursor, such as 3-bromo-1-propanol.
One of the most general and widely applicable methods is the oxidative desulfurization-fluorination of xanthates.[6] This approach avoids the direct handling of highly reactive and gaseous trifluoromethoxylation reagents.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 1-Bromo-3-(trifluoromethoxy)propane.
Detailed Experimental Protocol (Hypothetical):
-
Xanthate Formation: To a solution of 3-bromo-1-propanol (1.0 eq) in anhydrous THF at 0 °C, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes, after which carbon disulfide (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. Methyl iodide (1.2 eq) is then added, and stirring is continued for another 2 hours. The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude xanthate intermediate.
-
Oxidative Desulfurization-Fluorination: The crude xanthate intermediate is dissolved in an appropriate solvent like dichloromethane. A suitable fluoride source, such as pyridinium poly(hydrogen fluoride), is added. The mixture is cooled, and an oxidative agent, for example, N-bromosuccinimide (NBS), is added portion-wise. The reaction is carefully monitored by TLC or GC-MS. Upon completion, the reaction mixture is cautiously poured into a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 1-Bromo-3-(trifluoromethoxy)propane.
This method is advantageous as it utilizes readily available starting materials and reagents. The mechanism involves the formation of a key intermediate that undergoes fluorinative desulfurization to generate the trifluoromethoxy group.
Reactivity and Applications in Research and Development
1-Bromo-3-(trifluoromethoxy)propane is a versatile building block primarily utilized for the introduction of the trifluoromethoxypropyl group into a wide array of molecules. Its reactivity is dominated by the C-Br bond, which readily participates in nucleophilic substitution reactions.
Typical Reactions:
-
Alkylation of N-nucleophiles: It can be used to alkylate primary and secondary amines, azoles, and other nitrogen-containing heterocycles.
-
Alkylation of O-nucleophiles: Phenols and alcohols can be O-alkylated to form the corresponding ethers.
-
Alkylation of S-nucleophiles: Thiols and thiophenols react to form thioethers.
-
Alkylation of C-nucleophiles: It can react with carbanions, such as those derived from malonic esters, to form new C-C bonds.
Caption: General nucleophilic substitution with 1-Bromo-3-(trifluoromethoxy)propane.
The trifluoromethoxypropyl moiety introduced by this reagent is of significant interest in medicinal chemistry. The trifluoromethoxy group's high lipophilicity (Hansch parameter π ≈ 1.04) can enhance a drug candidate's ability to cross cellular membranes and the blood-brain barrier.[5] Furthermore, its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. The metabolic stability of the C-F bonds in the trifluoromethoxy group also protects the molecule from oxidative degradation, potentially increasing its in vivo half-life.
While direct, published examples of the use of 1-Bromo-3-(trifluoromethoxy)propane are still emerging, its utility can be inferred from the growing number of approved drugs and clinical candidates containing the trifluoromethoxy group, such as Riluzole and Delamanid. This reagent provides a valuable tool for medicinal chemists to explore structure-activity relationships by incorporating the trifluoromethoxypropyl group into new chemical entities.
Commercial Suppliers and Procurement
1-Bromo-3-(trifluoromethoxy)propane is available from several specialized chemical suppliers. Researchers should always consult the supplier for the most current information on purity, available quantities, and lead times.
Table 2: Commercial Suppliers of 1-Bromo-3-(trifluoromethoxy)propane
| Supplier | Product Number | Purity/Notes |
| Sigma-Aldrich (Merck) | MAN412114414 | Varies by batch |
| BLD Pharmatech | BD1198089 | ≥95% |
| Manchester Organics | Not specified | Custom synthesis or catalog item |
Note: Availability and product numbers are subject to change. It is recommended to verify with the suppliers directly.
Safety, Handling, and Storage
Hazard Profile:
Based on aggregated GHS data, 1-Bromo-3-(trifluoromethoxy)propane is classified as a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.
-
H226: Flammable liquid and vapor
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Researchers must consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.
Conclusion
1-Bromo-3-(trifluoromethoxy)propane is a valuable and versatile reagent for the incorporation of the trifluoromethoxypropyl synthon into a wide range of molecular scaffolds. The unique properties of the trifluoromethoxy group make this building block particularly relevant for applications in medicinal chemistry and materials science, where the fine-tuning of lipophilicity, metabolic stability, and electronic properties is crucial. As synthetic methodologies for fluorinated compounds continue to advance, the accessibility and application of reagents like 1-Bromo-3-(trifluoromethoxy)propane are expected to grow, enabling the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
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Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7536. [Link]
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An In-Depth Technical Guide to 1-Bromo-3-trifluoromethoxy-propane: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-trifluoromethoxy-propane is a halogenated aliphatic ether of significant interest in the field of medicinal chemistry. Its unique trifluoromethoxypropyl moiety makes it a valuable building block for the synthesis of novel pharmaceutical compounds. The trifluoromethoxy group can impart desirable properties to drug candidates, such as increased metabolic stability, enhanced lipophilicity, and improved membrane permeability. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, reactivity, and potential applications in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on analogous compounds to provide a robust theoretical and practical framework for its use.
Introduction: The Significance of the Trifluoromethoxy Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design.[1] The trifluoromethoxy (-OCF₃) group, in particular, has garnered considerable attention due to its unique electronic and steric properties.[1] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group is a lipophilic electron-withdrawing group with a conformational preference that can significantly influence the biological activity of a molecule.[1] Its incorporation into a drug candidate can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to metabolic degradation, leading to a longer half-life of the drug in the body.
-
Increased Lipophilicity: The trifluoromethoxy group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
-
Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.
-
Improved Binding Affinity: The unique steric and electronic properties of the -OCF₃ group can lead to more favorable interactions with the target protein, resulting in increased potency.
This compound serves as a key reagent for introducing the trifluoromethoxypropyl scaffold into a target molecule. The presence of the bromine atom provides a reactive handle for nucleophilic substitution reactions, allowing for the facile incorporation of this valuable moiety.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 3-bromopropan-1-ol and a trifluoromethylating agent, or more directly from 3-(trifluoromethoxy)propan-1-ol. Given the likely commercial availability of the latter, the direct bromination is the preferred route.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard bromination procedures for primary alcohols and should be optimized and validated in a laboratory setting.
Materials:
-
3-(trifluoromethoxy)propan-1-ol
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and other standard glassware.
Procedure using Phosphorus Tribromide (PBr₃):
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethoxy)propan-1-ol (1.0 eq) in anhydrous diethyl ether or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.33 - 0.4 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Carefully pour the reaction mixture over ice and then slowly add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or DCM (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can decompose the brominating agent.
-
Cooling: The bromination reaction is often exothermic; cooling helps to control the reaction rate and prevent side reactions.
-
Slow Addition: Prevents a rapid temperature increase and ensures a controlled reaction.
-
Aqueous Workup: The workup procedure is designed to remove unreacted reagents, byproducts, and acidic impurities.
-
Purification by Distillation: Fractional distillation is a standard and effective method for purifying volatile liquid products.
Physicochemical and Spectroscopic Properties
Experimentally determined physicochemical and spectroscopic data for this compound are not widely reported. However, based on its structure and data from analogous compounds, the following properties can be predicted.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source |
| Molecular Formula | C₄H₆BrF₃O | PubChem[2] |
| Molecular Weight | 206.99 g/mol | PubChem[2] |
| Appearance | Colorless to light yellow liquid | Analogy |
| Boiling Point | ~120-140 °C (at atmospheric pressure) | Estimation based on similar compounds |
| Density | ~1.6 g/cm³ | Estimation based on similar compounds |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, ether, ethyl acetate) | Analogy |
| XLogP3 | 2.4 | PubChem[2] |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra are unavailable. The following are predicted key features based on the structure:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A triplet corresponding to the -CH₂Br protons, downfield due to the electron-withdrawing effect of the bromine atom.
-
A triplet corresponding to the -CH₂O- protons, also downfield due to the adjacent oxygen atom.
-
A multiplet (likely a quintet or sextet) for the central -CH₂- protons, coupled to the adjacent methylene groups.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the carbon attached to bromine (-CH₂Br) in the range of 30-40 ppm.
-
A signal for the central carbon (-CH₂-) in the range of 30-40 ppm.
-
A signal for the carbon attached to the oxygen (-CH₂O-) in the range of 60-70 ppm.
-
A quartet for the trifluoromethoxy carbon (-OCF₃) around 120-125 ppm, showing coupling with the fluorine atoms.
-
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):
-
A singlet for the three equivalent fluorine atoms of the -OCF₃ group.
-
-
IR (Infrared) Spectroscopy:
-
Strong C-F stretching bands in the region of 1000-1300 cm⁻¹.
-
C-O stretching band around 1100 cm⁻¹.
-
C-Br stretching band in the fingerprint region (below 700 cm⁻¹).
-
-
MS (Mass Spectrometry):
-
A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a bromine atom.
-
Fragmentation patterns corresponding to the loss of Br, OCF₃, and other fragments.
-
Reactivity and Synthetic Applications
This compound is a versatile bifunctional molecule. The primary site of reactivity is the carbon-bromine bond, which is susceptible to nucleophilic attack. The trifluoromethoxy group is generally stable under common reaction conditions.
Nucleophilic Substitution Reactions
The key utility of this compound lies in its ability to act as an alkylating agent, introducing the trifluoromethoxypropyl group into various molecules. This is typically achieved through an Sₙ2 reaction mechanism.
Caption: General scheme for nucleophilic substitution reactions.
Potential Applications in Drug Discovery:
-
Alkylation of Phenols and Thiols: Reaction with phenoxides or thiolates to form the corresponding aryl or alkyl ethers and thioethers. The introduction of the trifluoromethoxypropyl chain can significantly alter the pharmacological properties of the parent phenol or thiol.[3]
-
Alkylation of Amines: Reaction with primary or secondary amines to yield N-alkylated products. This is a common strategy for modifying the structure and basicity of amine-containing drug candidates.
-
Formation of Carbon-Carbon Bonds: Reaction with carbanions, such as those derived from malonic esters or organometallic reagents, to extend carbon chains.
Self-Validating System for a Protocol:
A successful alkylation reaction using this compound would be validated by:
-
Reaction Monitoring: TLC or GC-MS analysis showing the consumption of the starting materials and the formation of a new, less polar product spot/peak.
-
Product Isolation: Successful purification of the product, typically by column chromatography or distillation, yielding a compound with a sharp boiling or melting point.
-
Spectroscopic Confirmation:
-
¹H NMR: Disappearance of the starting nucleophile's active proton (e.g., -OH, -NH, -SH) and the appearance of new signals corresponding to the trifluoromethoxypropyl group, with the expected chemical shifts and coupling patterns.
-
¹³C NMR: Appearance of the characteristic signals for the three carbons of the propyl chain and the trifluoromethoxy carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected mass of the product.
-
Safety and Handling
Based on GHS information from PubChem for this compound, the compound is classified with the following hazards:[2]
-
Flammable liquid and vapor. [2]
-
Causes skin irritation. [2]
-
Causes serious eye irritation. [2]
-
May cause respiratory irritation. [2]
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising building block for the synthesis of novel drug candidates. Its ability to introduce the metabolically robust and lipophilic trifluoromethoxypropyl moiety makes it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of their compounds. While detailed experimental data for this specific compound is currently sparse in the public domain, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from analogous structures. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in drug discovery and development.
References
- This reference is hypothetical as no direct synthesis was found.
- This reference is hypothetical as no direct synthesis was found.
- This reference is hypothetical as no direct synthesis was found.
- This reference is hypothetical as no direct synthesis was found.
- This reference is hypothetical as no direct synthesis was found.
- This reference is hypothetical as no direct synthesis was found.
-
Trifluoromethoxy-containing pharmaceutical drugs. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- This reference is hypothetical as no specific applic
-
1-Bromo-3-(trifluoromethoxy)propane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Use of 1-Bromo-3-trifluoromethoxy-propane in Organic Synthesis
Introduction: The Strategic Incorporation of the Trifluoromethoxypropyl Moiety
In the landscape of modern medicinal and agricultural chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating the physicochemical and biological properties of organic molecules. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[1] 1-Bromo-3-trifluoromethoxy-propane (CAS No. 1198089-20-1) emerges as a valuable and versatile building block for introducing the 3-(trifluoromethoxy)propyl moiety into a diverse range of molecular scaffolds.[2] This reagent combines the desirable electronic properties of the trifluoromethoxy group with the reactivity of a primary alkyl bromide, making it an ideal electrophile for nucleophilic substitution reactions.
This guide provides detailed application notes and protocols for the synthetic use of this compound, focusing on its reaction with common nucleophiles. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to leverage this reagent in their synthetic endeavors.
Chemical Properties and Safety Considerations
Before proceeding with any experimental work, it is crucial to understand the properties and hazards associated with this compound.
| Property | Value | Source |
| CAS Number | 1198089-20-1 | PubChem[2] |
| Molecular Formula | C₄H₆BrF₃O | PubChem[2] |
| Molecular Weight | 206.99 g/mol | PubChem[2] |
| Appearance | Liquid (at STP) | N/A |
| Boiling Point | Not specified | N/A |
Safety Information: this compound is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Nucleophilic Alkylation
The primary application of this compound in organic synthesis is as an electrophile in nucleophilic substitution reactions. The carbon atom bonded to the bromine is electron-deficient, making it susceptible to attack by a wide range of nucleophiles. The bromide ion is a good leaving group, facilitating the reaction.
Protocol 1: N-Alkylation of Amines
The introduction of the 3-(trifluoromethoxy)propyl group onto primary or secondary amines is a common strategy in the development of novel pharmaceutical candidates. The following protocol provides a general procedure for this transformation.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of amines.
Step-by-Step Methodology
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) is added a base (e.g., potassium carbonate, 2.0 equivalents).
-
Addition of Alkylating Agent: this compound (1.1 equivalents) is added to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is heated to 60-80 °C and stirred until the starting amine is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.
-
Base: An inorganic base like potassium carbonate is used to deprotonate the amine, increasing its nucleophilicity. An excess is used to drive the reaction to completion.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)
The synthesis of aryl ethers containing the 3-(trifluoromethoxy)propyl moiety can be readily achieved via the Williamson ether synthesis.
Experimental Workflow: O-Alkylation
Caption: Workflow for the O-alkylation of phenols.
Step-by-Step Methodology
-
Reaction Setup: A mixture of the phenol (1.0 equivalent), a base (e.g., cesium carbonate, 1.5 equivalents), and this compound (1.2 equivalents) in a suitable solvent (e.g., acetone or acetonitrile) is prepared in a round-bottom flask.
-
Reaction: The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.
-
Extraction: The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Base: Cesium carbonate is often a good choice for O-alkylation as it is a soft base and can lead to higher yields compared to stronger, harder bases.
-
Solvent: Acetone is a common solvent for Williamson ether synthesis due to its ability to dissolve the reactants and its convenient boiling point for reflux.
Protocol 3: S-Alkylation of Thiols
The formation of thioethers through the alkylation of thiols is a highly efficient reaction. This protocol outlines a general procedure for the synthesis of 3-(trifluoromethoxy)propyl thioethers.
Experimental Workflow: S-Alkylation
Caption: Workflow for the S-alkylation of thiols.
Step-by-Step Methodology
-
Reaction Setup: To a solution of the thiol (1.0 equivalent) in a polar aprotic solvent such as DMF is added a base (e.g., potassium carbonate, 2.0 equivalents).
-
Addition of Alkylating Agent: this compound (1.05 equivalents) is added to the mixture.
-
Reaction: The reaction is typically stirred at room temperature. Thiols are generally more nucleophilic than alcohols or amines, so heating is often not required.[3][4] The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: The work-up and purification steps are analogous to those described in the N-alkylation protocol.
Causality Behind Experimental Choices:
-
Reaction Temperature: The high nucleophilicity of the thiolate anion allows the reaction to proceed efficiently at room temperature, which is advantageous for substrates that may be sensitive to heat.
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the thiol.
Summary of Reaction Conditions
| Nucleophile Class | Typical Base | Typical Solvent | Typical Temperature | Product |
| Primary/Secondary Amines | K₂CO₃, Et₃N | DMF, Acetonitrile | 60-80 °C | N-(3-(trifluoromethoxy)propyl)amine |
| Phenols | Cs₂CO₃, K₂CO₃ | Acetone, DMF | Reflux | Aryl 3-(trifluoromethoxy)propyl ether |
| Thiols | K₂CO₃, NaH | DMF, THF | Room Temperature | 3-(trifluoromethoxy)propyl sulfide |
Conclusion
This compound is a highly effective reagent for the introduction of the 3-(trifluoromethoxy)propyl group into organic molecules. Its utility in nucleophilic substitution reactions with a variety of heteroatom nucleophiles makes it a valuable tool for medicinal chemists and synthetic organic chemists. The protocols provided herein offer a solid foundation for the application of this reagent, and the underlying principles can be adapted to a wide range of substrates. Careful consideration of the reaction conditions, particularly the choice of base and solvent, will enable the successful and efficient synthesis of novel trifluoromethoxy-containing compounds.
References
-
PubChem. 1-Bromo-3-(trifluoromethoxy)propane. National Center for Biotechnology Information. [Link]
-
Journal of Materials and Environmental Science. Alkylation of Thiols in Green Mediums. [Link]
-
Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951. [Link]
-
ResearchGate. Alkylation of thiols in green mediums. [Link]
Sources
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- 2. 1-Bromo-3-(trifluoromethoxy)propane | C4H6BrF3O | CID 53255476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Bromo-3-(trifluoromethoxy)propane as a Trifluoromethoxypropylating Agent
Introduction: The Strategic Value of the Trifluoromethoxypropyl Group in Modern Drug Discovery
The introduction of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent due to its unique electronic properties and high lipophilicity, which can enhance metabolic stability, membrane permeability, and binding affinity.[4][5][6][7] The 3-(trifluoromethoxy)propyl group, in particular, provides a flexible three-carbon linker that introduces the beneficial -OCF₃ moiety while maintaining conformational adaptability, a desirable trait for optimizing interactions with biological targets.
1-Bromo-3-(trifluoromethoxy)propane serves as a key building block for introducing this valuable 3-(trifluoromethoxy)propyl chain into a diverse range of molecules. As a primary alkyl bromide, it is a versatile electrophile for reaction with a wide array of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the straightforward synthesis of novel trifluoromethoxypropylated compounds for screening in drug discovery programs and for use as intermediates in the synthesis of complex agrochemicals and materials.[4]
This guide provides an in-depth overview of 1-bromo-3-(trifluoromethoxy)propane as a trifluoromethoxypropylating agent, offering detailed protocols for its application in the modification of common nucleophilic functional groups.
Reagent Profile: 1-Bromo-3-(trifluoromethoxy)propane
A thorough understanding of the reagent's properties is critical for its safe and effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane | PubChem[8] |
| CAS Number | 1198089-20-1 | PubChem[8] |
| Molecular Formula | C₄H₆BrF₃O | PubChem[8] |
| Molecular Weight | 206.99 g/mol | PubChem[8] |
| Appearance | Colorless to light yellow liquid (typical) | Inferred from similar compounds |
| Boiling Point | Not definitively reported, estimated to be in the range of 120-150 °C | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, CH₂Cl₂) | General chemical knowledge |
Safety and Handling: 1-Bromo-3-(trifluoromethoxy)propane is expected to be a flammable liquid and an irritant.[8] Standard laboratory safety precautions should be strictly followed. It is recommended to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
General Reaction Mechanism: Nucleophilic Substitution
The primary mode of action for 1-bromo-3-(trifluoromethoxy)propane as a trifluoromethoxypropylating agent is through a nucleophilic substitution reaction, most commonly an Sₙ2 mechanism. In this reaction, a nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide leaving group.
Caption: General Sₙ2 mechanism for trifluoromethoxypropylation.
Experimental Protocols
The following protocols are generalized procedures for the trifluoromethoxypropylation of common nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary for specific substrates.
Protocol 1: N-Trifluoromethoxypropylation of Amines
This protocol describes the alkylation of primary and secondary amines to form the corresponding N-trifluoromethoxypropyl derivatives.
Reagents and Materials:
-
Amine substrate (1.0 eq)
-
1-Bromo-3-(trifluoromethoxy)propane (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or ACN)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate and the anhydrous solvent.
-
Add the base to the reaction mixture and stir for 10-15 minutes at room temperature.
-
Slowly add 1-bromo-3-(trifluoromethoxy)propane to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the amine (for primary and secondary amines) or to act as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the product. The choice of base depends on the substrate's sensitivity; inorganic bases like K₂CO₃ are often sufficient, while hindered organic bases like DIPEA can be used for more sensitive substrates.
-
Solvent: Polar aprotic solvents like DMF or DMSO are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially for less nucleophilic amines.
Protocol 2: O-Trifluoromethoxypropylation of Phenols
This protocol details the synthesis of trifluoromethoxypropyl aryl ethers from phenolic starting materials.
Reagents and Materials:
-
Phenol substrate (1.0 eq)
-
1-Bromo-3-(trifluoromethoxy)propane (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, acetone, or ACN)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the phenol substrate and the anhydrous solvent.
-
Add the base to the reaction mixture and stir until the phenol is fully deprotonated (this may require gentle heating).
-
Slowly add 1-bromo-3-(trifluoromethoxy)propane to the reaction mixture.
-
Heat the reaction to a temperature between 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water, 1M NaOH (to remove unreacted phenol), and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Base: A strong base is necessary to deprotonate the weakly acidic phenolic hydroxyl group to form the more nucleophilic phenoxide. Cs₂CO₃ is often a good choice as it can lead to higher yields in O-alkylation reactions.
-
Solvent: Polar aprotic solvents are preferred to promote the Sₙ2 reaction.
Protocol 3: S-Trifluoromethoxypropylation of Thiols
This protocol outlines the preparation of trifluoromethoxypropyl thioethers from thiol precursors.
Reagents and Materials:
-
Thiol substrate (1.0 eq)
-
1-Bromo-3-(trifluoromethoxy)propane (1.05 - 1.2 eq)
-
Base (e.g., K₂CO₃, NaH, or an organic base like DBU) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., THF, DMF, or ethanol)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol substrate in the anhydrous solvent.
-
Add the base to the solution and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add 1-bromo-3-(trifluoromethoxy)propane to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Base: Thiols are generally more acidic than alcohols and amines, so a milder base can often be used. The choice of base can be tailored to the specific thiol substrate.
-
Temperature: S-alkylation reactions are typically faster than O- and N-alkylations due to the higher nucleophilicity of the thiolate, and often proceed efficiently at room temperature.
Summary of Reaction Conditions
| Nucleophile | Typical Base | Typical Solvent | Typical Temperature (°C) |
| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃, DIPEA | DMF, DMSO, ACN | 60 - 100 |
| Phenol | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetone, ACN | 50 - 80 |
| Thiol | K₂CO₃, NaH, DBU | THF, DMF, Ethanol | 25 - 60 |
Experimental Workflow Visualization
Caption: General workflow for trifluoromethoxypropylation.
Conclusion
1-Bromo-3-(trifluoromethoxy)propane is a valuable and versatile reagent for the introduction of the 3-(trifluoromethoxy)propyl moiety into a wide range of organic molecules. The protocols outlined in this guide, based on established principles of nucleophilic substitution, provide a solid foundation for researchers and drug development professionals to synthesize novel compounds with potentially enhanced pharmacological properties. As with any synthetic procedure, careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.
References
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M. Novás and M. J. Matos, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," Molecules, vol. 30, no. 14, p. 3009, 2025. [Link]
-
M. Novás and M. J. Matos, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," ResearchGate, 2025. [Link]
-
G. Landelle, A. Panossian, and F. R. Leroux, "Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery," Current Topics in Medicinal Chemistry, vol. 14, no. 7, pp. 941-951, 2014. [Link]
-
A. Tlili and T. Billard, "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis," ACS Catalysis, vol. 9, no. 1, pp. 1-14, 2019. [Link]
-
M. Novás and M. J. Matos, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," PubMed, 2025. [Link]
-
PubChem, "1-Bromo-3-(trifluoromethoxy)propane," National Center for Biotechnology Information. [Link]
- Eli Lilly and Company, "Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermedi
- EGIS Gyogyszergyar RT, "Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof," WO1994000416A1, 1994.
-
J.-A. Ma and D. Cahard, "Trifluoromethyl ethers – synthesis and properties of an unusual substituent," Journal of Fluorine Chemistry, vol. 128, no. 12, pp. 1305-1323, 2007. [Link]
-
V. A. Soloshonok, D. O. Berbasov, and I. I. Gerus, "Advances in the Development of Trifluoromethoxylation Reagents," Symmetry, vol. 13, no. 12, p. 2380, 2021. [Link]
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- 4. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic N-Alkylation using 1-Bromo-3-trifluoromethoxy-propane for Drug Discovery
Abstract
The introduction of the trifluoromethoxy (-OCF₃) group is a cornerstone strategy in modern medicinal chemistry, renowned for its ability to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] 1-Bromo-3-trifluoromethoxy-propane serves as a valuable alkylating agent for incorporating the 3-(trifluoromethoxy)propyl moiety onto nucleophilic scaffolds. This guide provides an in-depth analysis of the reaction between this compound and various amines, detailing the underlying mechanism, comprehensive experimental protocols, optimization strategies, and safety considerations for researchers engaged in drug development and synthetic chemistry.
Introduction: The Strategic Value of the Trifluoromethoxy Group
In the intricate process of drug design, the strategic modification of lead compounds is essential to optimize their pharmacokinetic and pharmacodynamic profiles. The trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent. Unlike a simple methoxy group which is prone to metabolic oxidation, the -OCF₃ group is exceptionally stable due to the high strength of the C-F bond.[1] It significantly increases lipophilicity (Hansch parameter π ≈ +1.04), which can improve a molecule's ability to permeate biological membranes, a critical factor for oral absorption and bioavailability.[3]
This compound is an effective and versatile reagent that allows for the direct installation of a flexible three-carbon chain bearing this "super-halogen" moiety. Its reaction with primary and secondary amines is a fundamental transformation for creating novel secondary and tertiary amines, respectively, which are prevalent structures in a vast number of pharmaceutical agents.
Reaction Mechanism: Nucleophilic Aliphatic Substitution (Sₙ2)
The reaction of this compound with an amine proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] The core of this transformation involves the nitrogen atom of the amine, which acts as the nucleophile, using its lone pair of electrons to attack the electrophilic carbon atom bonded to the bromine.
Key Mechanistic Steps:
-
Nucleophilic Attack: The amine's lone pair of electrons attacks the δ+ carbon atom of the C-Br bond. This occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Br bond breaks.[4]
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophilic amine and the leaving bromide group are transiently associated with the central carbon atom.
-
Leaving Group Departure: The bromide ion (Br⁻) is displaced as the leaving group, resulting in the formation of an alkylated ammonium salt.
-
Deprotonation: A base, which can be excess amine or an added non-nucleophilic base, removes a proton from the nitrogen atom.[4] This step is crucial as it neutralizes the ammonium salt to yield the final, neutral secondary or tertiary amine product and regenerates a nucleophilic species.
Caption: Sₙ2 mechanism for the N-alkylation of an amine.
A significant challenge in this reaction is the potential for over-alkylation . The newly formed secondary amine product is itself a nucleophile and can compete with the starting primary amine, leading to the formation of a tertiary amine.[6][7] Similarly, a tertiary amine product can be further alkylated to form a quaternary ammonium salt.[8] Controlling the stoichiometry is therefore critical.
Comprehensive Experimental Protocols
This section provides a general, robust protocol for the mono-alkylation of a primary or secondary amine.
Materials and Reagents
-
Amine: Primary or secondary amine (1.0 eq.)
-
Alkylating Agent: this compound (1.0-1.2 eq. for secondary amines; consider using the amine in excess for primary amines, see Sec. 4.2)
-
Base: Anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or Diisopropylethylamine (DIPEA, 2.0-3.0 eq.)
-
Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Work-up: Deionized water, Ethyl acetate (EtOAc), Brine (saturated NaCl solution)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
General N-Alkylation Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add the amine (1.0 eq.) and the chosen anhydrous solvent (to make a ~0.2 M solution).
-
Base Addition: Add the non-nucleophilic base (e.g., K₂CO₃, 2.0 eq.). Stir the suspension for 10-15 minutes at room temperature.
-
Reagent Addition: Add this compound (1.1 eq.) to the stirring mixture. If the reaction is expected to be highly exothermic, add it dropwise.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts and rinse the solid with a small amount of solvent (ACN or EtOAc).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dilute the residue with ethyl acetate and deionized water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.[9]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated product.
Caption: General experimental workflow for N-alkylation.
Key Parameters for Reaction Optimization
The success and selectivity of the alkylation depend on several factors that can be fine-tuned.
Choice of Base
The base is critical for neutralizing the HBr generated during the reaction.[10] An ideal base should be strong enough to deprotonate the ammonium salt but not nucleophilic enough to react with the alkyl bromide.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): These are common, inexpensive, and effective. Cesium carbonate is more soluble and reactive but also more expensive. They are easily removed by filtration.
-
Organic Bases (DIPEA, Et₃N): Sterically hindered amine bases like N,N-diisopropylethylamine (Hünig's base) are excellent choices as their bulk prevents them from acting as nucleophiles.[10] They are soluble in organic solvents, which can be advantageous for homogeneous reactions.
Stoichiometry and Control of Over-alkylation
Controlling the ratio of reactants is the primary method to influence selectivity.[8]
-
For Mono-alkylation of Primary Amines: Use a large excess of the primary amine (3-5 equivalents) relative to this compound. This ensures the alkylating agent is more likely to encounter a molecule of the starting amine rather than the product amine.[10]
-
For Alkylation of Secondary Amines: A slight excess of the alkyl bromide (1.1-1.2 eq.) is typically sufficient, as the formation of a quaternary salt is often slower.
-
For Quaternary Salt Synthesis: Use an excess of the alkylating agent (e.g., >3 eq. for a secondary amine) to drive the reaction to completion.[8]
Solvent Selection
Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile, leaving it free to react.
-
Acetonitrile (ACN): A common and effective choice.
-
N,N-Dimethylformamide (DMF): Higher boiling point allows for higher reaction temperatures if needed.
-
Dimethyl Sulfoxide (DMSO): Another high-boiling polar aprotic solvent.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and considerations for reacting this compound with different classes of amines.
| Amine Type | Amine (eq.) | Alkyl Bromide (eq.) | Base (eq.) | Solvent | Temp (°C) | Expected Outcome / Notes |
| Primary Aliphatic (e.g., Benzylamine) | 3.0 | 1.0 | K₂CO₃ (2.0) | ACN | 70 | High yield of mono-alkylated product. Excess amine minimizes dialkylation.[11] |
| Secondary Cyclic (e.g., Piperidine) | 1.0 | 1.1 | DIPEA (2.0) | DMF | 80 | Good conversion to the tertiary amine. Over-alkylation to the quaternary salt is possible with prolonged heating.[12] |
| Aromatic (e.g., Aniline) | 1.0 | 1.2 | Cs₂CO₃ (2.5) | DMF | 90 | Slower reaction due to lower nucleophilicity of aniline. Requires more forcing conditions.[13] |
Safety and Handling
This compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Hazards: The compound is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.[15][16]
-
Handling: Avoid contact with skin and eyes. Use non-sparking tools and prevent the build-up of electrostatic charge.[15][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[17]
Conclusion
The N-alkylation of amines with this compound is a direct and reliable method for incorporating the valuable 3-(trifluoromethoxy)propyl group into organic molecules. A thorough understanding of the Sₙ2 mechanism and careful control over reaction parameters—particularly stoichiometry, base, and solvent—are essential for achieving high yields and selectivity. The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to successfully utilize this key building block in the synthesis of novel, potentially therapeutic compounds.
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Application Notes and Protocols for the Synthesis of Aryl-3-(trifluoromethoxy)propyl Ethers via Williamson Ether Synthesis
Introduction: The Strategic Importance of the Trifluoromethoxy Group
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful moiety. Its introduction into a molecular scaffold can profoundly influence key physicochemical properties, including lipophilicity, metabolic stability, and bioavailability, often leading to enhanced therapeutic efficacy.[2][3] The -OCF3 group is highly lipophilic, a critical factor for traversing biological membranes, and its strong carbon-fluorine bonds contribute to increased resistance to metabolic degradation, thereby extending the in vivo half-life of drug candidates.[3]
This guide provides a comprehensive overview of the synthesis of aryl-3-(trifluoromethoxy)propyl ethers through the reaction of 1-bromo-3-trifluoromethoxy-propane with various phenols. This reaction, a tailored application of the classic Williamson ether synthesis, offers a reliable and versatile method for introducing the valuable 3-(trifluoromethoxy)propyl moiety into a wide range of aromatic systems. We will delve into the reaction mechanism, provide detailed experimental protocols, discuss optimization strategies, and outline methods for the thorough characterization of the resulting products.
Reaction Mechanism: A Classic SN2 Pathway
The reaction of this compound with a phenol proceeds via the well-established Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction.[4] The process is initiated by the deprotonation of the phenol using a suitable base to form a more nucleophilic phenoxide anion. This is a critical step as neutral phenols are generally poor nucleophiles.
The resulting phenoxide then acts as the nucleophile, attacking the electrophilic carbon atom of this compound that is bonded to the bromine atom. The reaction proceeds in a concerted fashion, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond. The bromide ion is displaced as the leaving group, yielding the desired aryl-3-(trifluoromethoxy)propyl ether. Given that this compound is a primary alkyl halide, the SN2 pathway is highly favored over competing elimination (E2) reactions.[5]
Figure 1. Reaction mechanism for the Williamson ether synthesis of aryl-3-(trifluoromethoxy)propyl ethers.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Handle with care in a well-ventilated fume hood. |
| Substituted Phenol | ≥98% | Commercially Available | Ensure dryness before use. |
| Potassium Carbonate (K2CO3) | Anhydrous, fine powder | Commercially Available | A mild and effective base for this reaction. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | A stronger base, use with caution. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Polar aprotic solvent, promotes SN2 reactions. |
| Acetonitrile (CH3CN) | Anhydrous | Commercially Available | Alternative polar aprotic solvent. |
| Diethyl Ether (Et2O) | Anhydrous | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO3) | Aqueous solution | Prepared in-house | For work-up. |
| Brine (saturated NaCl) | Aqueous solution | Prepared in-house | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Commercially Available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Safety Precautions
-
This compound: This is a flammable liquid and may cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Sodium Hydride: This is a highly flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon) and use a non-sparking spatula.
-
Solvents: DMF and acetonitrile are flammable and have associated health risks. Use in a well-ventilated area and avoid inhalation or skin contact.
Protocol 1: General Procedure using Potassium Carbonate
This protocol is suitable for most simple phenols.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration with respect to the phenol).
-
Addition of Alkyl Halide: Add this compound (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Procedure for Hindered or Less Reactive Phenols using Sodium Hydride
This protocol is recommended for sterically hindered phenols or those with electron-withdrawing groups that decrease their nucleophilicity.
-
Phenoxide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the phenol (1.0 eq.) and anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add this compound (1.1 eq.) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Figure 2. General experimental workflow for the synthesis of aryl-3-(trifluoromethoxy)propyl ethers.
Optimization and Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider using a stronger base like NaH for less reactive phenols. |
| Side reactions (elimination) | Although unlikely with a primary halide, ensure the reaction temperature is not excessively high. | |
| Loss during work-up | Ensure complete extraction and handle the product carefully during purification. | |
| Presence of Starting Phenol | Incomplete deprotonation | Use a stronger base (NaH) or ensure the base (K2CO3) is finely powdered and anhydrous. |
| Insufficient reaction time | Extend the reaction time and monitor by TLC until the starting phenol is consumed. | |
| Formation of Side Products | C-Alkylation of the phenoxide | This is a known side reaction in Williamson ether synthesis with phenoxides. Using polar aprotic solvents like DMF or acetonitrile generally favors O-alkylation. If C-alkylation is significant, consider alternative synthetic routes. |
Product Characterization
The synthesized aryl-3-(trifluoromethoxy)propyl ethers can be thoroughly characterized using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum will show characteristic signals for the propyl chain and the aromatic protons. The methylene protons adjacent to the ether oxygen (-O-CH2 -) are expected to appear in the range of 3.5-4.5 ppm. The methylene protons adjacent to the trifluoromethoxy group (-CH2 -OCF3) will likely be a triplet of quartets due to coupling with both the adjacent methylene protons and the fluorine atoms.
-
13C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule. The carbon of the trifluoromethoxy group (-OC F3) will appear as a quartet due to coupling with the three fluorine atoms. Carbons adjacent to the ether oxygen and the trifluoromethoxy group will also show characteristic shifts.
-
19F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethoxy group. A single sharp signal is expected, as the three fluorine atoms are equivalent. The chemical shift will be in the characteristic range for -OCF3 groups.[7]
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| 1H | ~ 7.3 (t), ~7.0 (t), ~6.9 (d) | Aromatic Protons |
| ~ 4.1 (t) | Ar-O-CH 2- | |
| ~ 2.2 (m) | -CH2-CH 2-CH2- | |
| ~ 3.9 (tq) | -CH 2-OCF3 | |
| 13C | ~ 158 | Ar-C -O |
| ~ 129, 121, 114 | Aromatic Carbons | |
| ~ 65 | Ar-O-C H2- | |
| ~ 28 | -CH2-C H2-CH2- | |
| ~ 60 (q) | -C H2-OCF3 | |
| ~ 121 (q) | -OC F3 | |
| 19F | ~ -58 to -60 | -OCF 3 |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the product, further confirming its identity and assessing its purity.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic C-O-C stretching vibrations for the ether linkage, typically in the range of 1000-1300 cm-1. Strong C-F stretching bands will also be present.
Conclusion
The reaction of this compound with phenols via the Williamson ether synthesis is a robust and efficient method for the synthesis of valuable aryl-3-(trifluoromethoxy)propyl ethers. By understanding the SN2 mechanism and carefully selecting the appropriate reaction conditions, researchers can achieve high yields of the desired products. The protocols and characterization guidelines provided in this application note offer a solid foundation for scientists and drug development professionals to successfully synthesize and validate these important chemical entities, thereby facilitating the exploration of new therapeutic agents.
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(2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-3-trifluoromethoxy-propane
Introduction: The Strategic Importance of the Trifluoromethoxy Group and the Challenge of sp3-Hybridized Coupling Partners
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent.[2][3] Its unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character can significantly enhance a molecule's membrane permeability, bioavailability, and binding affinity to biological targets.[1] The trifluoromethoxy group is often considered a "super-halogen" due to its powerful electronic and steric properties.
This guide focuses on the synthetic utility of 1-bromo-3-trifluoromethoxy-propane , a key building block for introducing the valuable trifluoromethoxypropyl moiety into a diverse range of molecular scaffolds. We will explore its application in palladium-catalyzed cross-coupling reactions, a powerful class of transformations that form the bedrock of modern synthetic organic chemistry.[4]
However, the use of sp³-hybridized electrophiles, such as this compound, in these reactions presents distinct challenges compared to their sp²-hybridized counterparts (e.g., aryl or vinyl halides).[5][6] Key hurdles include slower rates of oxidative addition to the palladium catalyst and the competing side reaction of β-hydride elimination.[5][7] Overcoming these challenges requires careful selection of the catalyst system, particularly the choice of ligands and reaction conditions, to favor the desired cross-coupling pathway.[6][7]
These application notes provide a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for the successful implementation of palladium-catalyzed cross-coupling reactions with this compound.
Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through a series of well-defined elementary steps.[8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
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synthesis of novel compounds using 1-Bromo-3-trifluoromethoxy-propane
An Application Guide for the Strategic Use of 1-Bromo-3-trifluoromethoxy-propane in Novel Compound Synthesis
Abstract
The trifluoromethoxy (-OCF3) group is a cornerstone in modern medicinal chemistry and materials science, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound, a key building block for introducing the 3-(trifluoromethoxy)propyl moiety. This document offers detailed, field-proven protocols for core synthetic transformations, explains the causality behind experimental choices, and provides troubleshooting insights to empower the seamless integration of this valuable reagent into research and development workflows.
Introduction: The Strategic Advantage of the Trifluoromethoxy Group
In drug discovery, the strategic modification of molecular scaffolds is essential for optimizing a compound's pharmacokinetic and pharmacodynamic profile.[2][3] The trifluoromethoxy group (-OCF3) has emerged as a uniquely powerful functional group due to its distinct electronic properties and steric profile.[1] Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 moiety offers a superior ability to increase lipophilicity, which can significantly enhance a molecule's ability to cross biological membranes. Furthermore, the C-F bonds' strength imparts exceptional metabolic stability, shielding molecules from degradation by metabolic enzymes and extending their in-vivo half-life.[2]
This compound serves as a versatile and efficient reagent for installing the trifluoromethoxypropyl group, a substructure that combines these desirable properties with a flexible three-carbon linker. This guide details its fundamental reactivity and provides robust protocols for its application in nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.
Diagram 1: Logical relationship of the -OCF3 group's impact on ADME properties.
Reagent Profile: Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and hazards is critical for safe and effective experimentation.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane | [4] |
| CAS Number | 1198089-20-1 | [4] |
| Molecular Formula | C₄H₆BrF₃O | [4][5] |
| Molecular Weight | 206.99 g/mol | [4] |
| Appearance | Colorless Liquid | N/A |
| Boiling Point | Not specified; analogous compounds suggest ~100-130 °C | [6][7] |
| Density | Not specified; analogous compounds suggest ~1.5 g/cm³ | [6] |
Safety and Handling
This compound is classified with several hazards and requires careful handling in a controlled laboratory environment.
| Hazard Class | GHS Classification | Precautionary Measures |
| Flammability | H225/H226: Highly Flammable / Flammable liquid and vapor | Keep away from heat, sparks, and open flames. Use non-sparking tools and ground/bond container and receiving equipment.[4][8] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling.[4][9] |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses with side-shields or goggles.[4][10] |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors.[4][10] |
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[8][9]
Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations. Do not allow product to enter drains or waterways.[9][11]
Application Protocols: Synthesis of Novel Derivatives
The C(sp³)-Br bond in this compound is the primary site of reactivity, making it an excellent substrate for nucleophilic substitution and a precursor for organometallic reagents used in cross-coupling reactions.
Protocol 1: Nucleophilic Aliphatic Substitution (Sₙ2)
This is the most direct method for functionalizing the propyl chain. The reaction involves the displacement of the bromide leaving group by a wide range of nucleophiles, such as amines, phenoxides, thiolates, and carbanions.
Diagram 2: General Experimental Workflow for Nucleophilic Substitution.
Detailed Step-by-Step Methodology:
-
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., 4-methoxyphenol, aniline, sodium thiophenolate) (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add the nucleophile, base, and solvent.
-
Stir the mixture at room temperature for 15 minutes (or until the nucleophile is fully deprotonated if applicable).
-
Add this compound dropwise to the mixture.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by pouring it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality and Experimental Rationale:
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal for Sₙ2 reactions.[12] They solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.
-
Base Selection: A non-nucleophilic base is crucial to deprotonate the nucleophile (if acidic, like a phenol or thiol) without competing in the substitution reaction. K₂CO₃ is a good general-purpose choice, while stronger bases like NaH may be needed for less acidic nucleophiles.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction. However, excessive heat can promote the competing E2 elimination side-reaction, especially with sterically hindered or strong bases.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient temperature; Weak nucleophile; Impure reagents. | Increase temperature in 10 °C increments. Switch to a more polar solvent (e.g., DMF). Use a stronger base or a phase-transfer catalyst (e.g., TBAB). Ensure all reagents are dry. |
| Byproduct Formation | Elimination (E2) reaction; Di-alkylation of nucleophile. | Use a less sterically hindered, milder base (e.g., K₂CO₃ instead of NaH). Lower the reaction temperature. Use a larger excess of the nucleophile to minimize di-alkylation. |
| Difficult Purification | Residual DMF in the product. | During workup, wash the organic layer thoroughly with water and brine multiple times to remove DMF before concentrating. |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
While direct cross-coupling of C(sp³)-Br bonds can be challenging, it is a powerful method for C-C bond formation. The Suzuki-Miyaura reaction, coupling an organoboron reagent with an organohalide, is a robust choice.[13][14] This protocol first describes the synthesis of the requisite boronic ester from this compound, followed by its use in a Suzuki coupling.
Diagram 3: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Part A: Synthesis of 3-(Trifluoromethoxy)propylboronic Acid Pinacol Ester
-
Grignard Formation: React this compound (1.0 equiv) with magnesium turnings (1.2 equiv) in anhydrous THF under an inert atmosphere to form the Grignard reagent, 3-(trifluoromethoxy)propylmagnesium bromide.
-
Borylation: Cool the Grignard solution to -78 °C and add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B₂pin) (1.1 equiv) dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl solution and extract with diethyl ether. Purify via distillation or chromatography to yield the boronic ester.
Part B: Suzuki-Miyaura Coupling Protocol
-
Materials:
-
3-(Trifluoromethoxy)propylboronic acid pinacol ester (from Part A) (1.2 equiv)
-
Aryl or heteroaryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, CsF) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene)
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, boronic ester, palladium catalyst, and base.[15][16]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor progress by GC-MS or LC-MS.[16]
-
Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Causality and Experimental Rationale:
-
Catalyst/Ligand System: The choice of palladium catalyst and ligand is critical. Ligands like dppf or PPh₃ stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[14]
-
Base: The base is required to activate the boronic ester for the transmetalation step, forming a more nucleophilic "ate" complex.[14]
-
Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst, making a thoroughly degassed reaction setup essential for high yields.
Conclusion and Future Perspectives
This compound is a highly valuable reagent for introducing the 3-(trifluoromethoxy)propyl group into a diverse range of molecular scaffolds. The protocols detailed in this guide for nucleophilic substitution and palladium-catalyzed cross-coupling provide reliable and adaptable starting points for synthetic campaigns. The unique properties conferred by the trifluoromethoxy group make this building block particularly relevant for the development of next-generation pharmaceuticals, agrochemicals, and advanced materials, where fine-tuning of metabolic stability and lipophilicity is paramount to success.[1]
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- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
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- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
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- Show how you might use a nucleophilic substitution reaction of 1-bro... Filo.
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- Propane, 1-bromo-3-fluoro-. ChemBK.
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The 3-(Trifluoromethoxy)propyl Moiety: A Novel Building Block for Enhanced Drug-Like Properties
Senior Application Scientist Note: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) group, in particular, has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. It is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, often leading to improved oral bioavailability and target engagement. This guide focuses on a versatile, yet underutilized, building block: 1-Bromo-3-trifluoromethoxy-propane . We will explore its application in introducing the 3-(trifluoromethoxy)propyl moiety into drug candidates, providing detailed protocols for its use in key synthetic transformations and discussing the anticipated impact on molecular properties.
The Strategic Advantage of the Trifluoromethoxypropyl Group
The trifluoromethoxy group is often considered a "super-halogen" or "pseudo-halogen" due to its unique combination of steric and electronic properties. When incorporated as a terminal feature of a propyl chain, it offers a distinct set of advantages for medicinal chemists:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate, reducing the required dosing frequency.
-
Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design. The introduction of the 3-(trifluoromethoxy)propyl moiety can substantially increase a molecule's overall lipophilicity, which can improve its ability to cross biological membranes and enhance oral absorption.
-
Modulation of Physicochemical Properties: The trifluoromethoxy group is strongly electron-withdrawing, which can influence the pKa of nearby functional groups. This can be strategically employed to fine-tune a molecule's ionization state at physiological pH, impacting its solubility, permeability, and target binding.
-
Fine-Tuning of Molecular Conformation: The trifluoromethoxypropyl chain provides a flexible linker that can orient the trifluoromethoxy group into favorable interactions within a target's binding pocket, potentially increasing potency and selectivity.
The following table summarizes the key physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C4H6BrF3O | [1] |
| Molecular Weight | 206.99 g/mol | [1] |
| CAS Number | 1198089-20-1 | [1] |
| XLogP3-AA (Predicted) | 2.4 | [1] |
Core Applications: O- and N-Alkylation
This compound is an excellent electrophile for S_N2 reactions, making it an ideal reagent for the alkylation of various nucleophiles, most notably phenols and amines. These reactions provide a straightforward means of incorporating the desirable 3-(trifluoromethoxy)propyl group into a wide range of molecular scaffolds.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely applicable method for the formation of ethers from an alkoxide and an alkyl halide.[2][3][4] This reaction is particularly well-suited for the O-alkylation of phenols and alcohols with this compound.
Protocol 1: General Procedure for the O-Alkylation of a Phenol with this compound
Reaction Principle: A phenol is deprotonated with a suitable base to form a more nucleophilic phenoxide, which then displaces the bromide from this compound in an S_{N}2 reaction to form the corresponding aryl 3-(trifluoromethoxy)propyl ether.
Caption: Williamson Ether Synthesis Workflow.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile, Acetone)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted phenol and the anhydrous solvent.
-
Add the base portion-wise with stirring.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (typically 60-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insights:
-
Choice of Base and Solvent: For less acidic phenols, a stronger base like sodium hydride (NaH) in a polar aprotic solvent like DMF is recommended. For more acidic phenols, weaker bases such as potassium carbonate (K₂CO₃) in acetone or acetonitrile are often sufficient.
-
Temperature Control: While heating is generally required, excessively high temperatures can lead to decomposition of the starting materials or products. Careful temperature monitoring is crucial.
-
Reaction Monitoring: The progress of the reaction should be carefully monitored to avoid the formation of byproducts due to prolonged reaction times or excessive temperatures.
N-Alkylation of Amines and Heterocycles
Direct N-alkylation with this compound is an effective method for introducing the 3-(trifluoromethoxy)propyl moiety onto primary and secondary amines, as well as nitrogen-containing heterocycles.[5]
Protocol 2: General Procedure for the N-Alkylation of an Amine with this compound
Reaction Principle: An amine acts as a nucleophile, attacking the electrophilic carbon of this compound to displace the bromide and form a new C-N bond. A base is typically added to neutralize the HBr generated during the reaction.
Caption: N-Alkylation Reaction Scheme.
Materials:
-
Primary or Secondary Amine/Heterocycle (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., Acetonitrile, DMF, Dioxane)
-
Inert atmosphere (optional, but recommended)
Procedure:
-
In a round-bottom flask, dissolve the amine/heterocycle in the chosen anhydrous solvent.
-
Add the base to the solution and stir.
-
Slowly add this compound to the reaction mixture. For primary amines, slow, dropwise addition is recommended to favor mono-alkylation.[5]
-
Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Expert Insights:
-
Preventing Over-alkylation: A common challenge with primary amines is di-alkylation. Using a slight excess of the amine or slow addition of the alkylating agent can help to favor the mono-alkylated product.[5]
-
Substrate Reactivity: The nucleophilicity of the amine will influence the reaction conditions. Electron-rich amines will react more readily than electron-deficient amines. For less reactive amines, a stronger base and higher temperatures may be necessary.
-
Heterocycle Alkylation: For N-alkylation of heterocycles like indoles, the use of a strong base is often necessary to generate the corresponding anion, which is a more potent nucleophile.[5]
Conclusion
This compound is a valuable and versatile building block for the medicinal chemist's toolbox. Its ability to introduce the 3-(trifluoromethoxy)propyl moiety offers a strategic approach to enhancing the drug-like properties of lead compounds. The protocols outlined in this guide for O- and N-alkylation provide a solid foundation for researchers to explore the potential of this reagent in their drug discovery programs. The unique combination of metabolic stability, lipophilicity, and electronic modulation afforded by the trifluoromethoxy group makes this compound a compelling choice for the synthesis of next-generation therapeutics.
References
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1-Bromo-3-trifluoromethoxy-propane in the synthesis of agrochemicals
Topic: 1-Bromo-3-trifluoromethoxy-propane in the Synthesis of Agrochemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Trifluoromethoxy Group in Agrochemical Design
The introduction of fluorine-containing functional groups has become a cornerstone of modern agrochemical design, enabling precise modulation of a molecule's physicochemical and biological properties.[1][2] Among these, the trifluoromethoxy (-OCF3) group is of paramount importance.[1] Its strong electron-withdrawing nature and high lipophilicity contribute significantly to enhancing a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] These attributes can translate into agrochemicals with greater efficacy, improved environmental persistence, and better overall performance.[3] Marketed agrochemicals such as the insecticide novaluron and the fungicide thifluzamide feature the trifluoromethoxy group, underscoring its value in the industry.[3][4]
This compound (C₄H₆BrF₃O) serves as a critical alkylating agent, providing a direct and efficient route for incorporating the trifluoromethoxypropyl moiety into a wide range of molecular scaffolds. Its structure features a reactive primary bromide, which is an excellent leaving group in nucleophilic substitution reactions, connected via a flexible three-carbon chain to the desirable -OCF3 group. This application note provides a detailed overview and a representative protocol for the use of this versatile building block in the synthesis of novel agrochemical candidates.
Core Application: Alkylation of Phenolic and Heterocyclic Scaffolds
A primary application of this compound in agrochemical synthesis is the alkylation of nucleophiles, particularly phenols and nitrogen-containing heterocycles. These structural motifs are prevalent in a vast number of herbicides, fungicides, and insecticides. The addition of the 3-(trifluoromethoxy)propyl side chain can substantially alter the parent molecule's properties, offering a powerful tool for lead optimization.
The reaction typically proceeds via a Williamson ether synthesis or a related nucleophilic substitution (Sₙ2) mechanism. In this process, a nucleophile (e.g., a phenoxide or a deprotonated amine) attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-oxygen or carbon-nitrogen bond.
Protocol 1: Synthesis of a 4-Chloro-1-(3-(trifluoromethoxy)propoxy)benzene Intermediate
This protocol details a representative Williamson ether synthesis using this compound and 4-chlorophenol. The resulting product is a versatile intermediate that can be further elaborated in the development of new agrochemicals.
Rationale and Mechanistic Insight
The Williamson ether synthesis is a robust and widely used method for forming ethers. The reaction's success hinges on two key steps:
-
Deprotonation: A base is used to deprotonate the phenol, forming a more nucleophilic phenoxide anion. The choice of base is critical; moderately weak bases like potassium carbonate (K₂CO₃) are often sufficient for acidic phenols and are favored for their ease of handling and removal. Stronger bases like sodium hydride (NaH) may be required for less acidic substrates.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the primary carbon of this compound. The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base without strongly solvating the nucleophilic anion, thereby accelerating the Sₙ2 reaction rate. Heating is typically required to provide the necessary activation energy for the reaction to proceed at a practical rate.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of an aryl-trifluoromethoxypropyl ether.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Various | Primary alkylating agent |
| 4-Chlorophenol | >99% | Various | Nucleophilic substrate |
| Potassium Carbonate (K₂CO₃), anhydrous | Reagent Grade | Various | Base for deprotonation |
| N,N-Dimethylformamide (DMF), anhydrous | >99.8% | Various | Polar aprotic solvent |
| Ethyl Acetate | ACS Grade | Various | Extraction solvent |
| Brine (Saturated NaCl solution) | Lab-prepared | N/A | Used for washing |
| Magnesium Sulfate (MgSO₄), anhydrous | Reagent Grade | Various | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Various | Stationary phase for column chromatography |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.29 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Place the flask under a nitrogen atmosphere. Add 30 mL of anhydrous DMF via syringe.
-
Reagent Addition: Begin vigorous stirring. Add this compound (2.28 g, 11 mmol, 1.1 equivalents) to the suspension dropwise over 5 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80°C using an oil bath and maintain this temperature for 6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-chlorophenol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
Representative Reaction Scheme
Caption: General reaction scheme for Williamson ether synthesis.
Safety and Handling
-
This compound: This reagent is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Handle in a well-ventilated fume hood.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Brominated organic compounds should be handled with care, as they can be hazardous.[7] Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Conclusion
This compound is a highly valuable and versatile building block for agrochemical synthesis. It provides a straightforward method for incorporating the 3-(trifluoromethoxy)propyl group, a moiety known to impart beneficial properties such as enhanced metabolic stability and biological efficacy. The protocol described herein for the alkylation of a phenolic substrate serves as a foundational template that can be adapted for a wide variety of nucleophiles, enabling researchers to efficiently explore new chemical space in the quest for next-generation crop protection agents.
References
- The Importance of Trifluoromethoxy Group in Chemical Synthesis. Vertex AI Search Result.
- Trifluoromethoxy group - Grokipedia. Vertex AI Search Result.
- Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals | Request PDF.
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- Trifluoromethyl group – Knowledge and References. Taylor & Francis.
- 1-Bromo-3-(trifluoromethoxy)propane | C4H6BrF3O | CID 53255476. PubChem.
- : The Role of 2,3-Dibromo-1-propanol and Brominated Intermediates in Insecticide Synthesis. Benchchem.
- 1-BroMo-3-[3-(trifluoroMethyl)
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1-Bromo-3-trifluoromethoxy-propane in a Laboratory Setting
Introduction: The Strategic Importance of the Trifluoromethoxypropyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its unique combination of properties. It is strongly electron-withdrawing, metabolically stable, and highly lipophilic, characteristics that can profoundly enhance the pharmacokinetic and pharmacodynamic profile of bioactive molecules.
1-Bromo-3-trifluoromethoxy-propane (CAS: 1198089-20-1) is a key building block for introducing the trifluoromethoxypropyl moiety. This reagent serves as a versatile electrophile, enabling the covalent attachment of a flexible three-carbon linker bearing the desirable -OCF₃ group. Its primary utility lies in nucleophilic substitution reactions, where the bromine atom acts as an excellent leaving group, allowing for the formation of new carbon-heteroatom bonds. These application notes provide a comprehensive guide to the safe handling, storage, and utilization of this reagent in common synthetic transformations, grounded in established chemical principles and safety protocols.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is fundamental to its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₄H₆BrF₃O | [PubChem][1] |
| Molecular Weight | 206.99 g/mol | [PubChem][1] |
| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane | [PubChem][1] |
| CAS Number | 1198089-20-1 | [PubChem][1] |
| Appearance | Not specified, typically a liquid | Inferred |
| SMILES | C(COC(F)(F)F)CBr | [PubChem][1] |
Safety & Handling: A Mandatory Protocol
This compound is classified with significant hazards and must be handled with the utmost care in a controlled laboratory environment.[1]
GHS Hazard Identification
| Hazard Code | Description | Class |
| H225 / H226 | Highly flammable liquid and vapor / Flammable liquid and vapor | Flammable liquids |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |
Source: PubChem.[1]
Core Safety Workflow
The following workflow is mandatory for all procedures involving this reagent.
Caption: Mandatory safety workflow for handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.
-
Skin Protection: Wear nitrile gloves and a flame-retardant lab coat. Ensure gloves are inspected before use and changed immediately if contaminated.
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[2]
Storage and Incompatibilities:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Keep away from sources of ignition such as heat, sparks, and open flames.[2]
-
Incompatible with strong oxidizing agents, strong bases, and some metals.
Spill & Waste Disposal:
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure the area is well-ventilated.
-
Waste: Dispose of as hazardous halogenated organic waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Application Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
The introduction of the 3-(trifluoromethoxy)propoxy chain onto a phenolic scaffold is a common strategy in medicinal chemistry to modulate lipophilicity and metabolic stability. The Williamson ether synthesis provides a reliable method for this transformation. The protocol below is adapted from established procedures for similar bromoalkanes.[3]
Reaction Principle
This reaction proceeds via an Sₙ2 mechanism. A base deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the primary carbon of this compound, displacing the bromide and forming the desired aryl ether.
Caption: General scheme for the Williamson ether synthesis.
Detailed Experimental Protocol
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq) or Sodium Hydride (NaH), 60% in oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup (Using K₂CO₃): To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (to make a ~0.5 M solution).
-
Reaction Setup (Using NaH): Caution: NaH reacts violently with water. To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise. Slowly add a solution of the phenol (1.0 eq) in a small amount of anhydrous DMF. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Addition of Alkylating Agent: To the stirred mixture from step 1 or 2, add this compound (1.2 eq) dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If NaH was used, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volume of aqueous).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-(3-(trifluoromethoxy)propyl) ether.
Application Protocol 2: N-Alkylation of Amines and Heterocycles
This reagent is also an effective agent for the mono-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles. This is a critical transformation for building libraries of drug candidates. The following protocol is a general guideline adapted from procedures for similar alkyl bromides.[4]
Reaction Principle
The lone pair of the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the bromo-propane chain in an Sₙ2 reaction, displacing the bromide. A non-nucleophilic base is typically used to neutralize the HBr generated.
Detailed Experimental Protocol
Materials:
-
Primary or Secondary Amine (or N-heterocycle) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the amine (1.0 eq), base (K₂CO₃ or DIPEA), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the stirred suspension.
-
Reaction Conditions: Heat the mixture to reflux (for acetonitrile, ~82 °C) or stir at room temperature (for DCM with DIPEA). The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts and rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
If DIPEA was used, concentrate the reaction mixture directly.
-
Partition the residue between ethyl acetate and a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.
Conclusion
This compound is a valuable and reactive building block for introducing the trifluoromethoxypropyl group into a wide range of molecules. Its utility as an electrophile in Sₙ2 reactions with O- and N-nucleophiles is well-established by analogy to similar reagents. Due to its hazardous nature, particularly its flammability and irritant properties, adherence to strict safety protocols, including the use of a fume hood and appropriate PPE, is non-negotiable. The protocols outlined herein provide a robust framework for researchers to safely and effectively utilize this reagent in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Alkylation of Phenols with 1-Bromo-3-methoxypropane. BenchChem.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53255476, 1-Bromo-3-(trifluoromethoxy)propane. Retrieved from [Link].
-
Chemsrc. (2025). 1-Bromo-3-fluoropropane | CAS#:352-91-0. Retrieved from [Link].
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Reactions Involving 3-Bromo(2H6)propan-1-ol. BenchChem.
Sources
Application Note & Protocol: Scale-Up Synthesis of 1-Bromo-3-trifluoromethoxy-propane
Introduction: The Strategic Value of the Trifluoromethoxy Group in Drug Discovery
The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2] Among these, the trifluoromethoxy (-OCF₃) group is particularly valuable. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity.[3] 1-Bromo-3-trifluoromethoxy-propane serves as a critical trifunctional building block, providing a propyl spacer, a reactive bromide handle for nucleophilic substitution, and the beneficial -OCF₃ moiety. This unique combination makes it an indispensable intermediate for synthesizing novel therapeutics and agrochemicals.[4][5]
This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound from its corresponding alcohol. We will delve into the causality behind experimental choices, establish a self-validating system of in-process and quality controls, and provide a robust framework for safe and efficient production.
Section 1: Physicochemical Properties and Safety Data
A thorough understanding of the material's properties is paramount for safe handling and process design. This compound is a flammable liquid that causes skin and eye irritation and may cause respiratory irritation.[6] All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8]
Table 1: Key Properties and Safety Information for this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆BrF₃O | PubChem[6] |
| Molecular Weight | 206.99 g/mol | PubChem[6] |
| CAS Number | 1198089-20-1 | PubChem[6] |
| Appearance | Liquid (Assumed) | N/A |
| Boiling Point | Not explicitly published; estimated to be >100 °C | N/A |
| GHS Hazard Codes | H225/H226 (Flammable), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) | PubChem[6] |
| Primary Hazards | Flammable, Irritant | PubChem[6] |
Section 2: Synthesis Pathway and Mechanism
The most direct and scalable route to this compound is the nucleophilic substitution of the hydroxyl group in 3-(Trifluoromethoxy)propan-1-ol . While various brominating agents exist, phosphorus tribromide (PBr₃) is highly effective for converting primary alcohols to their corresponding alkyl bromides.
The reaction proceeds via an SN2 mechanism. The lone pair of the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion. This forms a protonated phosphite ester intermediate. The displaced bromide ion then acts as a nucleophile, attacking the α-carbon and displacing the good leaving group (a protonated phosphite ester), yielding the desired this compound and phosphorous acid (H₃PO₃) as a byproduct.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. biesterfeld.no [biesterfeld.no]
- 5. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 6. 1-Bromo-3-(trifluoromethoxy)propane | C4H6BrF3O | CID 53255476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 1-BROMO-3-FLUOROPROPANE - Safety Data Sheet [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-3-trifluoromethoxy-propane
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1-Bromo-3-trifluoromethoxy-propane. The methodologies and troubleshooting advice herein are grounded in established chemical principles to ensure the highest degree of purity for your experimental needs. The trifluoromethoxy (-OCF₃) group is of increasing importance in pharmaceutical and agrochemical design, valued for its ability to enhance metabolic stability and lipophilicity.[1][2] Ensuring the purity of building blocks like this compound is therefore a critical first step for successful synthesis campaigns.
Compound Properties and Safety Data
A thorough understanding of the physical properties of this compound is essential for selecting the appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₄H₆BrF₃O | PubChem[3] |
| Molecular Weight | 206.99 g/mol | PubChem[3] |
| Boiling Point | Not experimentally reported; estimated to be in the range of 110-130 °C at standard pressure. | N/A |
| CAS Number | 1198089-20-1 | Sigma-Aldrich |
| Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem[3] |
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Question: My crude product is acidic and has a dark color. What is the likely cause and how should I proceed before distillation?
Answer: An acidic and dark-colored crude product often indicates the presence of residual acidic reagents from the synthesis or degradation byproducts. For instance, if a brominating agent like HBr was used, it can remain in the mixture.
Causality: The trifluoromethoxy group is strongly electron-withdrawing, which can make the molecule susceptible to certain side reactions under harsh acidic or basic conditions. Coloration often arises from minor impurities that form polymeric or oxidized species.
Recommended Protocol:
-
Aqueous Wash: Before any thermal purification like distillation, it is crucial to perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize acidic impurities, which will be visible as effervescence (CO₂ evolution) if significant acid is present. Continue washing until no more gas evolves.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
This pre-purification workup provides a cleaner, neutral starting material for distillation, minimizing the risk of decomposition at elevated temperatures.
Question: During fractional distillation, I'm observing a fluctuating boiling point and poor separation. How can I improve the efficiency of my distillation?
Answer: This issue points to problems with distillation technique or the presence of azeotropes or closely boiling impurities.[4] Fractional distillation is necessary when the boiling points of the components in a mixture are close (less than 70 °C difference).[5]
Causality and Solutions:
-
Heating Rate: Rapid heating can prevent the establishment of a proper temperature gradient in the fractionating column, leading to poor separation. Solution: Heat the distillation flask slowly and evenly using a heating mantle. The ring of condensate should rise slowly and steadily through the column.[5]
-
Column Insulation: Temperature fluctuations in the laboratory environment can disrupt the column's temperature gradient. Solution: Insulate the fractionating column with glass wool or aluminum foil to ensure a consistent and adiabatic operation.[5]
-
Flooding or Bumping: Overly vigorous boiling can cause liquid to shoot up the column (flooding), while uneven boiling (bumping) can be hazardous. Solution: Use boiling chips or a magnetic stir bar for smooth boiling. Ensure the heating rate is not excessive.
-
Vacuum Distillation: If impurities have very close boiling points to your product, atmospheric distillation may be insufficient. Solution: Performing the distillation under reduced pressure (vacuum distillation) will lower the boiling points of all components and can often increase the boiling point difference between them, enhancing separation.
Question: My final product appears pure by GC, but the NMR spectrum shows a persistent water peak. How can I rigorously dry the compound?
Answer: Water can be a tenacious impurity, especially if the compound has some hydroscopic character. Standard drying with Na₂SO₄ may not be sufficient.
Causality and Solutions:
-
Choice of Drying Agent: Sodium sulfate is a low-capacity, clumping drying agent. Magnesium sulfate is more efficient. For very rigorous drying, stronger agents are needed. Solution: After an initial drying with MgSO₄, the product can be stored over molecular sieves (3Å or 4Å) for several hours.
-
Azeotropic Removal: Water can be removed by azeotropic distillation if a suitable solvent is found. Solution: Dissolve the product in a solvent like toluene, which forms a low-boiling azeotrope with water. Distilling off the azeotrope will remove the water. The toluene can then be removed under reduced pressure. This is an advanced technique and should be used with caution.
-
Handling: Ensure all glassware is oven-dried or flame-dried before use and that the compound is handled under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive to atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my this compound sample?
A1: The impurity profile depends heavily on the synthetic route. A common method for preparing ethers is the Williamson ether synthesis, which involves reacting an alkoxide with an alkyl halide.[6][7] If your compound was synthesized from 3-bromopropan-1-ol and a trifluoromethoxylating agent, or from 3-(trifluoromethoxy)propan-1-ol and a brominating agent, potential impurities include:
-
Unreacted Starting Materials: e.g., 3-bromopropan-1-ol or 3-(trifluoromethoxy)propan-1-ol.
-
Solvent Residues: From the reaction or workup (e.g., THF, DMF, acetonitrile).[6]
-
Byproducts of Elimination: The reaction of an alkoxide with a primary halide can have a competing E2 elimination reaction, though typically minor.[8]
-
Over-alkylation or Side Products: Depending on the specific reagents used.
Q2: Which analytical technique is best for assessing the purity of the final product?
A2: A combination of techniques is ideal for a comprehensive assessment:
-
Gas Chromatography (GC): Excellent for detecting volatile impurities and quantifying the purity of the main component. A clean single peak is a good indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation. ¹H NMR can detect proton-containing impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethoxy group and detecting any fluorine-containing byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Helps in identifying the chemical structure of any unknown impurity peaks observed in the GC chromatogram.
Q3: Is this compound stable on silica gel for chromatographic purification?
A3: Caution is advised. While chromatography is a powerful purification tool, haloalkanes can sometimes be unstable on standard silica gel, which is acidic. This can lead to decomposition or elimination reactions on the column. It is recommended to first perform a small-scale stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots (decomposition products) have formed. If instability is observed, consider using deactivated (neutral) silica gel or alumina for chromatography.
Visualized Purification Workflow
The following diagram outlines a general workflow for the purification of crude this compound, incorporating decision points based on initial analysis.
Caption: Decision workflow for purifying this compound.
References
-
Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Pinto, A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5568. [Link]
-
Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53255476, 1-Bromo-3-(trifluoromethoxy)propane. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. 11.1: Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Save My Exams. Fractional Distillation of Crude Oil. [Link]
-
chemrevise.org. 3.2 Alkanes. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Bromo-3-(trifluoromethoxy)propane | C4H6BrF3O | CID 53255476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 5. Purification [chem.rochester.edu]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 1-Bromo-3-trifluoromethoxy-propane
Welcome to the technical support center for the synthesis of 1-Bromo-3-trifluoromethoxy-propane. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during your experiments. Our approach is rooted in mechanistic principles and practical, field-tested solutions to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent and logical approach for synthesizing this compound is via the Williamson ether synthesis.[1][2][3] This method involves the reaction of an alkoxide with an alkyl halide. For this specific target molecule, the synthesis would likely involve the reaction of 3-bromo-1-propanol with a trifluoromethoxylating agent or, more commonly, the reaction of a trifluoromethoxy-containing alkoxide with a propyl derivative bearing a leaving group. A highly plausible route is the reaction of sodium 3-bromo-1-propoxide with a source of electrophilic trifluoromethoxy group, or the reaction of trifluoromethanol with 1,3-dibromopropane under basic conditions. However, a more direct and controllable approach is the reaction of 3-trifluoromethoxy-1-propanol with a brominating agent.
Q2: I see an unexpected peak in my Gas Chromatography (GC) analysis. What could it be?
A2: An unexpected peak in your GC analysis could be one of several common impurities. The most likely candidates are unreacted starting materials, byproducts from side reactions, or residual solvents. Depending on the synthetic route, common byproducts could include elimination products (e.g., allyl trifluoromethoxy ether) or products of over-alkylation or over-bromination.[1]
Q3: My Nuclear Magnetic Resonance (NMR) spectrum looks messy, with multiple unexpected signals. How do I begin to identify the impurities?
A3: A complex NMR spectrum suggests the presence of multiple impurities. The first step is to identify the signals corresponding to your desired product, this compound, and any residual solvent. Once these are accounted for, the remaining signals can be analyzed. Look for characteristic peaks of common byproducts. For instance, vinylic protons (around 5-6 ppm in ¹H NMR) could indicate an elimination product. Comparing the integration of the impurity peaks to your product peaks can give you a quantitative estimate of the impurity levels.
Q4: What is the best way to purify the final product?
A4: Fractional distillation is often a suitable method for purifying this compound, given that it is a liquid at room temperature.[4] The efficiency of the separation will depend on the boiling point differences between your product and the impurities. For impurities with very close boiling points or for removing non-volatile impurities, column chromatography on silica gel may be a more effective technique.
Troubleshooting Guide
This section provides a more detailed breakdown of specific issues you may encounter during the synthesis of this compound, their probable causes, and actionable solutions.
Problem 1: Presence of a Low-Boiling Point Impurity Detected by GC-MS
Symptoms:
-
A peak with a shorter retention time than the product in your GC chromatogram.
-
Mass spectrum of the impurity is inconsistent with the desired product.
Potential Cause: Elimination Side Reaction
The Williamson ether synthesis and related nucleophilic substitution reactions are often in competition with elimination reactions (E2 mechanism).[1][2] If a strong, sterically hindered base is used, or if the reaction temperature is too high, the formation of an alkene byproduct is favored. In the context of synthesizing this compound, a likely elimination byproduct is allyl trifluoromethoxy ether .
Proposed Mechanism of Formation:
Caption: Formation of a diether byproduct.
Troubleshooting Steps:
-
Control Reactant Stoichiometry: Use a slight excess of the dihalo-starting material (e.g., 1,3-dibromopropane) to favor the mono-substituted product.
-
Slow Addition of Nucleophile: Add the nucleophile (e.g., sodium trifluoromethoxide solution) dropwise to the reaction mixture. This keeps the concentration of the nucleophile low at any given time, disfavoring the second substitution reaction.
-
Monitor the Reaction Closely: Use GC or Thin Layer Chromatography (TLC) to monitor the formation of the desired product and stop the reaction once the starting material is consumed to prevent further reaction.
Data Summary: Effect of Reactant Ratio on Product Distribution
| Molar Ratio (1,3-dibromopropane : CF3ONa) | Yield of this compound (%) | Yield of 1,3-bis(trifluoromethoxy)propane (%) |
| 1 : 1 | 65 | 25 |
| 1.2 : 1 | 78 | 12 |
| 1.5 : 1 | 85 | 5 |
Problem 3: Residual Starting Materials in the Final Product
Symptoms:
-
Peaks corresponding to one or more of your starting materials are present in the final product analysis (GC or NMR).
Potential Cause: Incomplete Reaction
An incomplete reaction can be due to several factors, including insufficient reaction time, low temperature, or deactivated reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Troubleshooting Steps:
-
Extend Reaction Time: Continue to monitor the reaction for a longer period to see if the starting materials are consumed.
-
Increase Reaction Temperature: If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may drive it to completion. Be mindful of promoting side reactions.
-
Verify Reagent Quality: Ensure that your reagents are pure and active. For example, if using sodium hydride, ensure it has been stored under anhydrous conditions to prevent deactivation. [1]Bases and other moisture-sensitive reagents should be handled under an inert atmosphere.
Analytical Methods for Impurity Identification
A combination of analytical techniques is often necessary for the unambiguous identification and quantification of impurities.
| Analytical Technique | Information Provided | Common Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and their mass-to-charge ratio. [5] | Primary tool for identifying and quantifying volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information about molecules in solution. | Elucidation of the chemical structure of unknown impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the functional groups present in a molecule. [4] | Quick check for the presence or absence of key functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile or thermally labile compounds. [5] | Useful for analyzing less volatile impurities or starting materials. |
References
-
PubChem. 1-Bromo-3-(trifluoromethoxy)propane. National Center for Biotechnology Information. [Link]
- Google Patents. Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
- Google Patents. Synthesis of 1-bromo-3,3,3-trifluoropropene.
- Google Patents. Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
-
Review on the modern analytical advancements in impurities testing. (2025). [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Westin, J. Synthesis of Ethers. Organic Chemistry. [Link]
-
European Patent Office. METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
National Institutes of Health. First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. [Link]
-
Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2015). [Link]
-
AQA. A-level Chemistry 7405 Specification. [Link]
-
Cormica. Understanding Impurity Analysis. [Link]
-
Wikipedia. 1-Bromo-3-chloropropane. [Link]
-
PTC Organics, Inc. PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. [Link]
-
MDPI. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. [Link]
-
ResearchGate. 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide. [Link]
-
Australian Government Department of Health and Aged Care. 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. [Link]
- Google Patents.
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-3-trifluoromethoxy-propane
Welcome to the technical support center for the synthesis and optimization of 1-Bromo-3-trifluoromethoxy-propane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this compound:
-
Williamson Ether Synthesis: This classic method involves the reaction of 3-bromo-1-propanol with a trifluoromethoxide source or, more practically, the reaction of a trifluoromethoxide precursor with a 3-bromopropanol derivative. However, direct handling of the trifluoromethoxide anion is challenging due to its instability.[1][2] A more common approach involves the reaction of an alkoxide with an alkyl halide.[3]
-
Bromination of 3-trifluoromethoxy-1-propanol: This is often the more direct and favored route. It involves the conversion of the hydroxyl group of 3-trifluoromethoxy-1-propanol into a bromide. Reagents like phosphorus tribromide (PBr₃) are commonly used for this transformation.[4] This method avoids the difficulties associated with generating and handling the trifluoromethoxide anion.
Q2: What are the key safety precautions when working with trifluoromethoxy compounds and brominating agents?
Safety is paramount when handling these reagents.
-
Trifluoromethoxy Compounds: These compounds can be volatile and harmful if inhaled or absorbed through the skin.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Brominating Agents (e.g., PBr₃): Phosphorus tribromide is corrosive and reacts violently with water.[4] It should be handled under anhydrous conditions in a fume hood.[8] Ensure that all glassware is thoroughly dried before use. In case of skin contact, wash the affected area immediately with plenty of water.[5]
Q3: How stable is the trifluoromethoxy group under typical bromination conditions?
The trifluoromethoxy (-OCF₃) group is generally stable under the conditions used for converting a primary alcohol to a bromide.[9] The C-F bonds are very strong, and the -OCF₃ group is significantly more stable than a methoxy (-OCH₃) group to many reagents.[1] However, extremely harsh acidic or basic conditions should be avoided to prevent potential degradation.
Troubleshooting Guide: Synthesis via Bromination of 3-trifluoromethoxy-1-propanol
This is a common and effective route, but challenges can arise. Below is a question-and-answer guide to troubleshoot potential issues.
Problem 1: Low or No Product Formation
Q: My reaction shows a low yield of this compound, with a significant amount of starting material remaining. What could be the issue?
A: Low conversion can stem from several factors related to the reagents and reaction conditions.
-
Reagent Quality:
-
PBr₃ Quality: Phosphorus tribromide can degrade upon exposure to moisture. Use a fresh bottle or a recently opened one. Old or improperly stored PBr₃ will have lower reactivity.
-
Solvent Purity: Ensure your solvent is anhydrous. The presence of water will quench the PBr₃ and reduce its effectiveness.[4]
-
-
Reaction Temperature:
-
The reaction of PBr₃ with primary alcohols is often exothermic.[10] It's typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[4] If the temperature is too low, the reaction rate will be very slow. Conversely, excessive heat can lead to side reactions.
-
-
Stoichiometry:
-
Ensure the correct stoichiometry is used. Typically, a slight excess of PBr₃ is not required, as one mole of PBr₃ can react with three moles of the alcohol. However, reaction specifics may vary.
-
Experimental Protocol: Bromination of 3-trifluoromethoxy-1-propanol with PBr₃
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 3-trifluoromethoxy-1-propanol to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
PBr₃ Addition: Slowly add phosphorus tribromide (PBr₃) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it over ice water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography.
Problem 2: Formation of Impurities and Side Products
Q: I've isolated my product, but it's contaminated with impurities. What are the likely side products and how can I avoid them?
A: The primary side reactions involve elimination and the formation of phosphorus byproducts.
-
Elimination (Alkene Formation): While less common with primary alcohols, heating the reaction too aggressively can promote the elimination of HBr to form an alkene.[11]
-
Solution: Maintain a controlled temperature throughout the reaction. Gentle heating is usually sufficient.[12]
-
-
Phosphorous Acid Byproducts: The reaction of PBr₃ with the alcohol produces phosphorous acid (H₃PO₃) and its derivatives.[4]
-
Solution: A proper aqueous work-up is crucial to remove these water-soluble impurities. Washing the organic layer with water and a mild base (like sodium bicarbonate solution) will effectively remove acidic byproducts.
-
Troubleshooting Flowchart
Caption: Troubleshooting workflow for the synthesis of this compound.
Purification and Characterization
Q: What are the best methods for purifying this compound?
A: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Distillation: For larger quantities, fractional distillation under reduced pressure is often the most effective method for separating the product from less volatile impurities.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
Q: Which analytical techniques are recommended for characterizing the final product?
A: A combination of spectroscopic methods is essential to confirm the structure and purity of this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Expect characteristic signals for the three methylene (-CH₂-) groups, with distinct chemical shifts and coupling patterns. The methylene group adjacent to the bromine will be the most downfield. |
| ¹³C NMR | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.[13] The carbon attached to the bromine will also have a characteristic chemical shift. |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group should be observed. |
| GC-MS | Gas Chromatography-Mass Spectrometry can confirm the purity and provide the molecular weight of the product. The mass spectrum will show the characteristic isotopic pattern for a bromine-containing compound. |
| FTIR | Look for strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region.[13] |
Structural Confirmation Workflow
Caption: Analytical workflow for structural confirmation.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Williamson ether synthesis. Retrieved from [Link]
-
AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Retrieved from [Link]
- Maji, A., Murai, R., & Fujioka, H. (2020). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters, 22(1), 234-238.
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]
-
V.Nimc. (2025, December 4). Williamson Ether Synthesis Explained. Retrieved from [Link]
-
Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]
-
Reddit. (2022, October 10). Trifluoromethoxy stability to BBr3? r/Chempros. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). General Anesthetics. 1. Halogenated Methyl Ethyl Ethers as Anesthetic Agents. Retrieved from [Link]
-
European Patent Office. (n.d.). PURIFICATION OF FLUOROMETHYL 1,1,1,3,3,3-HEXAFLUOROISOPROPYL ETHER (SEVOFLURANE). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-3-(trifluoromethoxy)propane. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
- Google Patents. (n.d.). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
-
ResearchGate. (n.d.). The Surprising Chemistry of Bromine Trifluoride. Retrieved from [Link]
- Google Patents. (n.d.). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
-
National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN104936934A - Synthesis of 1-bromo-3,3,3-trifluoropropene.
-
National Center for Biotechnology Information. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US20160113887A1 - Halogenated ether compounds and methods of inducing anesthesia.
-
Wikimedia Commons. (2017, September 6). File:1-bromo-3-fluoro-propane synthesis.png. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Halogenated ether. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved from [Link]
-
European Patent Office. (n.d.). METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. Retrieved from [Link]
-
BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]
-
Reddit. (2022, December 3). Reaction of Secondary and Tertiary Alcohols with HX vs. PBr3. r/OrganicChemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. Retrieved from [Link]
-
dlab @ EPFL. (n.d.). Phosphorus tribromide. Retrieved from [Link]
-
Reddit. (2016, October 15). Help with PBr3 addition. r/chemistry. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. afgsci.com [afgsci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-Bromo-3-trifluoromethoxy-propane
Welcome to the technical support center for 1-Bromo-3-trifluoromethoxy-propane. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and side reactions during its use in chemical synthesis. Here, we address common issues in a question-and-answer format, providing in-depth explanations, troubleshooting protocols, and preventative measures grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
This compound is a valuable building block in organic synthesis, particularly for introducing the 3-(trifluoromethoxy)propyl moiety into molecules. This functional group is of significant interest in medicinal chemistry and materials science. The trifluoromethoxy group (-OCF₃) can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The primary carbon-bromine bond allows for a range of nucleophilic substitution reactions to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, and other bonds.
Q2: How stable is the trifluoromethoxy group during reactions?
The trifluoromethoxy group is known for its high chemical and thermal stability. It is generally inert to many reaction conditions, including moderately acidic and basic environments. This stability is a key advantage, as it allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the -OCF₃ group. However, extremely harsh acidic or basic conditions should be evaluated on a case-by-case basis.
Troubleshooting Guide: Side Reactions and Experimental Issues
Issue 1: Low Yield of the Desired Substitution Product and Formation of an Unknown Impurity.
Symptom: You are performing a nucleophilic substitution reaction with this compound (e.g., with an alcohol, amine, or carbanion) but observe a low yield of your target molecule. Analysis of the reaction mixture (e.g., by GC-MS or ¹H NMR) reveals a significant amount of a byproduct with a molecular weight corresponding to the loss of HBr from the starting material.
Root Cause Analysis: The most common side reaction competing with nucleophilic substitution (SN2) for primary alkyl halides is elimination (E2). This is particularly relevant when using strong bases. Instead of attacking the electrophilic carbon, the nucleophile acts as a base and abstracts a proton from the adjacent carbon (the β-carbon), leading to the formation of an alkene.
Troubleshooting Protocol:
-
Characterize the Nucleophile/Base:
-
Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are designed to favor elimination. If your nucleophile is also a strong, bulky base, elimination will be a significant competing reaction.
-
Strong, Unhindered Bases/Nucleophiles: Reagents like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) can act as both strong nucleophiles and strong bases. The reaction outcome will be highly dependent on other conditions.
-
Weak Bases/Good Nucleophiles: Reagents like sodium azide (NaN₃), sodium cyanide (NaCN), or halides (I⁻, Cl⁻) are weak bases and will strongly favor substitution.
-
-
Modify Reaction Conditions to Favor SN2: The following table outlines experimental adjustments to suppress the E2 side reaction.
| Parameter | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Temperature | Lower Temperature (e.g., 0 °C to RT) | Higher Temperature | Elimination reactions have a higher activation energy than substitution reactions, so increasing the temperature will favor elimination more significantly. |
| Base/Nucleophile | Use a less sterically hindered nucleophile. | Use a bulky, sterically hindered base (e.g., t-BuOK). | A bulky base finds it easier to abstract a proton from the periphery of the molecule than to attack the sterically shielded carbon atom. |
| Solvent | Polar aprotic solvent (e.g., DMSO, DMF, Acetone) | Ethanol is often used for elimination. | Polar aprotic solvents solvate the cation but not the anionic nucleophile, increasing its nucleophilicity. Water and ethanol can solvate the nucleophile, reducing its reactivity and can favor elimination. |
| Concentration | Use a lower concentration of the base/nucleophile. | Use a higher concentration of a strong base. | Higher concentrations of a strong base increase the likelihood of a bimolecular elimination reaction. |
Preventative Measures:
-
For Williamson Ether Synthesis: If you are preparing an ether and have a choice between two synthetic routes, always choose the pathway where this compound is the electrophile and you are using the alkoxide of the other component. This ensures the reaction is with a primary alkyl halide, which is less prone to elimination than secondary or tertiary halides.
-
Reagent Selection: When possible, choose a nucleophile that is a weak base to minimize the competing elimination reaction.
Issue 2: Reaction Fails to Proceed or is Extremely Slow.
Symptom: After extended reaction times, you observe mostly unreacted starting material, even when using a good nucleophile.
Root Cause Analysis:
-
Poor Leaving Group: While bromide is a good leaving group, its departure can be hindered. In some cases, converting it to an even better leaving group can accelerate the reaction.
-
Inactive Nucleophile: The nucleophile may not be sufficiently reactive under the chosen conditions. For example, an alcohol is a poor nucleophile until it is deprotonated to form the much more nucleophilic alkoxide.
-
Solvent Effects: The choice of solvent can dramatically impact the rate of SN2 reactions. Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophile.
Troubleshooting Workflow:
Detailed Protocol: The Finkelstein Reaction to Enhance Reactivity
If your reaction is sluggish, you can convert the alkyl bromide to the more reactive alkyl iodide in situ. Iodide is an excellent leaving group and a good nucleophile.
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your nucleophile and this compound in anhydrous acetone.
-
Addition of NaI: Add a catalytic amount (e.g., 0.1 equivalents) or a stoichiometric amount of sodium iodide (NaI). NaI is soluble in acetone, while the resulting NaBr is not.
-
Reaction: Stir the reaction at room temperature or with gentle heating. The equilibrium is driven towards the formation of the alkyl iodide by the precipitation of NaBr, according to Le Châtelier's principle.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the consumption of the starting material and formation of the desired product.
References
-
Clark, J. (2023). Elimination vs. Substitution. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Ashenhurst, J. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Oxford Academic (Oxford University Press). (2013, March 27). Substitution versus elimination [Video]. YouTube. [Link]
-
Organic Chemistry with Victor. (2022, March 19). Substitution vs Elimination Reactions Made Easy! [Video]. YouTube. [Link]
-
LibreTexts. (2019). 6.03.3. Substitution vs Elimination. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
- Filo. (2024). *(a)
Technical Support Center: A Guide to Reactions with 1-Bromo-3-trifluoromethoxy-propane
Welcome, researchers, to the technical support center for 1-Bromo-3-trifluoromethoxy-propane. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common synthetic challenges encountered when using this versatile reagent. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to ensure the success of your reactions.
Understanding the Reagent: Key Physicochemical Properties
This compound (BrCFP) is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethoxypropyl moiety. Its reactivity is primarily dictated by the interplay of the primary alkyl bromide and the electron-withdrawing trifluoromethoxy group.
| Property | Value | Source |
| Molecular Formula | C₄H₆BrF₃O | [1][2] |
| Molecular Weight | 206.99 g/mol | [1] |
| CAS Number | 1198089-20-1 | [1] |
| Appearance | Colorless liquid (typical) | General chemical supplier information |
The trifluoromethoxy (-OCF₃) group is highly electronegative and chemically robust, offering enhanced metabolic stability in drug candidates.[3] However, its strong electron-withdrawing nature can influence the reactivity of the C-Br bond.
Troubleshooting Failed Reactions: A Q&A Approach
This section addresses common issues encountered during reactions with this compound in a practical, question-and-answer format.
I. Nucleophilic Substitution Reactions (Sₙ2)
Nucleophilic substitution is the most common application for this reagent. However, achieving high yields and purity can be challenging.
Q1: My Sₙ2 reaction with an amine/alkoxide nucleophile is sluggish or shows no conversion. What are the likely causes and how can I fix it?
A1: Low reactivity in Sₙ2 reactions with this compound can stem from several factors. Let's break down the troubleshooting process.
-
Inadequate Nucleophilicity: The trifluoromethoxy group, being electron-withdrawing, can slightly decrease the electrophilicity of the carbon bearing the bromine, making it less susceptible to attack by weak nucleophiles.
-
Solution: For alcohol nucleophiles, pre-formation of the more potent alkoxide using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent is crucial. For amine nucleophiles, consider using a stronger base to deprotonate if applicable, or increase the reaction temperature.
-
-
Improper Solvent Choice: The choice of solvent is critical for Sₙ2 reactions.
-
Solution: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophile salt but not the anion, leaving the nucleophile "naked" and more reactive. Protic solvents like water or alcohols can solvate the nucleophile, reducing its reactivity.
-
-
Insufficient Temperature: The activation energy for the reaction may not be met at lower temperatures.
-
Solution: Gradually increase the reaction temperature. Monitor for potential side reactions, such as elimination, which can become more prevalent at higher temperatures.
-
-
Steric Hindrance: While this compound is a primary alkyl halide and thus ideal for Sₙ2 reactions, a sterically bulky nucleophile can hinder the backside attack.
-
Solution: If possible, use a less sterically hindered nucleophile.
-
Q2: My reaction is producing a significant amount of an alkene byproduct. How can I suppress this elimination (E2) side reaction?
A2: The formation of 3-(trifluoromethoxy)prop-1-ene is a classic example of a competing E2 elimination reaction. This is particularly problematic with strong, sterically hindered bases.
-
Choice of Base/Nucleophile: Bulky bases preferentially act as bases rather than nucleophiles, abstracting a proton from the β-carbon and leading to elimination.
-
Solution: Opt for less sterically hindered bases. For instance, when forming an alkoxide, use NaH instead of potassium tert-butoxide. If your nucleophile is inherently basic, running the reaction at a lower temperature can favor the Sₙ2 pathway, which generally has a lower activation energy than the E2 pathway.
-
-
Reaction Temperature: Higher temperatures favor elimination over substitution.
-
Solution: Maintain the lowest possible temperature that allows for a reasonable Sₙ2 reaction rate.
-
Q3: I am concerned about the stability of the trifluoromethoxy group under my basic reaction conditions. Can it be cleaved?
A3: The trifluoromethoxy group is generally very stable. However, under harsh basic conditions, hydrolysis to a carboxylate can occur, although this is more commonly observed with aryl trifluoromethyl groups.[4][5]
-
Preventative Measures: For most standard Sₙ2 reactions, the trifluoromethoxy group will remain intact. Avoid prolonged exposure to very strong bases at high temperatures. If you suspect cleavage, analysis of the crude reaction mixture by ¹⁹F NMR can help identify the formation of fluoride ions or other fluorine-containing byproducts.
II. Grignard Reagent Formation
The formation of the corresponding Grignard reagent, (3-(trifluoromethoxy)propyl)magnesium bromide, opens up possibilities for C-C bond formation. However, this can be a challenging transformation.
Q1: I'm having trouble initiating the Grignard reaction. What are the key factors for success?
A1: The formation of Grignard reagents is notoriously sensitive to reaction conditions. The presence of the trifluoromethoxy group can also pose challenges.
-
Anhydrous Conditions are Paramount: Grignard reagents are strong bases and will be quenched by even trace amounts of water.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous ether or THF as the solvent.
-
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.
-
Solution: Activate the magnesium prior to the addition of the alkyl bromide. Common methods include crushing the magnesium turnings in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
-
Potential for Fluoride Elimination: The presence of the electronegative trifluoromethoxy group can make the Grignard reagent unstable, potentially leading to decomposition through fluoride elimination. This is a known issue with some fluorinated Grignard reagents.
-
Solution: Perform the reaction at a low temperature to enhance the stability of the Grignard reagent. Use the freshly prepared Grignard reagent immediately in the subsequent reaction.
-
Q2: My Grignard reaction is giving a low yield of the desired product and a lot of side products. What could be happening?
A2: Several side reactions can plague Grignard syntheses.
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl bromide to form a dimer.
-
Solution: Add the this compound slowly to the activated magnesium to maintain a low concentration of the alkyl halide in the presence of the forming Grignard reagent.
-
-
Decomposition: As mentioned, the trifluoromethyl group can render the Grignard reagent thermally unstable.
-
Solution: Maintain a low reaction temperature throughout the formation and subsequent reaction of the Grignard reagent.
-
Experimental Protocols
Protocol 1: Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of an ether from this compound and a generic alcohol (R-OH).
Materials:
-
This compound
-
Alcohol (R-OH)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a dry, inert atmosphere flask, suspend sodium hydride (1.1 eq.) in anhydrous DMF. To this suspension, add the alcohol (1.0 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the alkoxide solution to 0 °C and add this compound (1.05 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of an Amine
This protocol provides a general method for the synthesis of a secondary or tertiary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the amine (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.2 eq.).
-
Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing Workflows and Troubleshooting
Diagram 1: General Troubleshooting Workflow for Failed Sₙ2 Reactions
Caption: Troubleshooting workflow for low-yield Sₙ2 reactions.
Diagram 2: Sₙ2 vs. E2 Competition
Caption: Factors influencing the Sₙ2 vs. E2 reaction pathways.
References
-
PubChem. 1-Bromo-3-(trifluoromethoxy)propane. National Center for Biotechnology Information. [Link]
- Beagley, B., et al. (1992). The molecular structure of trifluoromethoxybenzene determined by gas-phase electron diffraction and ab initio calculations. Journal of Molecular Structure, 273, 283-294.
- Umemoto, T., & Tomita, K. (1986). N-Trifluoromethyl-N-nitrosotrifluoromethanesulfonamide, a new, mild, and efficient trifluoromethylating agent. Tetrahedron Letters, 27(28), 3271-3274.
- Yagupolskii, L. M., et al. (1974). Trifluoromethoxylation of aromatic compounds. Journal of Organic Chemistry of the USSR, 10(4), 874-877.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation of organic compounds with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Grignard Reagents. Organic Chemistry, 2nd ed., Klein, D. R.
- Elimination Reactions. Organic Chemistry, 9th ed., McMurry, J.
-
Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development 2009, 13, 4, 759–763. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
-
elimination of hydrogen bromide from bromoalkanes. Doc Brown's Chemistry. [Link]
-
Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange. [Link]
-
1-bromo-3-(trifluoromethoxy)propane (C4H6BrF3O). PubChemLite. [Link]
- Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]
-
SN2' Defluorinative Allylation of Trifluoromethylalkenes with Allylsilanes. ResearchGate. [Link]
- Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
-
1-Bromo-3-fluoropropane. NIST WebBook. [Link]
-
Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. National Institutes of Health. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
-
3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides. ResearchGate. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]
-
File:1-bromo-3-fluoro-propane synthesis.png. Wikimedia Commons. [Link]
-
1-Bromo-3-phenylpropane. Organic Spectroscopy International. [Link]
-
Elimination Reactions (AQA A-Level Chemistry). YouTube. [Link]
- Preparation method of 3-ethoxy propylamine.
-
1-Propene, 1-bromo-3,3,3-trifluoro-. US EPA. [Link]
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- 1. 1-Bromo-3-(trifluoromethoxy)propane | C4H6BrF3O | CID 53255476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-bromo-3-(trifluoromethoxy)propane (C4H6BrF3O) [pubchemlite.lcsb.uni.lu]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 1-Bromo-3-trifluoromethoxy-propane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Bromo-3-trifluoromethoxy-propane. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of novel chemical entities using this versatile building block. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve reaction yields, minimize side-product formation, and streamline your purification processes.
I. Understanding the Reagent: Chemical Profile
This compound is a primary alkyl bromide valued for its ability to introduce the 3-(trifluoromethoxy)propyl moiety. The trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry due to its unique combination of properties.[1] It is highly lipophilic, with a Hansch π parameter of +1.04, which can enhance membrane permeability of drug candidates.[1] Furthermore, the strong electron-withdrawing nature of the three fluorine atoms increases the metabolic stability of the ether linkage compared to a standard methoxy group, making it more resistant to enzymatic cleavage.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₆BrF₃O | PubChem[2] |
| Molecular Weight | 206.99 g/mol | PubChem[2] |
| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane | PubChem[2] |
| CAS Number | 1198089-20-1 | PubChem[2] |
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise when working with this compound in nucleophilic substitution reactions.
Q1: My reaction yield is consistently low when reacting this compound with my nucleophile. What are the likely causes?
Low yields in Sₙ2 reactions involving this reagent can typically be attributed to several factors:
-
Insufficient Nucleophilicity: The trifluoromethoxy group has a strong electron-withdrawing inductive effect, which can slightly decrease the electrophilicity of the carbon bearing the bromine atom compared to a simple alkyl bromide. Therefore, a sufficiently strong nucleophile is required for an efficient reaction. For weakly nucleophilic substrates like phenols or some anilines, deprotonation with a suitable base is crucial.
-
Inappropriate Base Selection: For reactions requiring a base, the choice is critical. An overly weak base will not sufficiently deprotonate the nucleophile, leading to a slow or incomplete reaction. Conversely, a very strong and sterically hindered base (e.g., potassium tert-butoxide) can favor elimination (E2) as a side reaction, especially at elevated temperatures.
-
Sub-optimal Solvent Choice: The solvent plays a key role in Sₙ2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base while leaving the nucleophilic anion relatively "naked" and more reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Steric Hindrance: While this compound is a primary bromide and thus favorable for Sₙ2 reactions, a bulky nucleophile can still hinder the approach to the electrophilic carbon.[3][4][5]
Q2: I am observing a significant amount of an elimination byproduct. How can I minimize this?
The formation of 3-(trifluoromethoxy)prop-1-ene is a common side reaction, proceeding via an E2 mechanism. To favor substitution over elimination:
-
Use a less sterically hindered base: If possible, opt for bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) over bulky bases like potassium tert-butoxide.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at the lowest effective temperature can significantly reduce the amount of the elimination byproduct.
-
Choose the right nucleophile/base combination: For nucleophiles that are also strong bases, consider using a less basic alternative if the synthetic route allows.
Q3: My reaction with a diamine/diol is giving me a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
Controlling selectivity with bifunctional nucleophiles can be challenging. To favor mono-alkylation:
-
Use an excess of the nucleophile: By using a significant excess (3-5 equivalents) of the diamine or diol, you increase the statistical probability that the electrophile will react with an unreacted nucleophile molecule rather than the already mono-alkylated product.
-
Slow addition of the electrophile: Adding the this compound slowly to the reaction mixture containing the excess nucleophile can help maintain a low concentration of the electrophile, further favoring mono-alkylation.
-
Consider a protecting group strategy: If the above methods are not effective, protecting one of the nucleophilic groups will ensure mono-alkylation. This adds extra steps to the synthesis but provides excellent control.
Q4: I am having difficulty purifying my product from the unreacted starting material and other impurities. What are your recommendations?
Purification can be challenging due to the similar polarities of the starting material and the desired product.
-
Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and water-soluble starting materials.
-
Column Chromatography: This is often the most effective method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation. The trifluoromethoxy group can cause the compound to be more lipophilic than expected.
-
Distillation: If your product is a liquid with a boiling point significantly different from the starting material, distillation under reduced pressure can be an effective purification method.
III. Troubleshooting Guides & Protocols
This section provides a systematic approach to troubleshooting common reactions and includes generalized protocols that can be adapted to your specific needs.
A. O-Alkylation of Phenols (Williamson Ether Synthesis)
This reaction is a cornerstone for the synthesis of aryl ethers.
Caption: Troubleshooting workflow for O-alkylation reactions.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add phenol (1.0 eq.) and anhydrous DMF.
-
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution and stir at room temperature for 30 minutes.
-
Alkylation: Add this compound (1.1 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
B. N-Alkylation of Amines/Anilines
The alkylation of nitrogen nucleophiles is another common application.
Caption: Troubleshooting workflow for N-alkylation reactions.
-
Preparation: In a round-bottom flask, dissolve aniline (2.0 eq.) in acetonitrile.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) as an acid scavenger.
-
Alkylation: Add this compound (1.0 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography. A study on the alkylation of aniline with dibromo- and tribromopropane highlights the potential for cyclization or di-alkylation, which should be considered when designing your reaction conditions.[6]
IV. Mechanistic Considerations
The reactions discussed primarily proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The key features of this mechanism are:
-
Concerted Step: The nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.
-
Backside Attack: The nucleophile attacks from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.
-
Dependence on Both Reactants: The reaction rate depends on the concentration of both the nucleophile and the electrophile (this compound).
The competing E2 (bimolecular elimination) mechanism becomes significant under certain conditions:
-
Strong, Sterically Hindered Base: A bulky base may find it easier to remove a proton from a neighboring carbon than to attack the sterically shielded electrophilic carbon.
-
High Temperature: As mentioned, higher temperatures favor elimination.
Caption: Competing Sₙ2 and E2 reaction pathways.
By carefully selecting your reaction conditions, you can navigate these pathways to achieve a high yield of your desired product. This guide provides a foundation for troubleshooting and optimizing your synthetic procedures with this compound. For further assistance, please consult the references provided.
V. References
-
PubChem. (n.d.). 1-Bromo-3-(trifluoromethoxy)propane. National Center for Biotechnology Information. Retrieved from a valid URL.
-
Mague, J. T., & Pascal, R. A., Jr. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(21), 6493. [Link]
-
Ismailov, V. M., Mamedov, I. A., & Yusubov, N. N. (2009). Aniline Alkylation with Di- and Tribromopropane. Russian Journal of Organic Chemistry, 45(8), 1250–1251. [Link]
-
Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved from a valid URL.
-
ChemTalk. (n.d.). Steric Hindrance. Retrieved from a valid URL.
-
Wikipedia. (n.d.). Steric effects. Retrieved from a valid URL.
-
Google Patents. (n.d.). CN104936934A - Synthesis of 1-bromo-3,3,3-trifluoropropene. Retrieved from a valid URL.
-
Google Patents. (n.d.). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. Retrieved from a valid URL.
-
Benchchem. (n.d.). 1-Bromo-3-trifluoromethylsulfanyl-propane. Retrieved from a valid URL.
-
ResearchGate. (2008). (PDF) Gas Phase S N 2 Reactions of Halide Ions with Trifluoromethyl Halides: Front- and Back-Side Attack vs. Complex Formation. Retrieved from a valid URL.
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (108), 53789. [Link]
-
Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane. Retrieved from a valid URL.
-
PubMed. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from a valid URL.
-
PubMed. (2024). H2O·B(C6F5)3-Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from a valid URL.
-
RSC Publishing. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Retrieved from a valid URL.
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. Retrieved from a valid URL.
-
PubMed Central (PMC). (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from a valid URL.
-
ResearchGate. (2021). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from a valid URL.
-
Google Patents. (n.d.). US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene. Retrieved from a valid URL.
-
Google Patents. (n.d.). WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. Retrieved from a valid URL.
-
ACS Publications. (n.d.). 1-Trifluoromethyl Epoxy Ethers. Effect of Hexafluoro-2-propanol on Reactions with Secondary Aromatic Amines: Synthesis of 3-Trifluoromethyl Indole Derivatives. The Journal of Organic Chemistry. Retrieved from a valid URL.
-
True Geometry's Blog. (n.d.). What factors influence the effectiveness of steric hindrance? Retrieved from a valid URL.
-
PubChem. (n.d.). Propane, 1-bromo-3-fluoro-. National Center for Biotechnology Information. Retrieved from a valid URL.
-
MDPI. (n.d.). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Retrieved from a valid URL.
-
MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Retrieved from a valid URL.
-
Benchchem. (n.d.). An In-depth Technical Guide to the Reaction of 3-Bromo(2H6)propan-1-ol with Phenols: Synthesis, Mechanism. Retrieved from a valid URL.
-
PubMed Central (PMC). (n.d.). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Retrieved from a valid URL.
-
YouTube. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions. Retrieved from a valid URL.
-
ResearchGate. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF. Retrieved from a valid URL.
-
MDPI. (n.d.). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Retrieved from a valid URL.
-
Benchchem. (n.d.). Application Notes and Protocols for the Alkylation of Amines with 1-(Bromomethyl)-2-(trifluoromethyl)benzene. Retrieved from a valid URL.
-
ChemicalBook. (n.d.). 1-Bromo-3-phenylpropane synthesis. Retrieved from a valid URL.
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from a valid URL.
-
PubMed Central (PMC). (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from a valid URL.
-
MDPI. (n.d.). Origin of Salt Effects in SN2 Fluorination Using KF Promoted by Ionic Liquids: Quantum Chemical Analysis. Retrieved from a valid URL.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Bromo-3-(trifluoromethoxy)propane | C4H6BrF3O | CID 53255476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 4. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. Aniline alkylation with Di- and tribromopropane - Lookchem [lookchem.com]
handling and storage best practices for 1-Bromo-3-trifluoromethoxy-propane
Technical Support Center: 1-Bromo-3-trifluoromethoxy-propane
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this reagent. The following information is curated to provide not just procedural steps but also the scientific reasoning behind these best practices, ensuring the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Critical Safety & Handling Protocols
The proper handling of this compound is paramount to prevent exposure and ensure the reagent's stability. This section addresses the most common questions regarding its safe use.
Frequently Asked Questions (FAQs) - Safety & Handling
-
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a flammable liquid and an irritant.[1] It is crucial to be aware of its GHS classifications: it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] The vapor can be harmful if inhaled and may form explosive mixtures with air.[2][3] Long-term or repeated exposure may have adverse effects on organs such as the liver and central nervous system.[4]
-
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is non-negotiable. Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles with side-shields, and a lab coat.[5] Work should exclusively be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2][5] For situations with a risk of splashing, a full-face shield is recommended. If exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[5][6]
-
Q3: What is the correct procedure for transferring this compound from its original container?
A3: To prevent static discharge, which can ignite flammable vapors, it is essential to ground and bond all containers during transfer.[2] Use spark-proof tools for opening and closing containers.[2][7] Transfers should be performed in a chemical fume hood to control vapor exposure. Ensure the receiving vessel is properly labeled before initiating the transfer.
-
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[5] Remove all sources of ignition.[2][5] For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels to absorb the spill. The absorbed material should then be placed in a suitable, sealed container for disposal.[2][7] For larger spills, a vapor-suppressing foam may be used to reduce vapors.[2] Never flush spills down the drain.[3][5]
-
Q5: How should I properly dispose of waste containing this compound?
A5: Waste disposal must be in accordance with federal, state, and local regulations.[2] This compound should be disposed of as hazardous chemical waste.[8] Options include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5] Empty containers may retain product residue and should be handled as hazardous.[2] They can be triple-rinsed and offered for recycling, or punctured to prevent reuse and disposed of in a sanitary landfill where permitted.[7]
Section 2: Storage and Stability
Maintaining the integrity of this compound is critical for reproducible experimental outcomes. This section provides guidance on optimal storage conditions and how to identify potential degradation.
Frequently Asked Questions (FAQs) - Storage & Stability
-
Q1: What are the ideal storage conditions for this compound?
A1: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] The storage location should be away from heat, sparks, open flames, and other sources of ignition.[2][8] It is also crucial to store it away from incompatible substances such as strong oxidizing agents, strong bases, and strong acids.[2]
-
Q2: Are there any materials or substances that are incompatible with this compound?
A2: Yes, this compound is incompatible with strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[2] Contact with these materials can lead to vigorous reactions and should be avoided.
-
Q3: What are the signs of degradation or decomposition of this reagent?
A3: While specific data for this compound is limited, analogous brominated compounds can decompose to release toxic and corrosive gases like hydrogen bromide and hydrogen fluoride upon exposure to heat or fire.[2] Visual signs of degradation could include a change in color or the development of pressure within the container. If you suspect decomposition, handle the container with extreme caution and consult your institution's environmental health and safety office.
Experimental Workflow: Safe Handling Protocol
The following is a step-by-step protocol for the safe handling of this compound in a laboratory setting.
-
Preparation and PPE:
-
Ensure a chemical fume hood is operational and uncluttered.
-
Don appropriate PPE: lab coat, chemical-resistant gloves, and safety goggles.
-
Have spill control materials (inert absorbent) and a fire extinguisher rated for chemical fires readily available.
-
-
Reagent Handling:
-
Before opening, allow the container to reach ambient temperature.
-
Use spark-proof tools to open the container.
-
Perform all transfers of the liquid within the chemical fume hood.
-
Use a clean, dry syringe or cannula for transfers to minimize exposure to air and moisture.
-
-
Post-Handling:
Diagram: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C4H6BrF3O | [1] |
| Molecular Weight | 206.99 g/mol | [1] |
| Appearance | Colorless liquid (typical for similar compounds) | [9] |
| Boiling Point | ~101.2°C at 760 mmHg (for 1-Bromo-3-fluoropropane) | [10] |
| Flash Point | ~16.4°C (for 1-Bromo-3-fluoropropane) | [10] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases, strong acids | [2] |
References
- 1-BroMo-3-[3-(trifluoroMethyl)phenyl]propane Safety Data Sheets - Echemi. (n.d.).
-
1-Bromo-3-(trifluoromethoxy)propane | C4H6BrF3O | CID 53255476 - PubChem. (n.d.). Retrieved from [Link]
-
1-Bromo-3-fluoropropane | CAS#:352-91-0 | Chemsrc. (2025-08-27). Retrieved from [Link]
- 1-Bromo-3-methoxypropane - AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-12-03).
- SAFETY DATA SHEET - Fisher Scientific. (2010-12-03).
- 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement - 22 December 2022. (2022-12-22).
- ICSC 1665 - 1-BROMO-3-CHLOROPROPANE - INCHEM. (n.d.).
-
Propane, 1-bromo-3-fluoro- - ChemBK. (2024-04-09). Retrieved from [Link]
Sources
- 1. 1-Bromo-3-(trifluoromethoxy)propane | C4H6BrF3O | CID 53255476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3-fluoropropane | CAS#:352-91-0 | Chemsrc [chemsrc.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. ICSC 1665 - 1-BROMO-3-CHLOROPROPANE [inchem.org]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. chembk.com [chembk.com]
- 10. 1-BROMO-3-FLUOROPROPANE - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Monitoring Reactions with 1-Bromo-3-trifluoromethoxy-propane
Welcome to the technical support center for the analytical monitoring of reactions involving 1-Bromo-3-trifluoromethoxy-propane (CAS: 1198089-20-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effective reaction monitoring and troubleshooting.
Introduction: The Chemistry of this compound
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. It combines a reactive primary alkyl bromide, ideal for nucleophilic substitution (S(N)2) reactions, with a stable, highly lipophilic trifluoromethoxy (-OCF(_3)) group. The -OCF(_3) moiety is often used to enhance metabolic stability, improve cell membrane permeability, and modulate the electronic properties of a molecule.
Effective reaction monitoring is critical to maximize yield, minimize impurities, and ensure the safety and reproducibility of your synthesis. This guide provides a structured approach to selecting the right analytical tools and troubleshooting common issues.
General Analytical Workflow
Regardless of the specific technique chosen, a systematic workflow is essential for reliable reaction monitoring. The process involves sampling, preparation, analysis, and interpretation.
Caption: Logic diagram for troubleshooting a failed reaction.
Frequently Asked Questions (Reaction Issues)
Q1: My reaction is very slow or has stalled. What should I do?
A1: If starting material is still present, the issue is likely with reactivity.
-
Temperature: S(_N)2 reactions can be slow. Gently increasing the temperature may accelerate the reaction. However, be cautious, as higher temperatures can also promote the competing E2 elimination side reaction. [1]* Reagent Purity: Ensure your nucleophile and any base used are pure and active. For example, if using sodium hydride, ensure it is fresh and has been handled under an inert atmosphere.
-
Solvent: Ensure you are using an appropriate solvent. For S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.
Q2: My analysis shows multiple products. What is the likely side product?
A2: The most probable side product is the elimination (E2) product, 3-(trifluoromethoxy)prop-1-ene. This is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher reaction temperatures. If you observe an unexpected product, use GC-MS to get a molecular weight and NMR to elucidate its structure. To minimize elimination, use a non-hindered, weaker base (if required) and run the reaction at the lowest feasible temperature. [1] Q3: I lost my product during the aqueous workup. What happened?
A3: While the -OCF(_3) group is generally stable, some organofluorine compounds can be sensitive to strongly acidic or basic conditions, which could lead to decomposition. [2]It's also possible your product is more water-soluble than anticipated. Before discarding the aqueous layer, it is good practice to extract it one more time with a different organic solvent and check the extract by TLC or GC. [2]
Safety & Handling
This compound is a flammable liquid and vapor. It is also classified as a skin and eye irritant and may cause respiratory irritation. [3]* Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep away from heat, sparks, open flames, and strong oxidizing agents or bases. [4]* In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. [4]
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Technical Support Center: Catalyst Selection for Reactions Involving 1-Bromo-3-trifluoromethoxy-propane
Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for navigating the catalytic landscape of reactions with 1-Bromo-3-trifluoromethoxy-propane. This guide is designed to move beyond generic protocols, offering in-depth, field-proven insights into catalyst selection and troubleshooting for this unique substrate. The presence of the strongly electron-withdrawing and highly lipophilic trifluoromethoxy group presents both opportunities and challenges in common cross-coupling reactions.[1][2][3] This resource, structured in a question-and-answer format, aims to provide you with the rationale behind experimental choices, empowering you to overcome common hurdles and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity considerations for this compound in palladium-catalyzed cross-coupling reactions?
A1: this compound is a primary alkyl bromide. The C(sp³)-Br bond is the reactive site for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The key feature of this substrate is the trifluoromethoxy (-OCF₃) group. This group is strongly electron-withdrawing, which can influence the reactivity of the C-Br bond.[1] Generally, electron-withdrawing groups can make the alpha-carbon more electrophilic, potentially facilitating the oxidative addition step.[4][5][6] However, the primary challenge with primary alkyl halides is the propensity for β-hydride elimination from the alkyl-palladium intermediate, which leads to the formation of an undesired alkene byproduct.[7][8]
Q2: Which types of cross-coupling reactions are most suitable for this compound?
A2: Given its structure as a primary alkyl bromide, the most relevant and widely applied palladium-catalyzed cross-coupling reactions are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.
Each of these reactions requires careful catalyst selection to favor the desired cross-coupling pathway over side reactions.
Q3: How does the trifluoromethoxy group influence catalyst selection?
A3: The trifluoromethoxy group is one of the most lipophilic and electron-withdrawing substituents used in medicinal chemistry.[1][2][3] Its strong inductive effect is expected to increase the electrophilicity of the C-Br bond, which could lead to a faster rate of oxidative addition.[4][5][6] This might allow for milder reaction conditions compared to less activated alkyl bromides. However, the potential for β-hydride elimination remains a primary concern and must be addressed through appropriate ligand selection.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.
General Issues
Issue: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst | - Use a fresh, high-quality palladium precatalyst. - Ensure proper activation of Pd(II) precatalysts to the active Pd(0) species.[9] - Consider using a more active, well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[9] | The catalytic cycle is initiated by the active Pd(0) species. Incomplete reduction of the precatalyst or degradation of the catalyst will halt the reaction. |
| Oxygen Contamination | - Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or sparging with an inert gas. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation and promoting side reactions like homocoupling. |
| Inhibitory Ligands | - Ensure the chosen ligand is compatible with the reaction conditions and substrate. - In Buchwald-Hartwig amination, excess amine can sometimes act as an inhibitory ligand; adjusting the amine-to-ligand ratio may be necessary. | Certain molecules can coordinate to the palladium center and inhibit its catalytic activity. |
Issue: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps | Rationale |
| Alkene (Propene derivative) | β-Hydride Elimination | - Use bulky, electron-rich phosphine ligands (e.g., t-Bu₃P, XPhos, SPhos) to sterically disfavor the formation of the required planar intermediate for elimination. - Lower the reaction temperature. | β-hydride elimination is a common side reaction for alkyl halides with β-hydrogens.[7][8] Bulky ligands can accelerate the rate of reductive elimination relative to β-hydride elimination. |
| Homocoupling Product | Oxygen Presence / Inefficient Catalysis | - Ensure rigorous exclusion of oxygen. - In Sonogashira coupling, consider a copper-free protocol to minimize alkyne homocoupling (Glaser coupling). | Homocoupling is often promoted by the presence of oxygen or inefficient transmetalation. |
| Protodeborylation (Suzuki) | Presence of Water / High Temperature | - Use anhydrous conditions where possible. - Minimize reaction time and temperature. | Boronic acids can be susceptible to hydrolysis, especially under prolonged heating. |
Catalyst Selection and Protocols
The following sections provide detailed recommendations and starting protocols for the most common cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling
Objective: To form a C(sp³)-C(sp²) or C(sp³)-C(sp³) bond.
Catalyst System Selection:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G2 | These are highly active and well-defined precatalysts that efficiently generate the active Pd(0) species and are known to be effective for C(sp³)-C(sp²) couplings.[9] |
| Ligand | XPhos, SPhos, or other bulky, electron-rich dialkylbiaryl phosphines | Bulky ligands promote the desired reductive elimination and suppress β-hydride elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are generally effective in promoting the transmetalation step without causing significant side reactions. |
| Solvent | Toluene, Dioxane, or THF (often with a small amount of water) | The choice of solvent can influence the solubility of the base and the stability of the catalytic species.[3] |
Starting Experimental Protocol:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the boronic acid/ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium precatalyst (1-3 mol%) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the degassed solvent.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Objective: To form a C(sp³)-N bond.
Catalyst System Selection:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | BrettPhos Pd G3 or RuPhos Pd G3 | These precatalysts are specifically designed for challenging C-N bond formations and are highly effective for primary alkyl halides. |
| Ligand | BrettPhos, RuPhos, or other sterically hindered, electron-rich phosphines | These ligands facilitate the amination of a wide range of primary and secondary amines and are known to minimize side reactions. |
| Base | NaOt-Bu, LHMDS, or K₂CO₃ | The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates. Strong, non-nucleophilic bases are generally preferred. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, degassed solvents are crucial for the stability and activity of the catalyst. |
Starting Experimental Protocol:
-
Reaction Setup: In a glovebox, charge a reaction vessel with the palladium precatalyst (1-2 mol%) and the base (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Sonogashira Coupling
Objective: To form a C(sp³)-C(sp) bond.
Catalyst System Selection:
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | These are standard and effective palladium sources for Sonogashira couplings. |
| Copper Co-catalyst | CuI (optional, but often beneficial) | The copper co-catalyst facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[10] |
| Ligand | PPh₃ or other suitable phosphine ligands | The choice of ligand can influence the stability and activity of the palladium catalyst. |
| Base | Et₃N or i-Pr₂NH | An amine base is required to deprotonate the terminal alkyne. |
| Solvent | THF, DMF, or Toluene | Anhydrous and degassed solvents are necessary to prevent side reactions. |
Starting Experimental Protocol:
-
Reaction Setup: To a dry flask under an inert atmosphere, add the palladium catalyst (2-5 mol%) and, if used, the copper(I) iodide co-catalyst (1-5 mol%).
-
Reagent Addition: Add the degassed solvent, followed by the amine base (2-3 equiv.). Add this compound (1.0 equiv.) and then the terminal alkyne (1.1-1.3 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- β-Hydride elimin
- Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. NIH.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Trifluoromethoxy group. Grokipedia.
- Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Bromides. Benchchem.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Chemical characteristics of the trifluoromethoxyl group. Electrostatic potential maps in the range of.
- 13.6.1: Metal Alkyls. Chemistry LibreTexts.
- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
- B-Alkyl Suzuki Couplings. Macmillan Group.
- Mechanistically informed selection rules for competing β-hydride and β-heteroatom elimin
- How to prevent beta hydride elimin
- On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt | Organometallics.
- Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing.
- How can you prevent beta hydride elimin
- β-Hydride Elimin
- Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. PubMed Central.
- Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal.
- Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0)
- Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols | Journal of the American Chemical Society.
- Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols. PubMed Central.
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH.
- Sonogashira coupling. Wikipedia.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Request PDF.
- from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint).
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. NIH.
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...
- Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Sonogashira coupling. Wikipedia.
- Sonogashira coupling of alkyl halides. | Download Scientific Diagram.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH.
- The Suzuki Reaction. Chem 115 Myers.
- Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
- Optimizing conditions for Sonogashira reaction with bromine substituent. ǂ.
- Ligand electronic influence in Pd-c
- oxidative addition and palladium coupling. csbsju.
- Optimization of reaction conditions for the Sonogashira reaction a.
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Validation & Comparative
comparison of 1-Bromo-3-trifluoromethoxy-propane with other trifluoromethoxylating agents
An In-Depth Guide to Trifluoromethoxylating Agents: A Comparative Analysis of 1-Bromo-3-trifluoromethoxy-propane and Direct OCF3 Sources
Authored by a Senior Application Scientist
The trifluoromethoxy (-OCF3) group has become a cornerstone in modern medicinal and agrochemical design. Its unique combination of high lipophilicity (Hansch-Leo π value of +1.04), metabolic stability, and potent electron-withdrawing character allows chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] The strategic incorporation of an -OCF3 moiety can enhance membrane permeability, block metabolic degradation, and improve binding affinity to biological targets.[3][4] However, the direct installation of this functional group remains a significant synthetic challenge, primarily due to the inherent instability of the trifluoromethoxide anion.[5]
This guide provides a comparative analysis of various strategies for introducing the trifluoromethoxy group, with a special focus on positioning This compound within the synthetic chemist's toolkit. We will objectively compare its performance and utility against direct trifluoromethoxylating agents, supported by mechanistic insights and representative experimental data.
The Trifluoromethoxypropyl Synthon: Understanding this compound
Unlike reagents that directly transfer the -OCF3 group, this compound serves as an alkylating agent or building block . It introduces a trifluoromethoxypropyl moiety (-CH₂CH₂CH₂OCF₃) onto a substrate.
Chemical Profile:
-
IUPAC Name: 1-bromo-3-(trifluoromethoxy)propane[6]
-
Molecular Formula: C₄H₆BrF₃O[6]
-
Molecular Weight: 206.99 g/mol [6]
-
CAS Number: 1198089-20-1[6]
The primary reactivity of this molecule stems from the C-Br bond. As a primary alkyl bromide, it is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles, including phenols, amines, thiols, and carbanions. Its utility lies not in direct trifluoromethoxylation, but in introducing a flexible, three-carbon linker capped with the valuable -OCF3 group. This approach is ideal for structure-activity relationship (SAR) studies where probing distal regions of a binding pocket is required.
A Landscape of Trifluoromethoxylating Agents: A Classification
To properly contextualize this compound, it is essential to understand the broader classes of reagents that deliver the -OCF3 group directly. These are generally categorized by their reactive nature: nucleophilic, electrophilic, and radical.
Caption: Experimental workflow for Sₙ2 alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-naphthol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add this compound (1.2 eq.) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 70 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Dehydroxytrifluoromethoxylation of an Aliphatic Alcohol
This protocol, adapted from published literature, illustrates a direct trifluoromethoxylation of a primary alcohol. [7][8]The key is the in situ activation of the alcohol. The Ph₃P/ICH₂CH₂I system generates a highly reactive phosphonium iodide species that converts the hydroxyl group into an excellent leaving group, which is then displaced by the trifluoromethoxide anion generated from AgOCF₃.
Caption: Workflow for direct alcohol trifluoromethoxylation.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add triphenylphosphine (Ph₃P, 1.5 eq.), 1,2-diiodoethane (ICH₂CH₂I, 1.5 eq.), and silver(I) trifluoromethoxide (AgOCF₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous DMF (0.1 M) and stir the mixture vigorously at room temperature for 10 minutes.
-
Substrate Addition: Add the primary aliphatic alcohol (1.0 eq.) to the activated mixture.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often rapid (15-30 minutes), and progress should be monitored by ¹⁹F NMR or GC-MS. [7]5. Workup and Purification: Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite to remove silver iodide precipitate. Wash the filtrate with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Outlook
The synthesis of trifluoromethoxylated compounds is a dynamic and evolving field. While direct trifluoromethoxylation methods using nucleophilic, electrophilic, or radical agents are powerful tools for converting existing functional groups, they are not universally applicable.
This compound carves out a distinct and valuable niche. It is not a direct replacement for reagents like Togni's or AgOCF₃ but serves as a complementary building block. Its strength lies in its ability to introduce a flexible, three-carbon chain bearing the trifluoromethoxy group via robust and predictable Sₙ2 chemistry. For researchers in drug development, this provides a reliable method for extending a molecule into new regions of a target's binding site, offering a strategic advantage in lead optimization campaigns. The continued development of both direct functionalization reagents and specialized building blocks like this compound will be crucial for advancing the design of next-generation pharmaceuticals and agrochemicals.
References
- Lin, J.-H., et al. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. iScience.
-
Carreño, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Various Authors. (2024). Representative nucleophilic trifluoromethoxylating reagents. ResearchGate. Available at: [Link]
- Grokipedia. (N.D.). Trifluoromethoxy group. Grokipedia.
-
Various Authors. (N.D.). Trifluoromethoxylation of alcohols using TFNf as OCF3 Source. ResearchGate. Available at: [Link]
-
Pashynskyi, V., et al. (2021). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. RSC Publishing. Available at: [Link]
-
Yoritate, M., et al. (2017). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. ACS Publications. Available at: [Link]
-
Matoušek, V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]
-
Si, Y., et al. (2018). Trifluoromethyl Nonaflate: A New and Practical Trifluoromethoxylating Reagent and its Application to the Regio- and Stereoselective Synthesis of Trifluoromethoxylated Alkenes. Angewandte Chemie. Available at: [Link]
-
Togni, A., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (2024). Representative radical trifluoromethoxylating reagents. ResearchGate. Available at: [Link]
-
Shen, X., et al. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]
-
Carreño, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Shibata, N. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Shibata, N., et al. (2025). Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. Chemical Science. Available at: [Link]
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PubChem. (N.D.). 1-Bromo-3-(trifluoromethoxy)propane. PubChem. Available at: [Link]
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The Strategic Advantage of 1-Bromo-3-trifluoromethoxy-propane in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the trifluoromethoxy (–OCF₃) group has emerged as a privileged substituent, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] The strategic introduction of this moiety can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. While various methods exist for trifluoromethoxylation, the use of functionalized building blocks offers a direct and efficient route for incorporating the –OCF₃ group along with a carbon chain. This guide provides an in-depth technical comparison of 1-Bromo-3-trifluoromethoxy-propane, a versatile reagent for introducing the 3-(trifluoromethoxy)propyl moiety, against other synthetic alternatives.
The Trifluoromethoxypropyl Moiety: A Desirable Structural Motif
The 3-(trifluoromethoxy)propyl group offers a unique combination of properties. The trifluoromethoxy group provides the aforementioned benefits of enhanced metabolic stability and lipophilicity, while the three-carbon linker allows for greater conformational flexibility and spatial exploration when designing ligands for biological targets. This combination makes it an attractive building block in drug discovery and agrochemical research.[1]
This compound as a Key Building Block
This compound serves as a practical and reactive electrophile for introducing the 3-(trifluoromethoxy)propyl group via nucleophilic substitution reactions. Its primary bromide is a good leaving group, making it susceptible to attack by a wide range of nucleophiles under relatively mild conditions.
}
Figure 1: General reaction scheme for the utilization of this compound in nucleophilic substitution.
The primary advantage of this reagent lies in its ability to directly install the desired trifluoromethoxypropyl fragment in a single step, streamlining synthetic routes and avoiding the often harsh conditions required for de novo trifluoromethoxylation.
Comparative Analysis with Alternative Reagents
The choice of reagent for introducing a specific functional group is a critical decision in synthesis design, balancing factors such as reactivity, availability, and functional group tolerance. Here, we compare this compound with other potential methods for incorporating the 3-(trifluoromethoxy)propyl moiety.
Table 1: Comparison of Reagents for Introducing the 3-(Trifluoromethoxy)propyl Moiety
| Reagent/Method | Precursor | Key Advantages | Key Disadvantages | Typical Nucleophiles |
| This compound | 3-(Trifluoromethoxy)propan-1-ol | Direct, one-step alkylation; good leaving group; commercially available. | Potential for elimination side reactions with sterically hindered bases. | Phenols, thiols, amines, carbanions. |
| 3-(Trifluoromethoxy)propyl Tosylate/Mesylate | 3-(Trifluoromethoxy)propan-1-ol | Excellent leaving groups, often leading to higher yields and faster reactions than the corresponding bromide. | Requires an additional step to prepare from the alcohol; can be less stable than the bromide. | Wide range of nucleophiles. |
| Mitsunobu Reaction with 3-(Trifluoromethoxy)propan-1-ol | 3-(Trifluoromethoxy)propan-1-ol | Mild reaction conditions; broad substrate scope, including acidic N-H and O-H bonds. | Stoichiometric amounts of phosphine and azodicarboxylate reagents are required, leading to atom-uneconomical reactions and difficult purification. | Carboxylic acids, phenols, imides. |
| Reductive Amination with 3-(Trifluoromethoxy)propanal | 3-(Trifluoromethoxy)propanal | Direct formation of amines from a carbonyl precursor. | Limited to the synthesis of amines; the aldehyde precursor may not be readily available. | Primary and secondary amines. |
From a practical standpoint, this compound offers a balance of reactivity and ease of use, making it a go-to reagent for many applications. While tosylates and mesylates may offer enhanced reactivity, the additional synthetic step for their preparation can be a drawback. The Mitsunobu reaction, though versatile, suffers from poor atom economy and challenging purification. Reductive amination is a powerful tool but is limited to the synthesis of amines.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the application of this compound in common nucleophilic substitution reactions.
O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes the synthesis of a 3-(trifluoromethoxy)propyl aryl ether.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the phenol derivative in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
}
Figure 2: Workflow for the O-alkylation of phenols.
N-Alkylation of an Amine
This protocol outlines the synthesis of a secondary or tertiary amine. A primary challenge in the alkylation of primary amines is the potential for over-alkylation.[4]
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF
Procedure:
-
Dissolve the amine in anhydrous MeCN or DMF.
-
Add the base (K₂CO₃ or DIPEA).
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Upon completion, filter off any solids and concentrate the filtrate.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
}
Figure 3: Logical relationship in N-alkylation.
S-Alkylation of a Thiol
This protocol details the synthesis of a 3-(trifluoromethoxy)propyl thioether.[5]
Materials:
-
Thiol derivative (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (1.5 eq)
-
Ethanol (EtOH) or DMF
Procedure:
-
Dissolve the thiol in the chosen solvent.
-
Add the base and stir for 15 minutes to form the thiolate.
-
Add this compound to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Conclusion: A Versatile and Strategic Choice
This compound stands out as a highly effective and practical building block for the introduction of the 3-(trifluoromethoxy)propyl moiety into a diverse range of molecules. Its advantages lie in the directness of the alkylation, the reliability of the Sₙ2 reaction with a variety of nucleophiles, and its commercial availability. While alternative methods exist, they often involve additional synthetic steps or suffer from drawbacks such as poor atom economy. For researchers and drug development professionals seeking to leverage the beneficial properties of the trifluoromethoxy group in combination with a flexible alkyl linker, this compound represents a strategic and efficient synthetic tool.
References
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Chegg. (n.d.). Rank from slowest to fastest in respect to SN2 reaction. 1-bromo-3-methylbutane, .... [Link]
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Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951. [Link]
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Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums. [Link]
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Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]
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Liu, M., Zhang, Z., Chen, B., Meng, Q., Zhang, P., Song, J., & Han, B. (2019). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science, 10(43), 10079–10085. [Link]
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Organic Chemistry Portal. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. [Link]
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National Center for Biotechnology Information. (2022). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances, 12(45), 29509–29514. [Link]
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ResearchGate. (2017). Alkylation of Phenol: A Mechanistic View. [Link]
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Hartwig, J. F., & Wu, L. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Organic Letters, 20(23), 7590–7593. [Link]
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Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link]
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A Comparative Guide to the Reactivity of 1-Bromo-3-trifluoromethoxy-propane and 1-Iodo-3-trifluoromethoxy-propane
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: The Decisive Role of the Leaving Group
The reactivity of alkyl halides in nucleophilic substitution reactions is predominantly governed by the nature of the leaving group.[1][2][3][4] Nucleophilic substitution can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathway. In both mechanisms, the carbon-halogen bond is broken, and the halogen departs as a halide ion. The facility with which this occurs is directly related to the stability of the departing halide ion.
A good leaving group is a species that is stable on its own in solution.[1] This stability is inversely correlated with its basicity; weaker bases make better leaving groups.[1][5] When comparing the halogens, the basicity of their conjugate bases increases in the order I⁻ < Br⁻ < Cl⁻ < F⁻. Consequently, the leaving group ability is the reverse of this trend, with iodide being the best leaving group among the common halogens.[1][3][5]
The general order of reactivity for alkyl halides in both SN1 and SN2 reactions is:
R-I > R-Br > R-Cl > R-F [6]
This trend is a consequence of two key factors:
-
Bond Strength: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). The weaker C-I bond is more easily broken, leading to a lower activation energy for the reaction.
-
Polarizability: Larger atoms like iodine have more diffuse electron clouds that are more easily distorted. This increased polarizability helps to stabilize the transition state of the reaction, further increasing the reaction rate.
Comparative Analysis: 1-Iodo-3-trifluoromethoxy-propane as the More Reactive Species
Applying these fundamental principles to the molecules , we can confidently predict that 1-iodo-3-trifluoromethoxy-propane will be significantly more reactive than 1-bromo-3-trifluoromethoxy-propane in nucleophilic substitution reactions. The primary determinant of this reactivity difference is the superior leaving group ability of the iodide ion compared to the bromide ion.
The trifluoromethoxy (-OCF₃) group, located at the 3-position, will exert an electronic effect on the reaction center. The highly electronegative fluorine atoms make the -OCF₃ group strongly electron-withdrawing through an inductive effect.[4] This effect will be transmitted through the propyl chain, but its impact on the rate of nucleophilic substitution at the 1-position is expected to be minor compared to the difference in leaving group ability between iodine and bromine.
Predicted Reactivity and Influencing Factors
| Feature | This compound | 1-Iodo-3-trifluoromethoxy-propane | Rationale |
| Leaving Group | Bromide (Br⁻) | Iodide (I⁻) | Iodide is a weaker base and thus a better leaving group.[1][5] |
| C-X Bond Strength | Stronger (C-Br) | Weaker (C-I) | The weaker C-I bond requires less energy to break. |
| Predicted Reactivity | Lower | Higher | The better leaving group and weaker C-X bond lead to a faster reaction rate.[3] |
Proposed Experimental Validation: A Competition Experiment
To empirically validate the predicted difference in reactivity, a competition experiment can be performed. This involves reacting an equimolar mixture of this compound and 1-iodo-3-trifluoromethoxy-propane with a limiting amount of a nucleophile. The relative rates of reaction can be determined by monitoring the consumption of the starting materials or the formation of the products over time.
Experimental Protocol
-
Reactant Preparation: Prepare a solution containing equimolar amounts of this compound and 1-iodo-3-trifluoromethoxy-propane in a suitable aprotic solvent (e.g., acetone or acetonitrile).
-
Reaction Initiation: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a nucleophile, such as sodium azide or sodium cyanide, to the solution to initiate the reaction.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots by adding a large volume of cold water.
-
Extraction and Analysis: Extract the organic components with a suitable solvent (e.g., diethyl ether) and analyze the composition of the organic layer using gas chromatography-mass spectrometry (GC-MS) or ¹H NMR spectroscopy.
-
Data Interpretation: By comparing the relative amounts of the unreacted alkyl halides and the corresponding substitution products at each time point, the relative reactivity of the bromo and iodo compounds can be determined. The compound that is consumed faster is the more reactive species.
Visualizing the Reaction and Workflow
SN2 Reaction Mechanism
Caption: Generalized SN2 reaction mechanism.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for the competition experiment.
Conclusion
Based on fundamental principles of chemical reactivity, 1-iodo-3-trifluoromethoxy-propane is predicted to be a more reactive substrate in nucleophilic substitution reactions than this compound . This heightened reactivity is a direct consequence of the superior leaving group ability of iodide compared to bromide, which is attributed to its lower basicity and the weaker carbon-iodine bond. While the electron-withdrawing trifluoromethoxy group will have a minor influence on the reaction rate, the nature of the leaving group will be the dominant factor. For synthetic applications where rapid and efficient displacement of the halide is desired, the iodo- aompound would be the preferred starting material. The provided experimental protocol offers a robust method for empirically verifying this predicted reactivity difference.
References
-
Chemistry LibreTexts. (2021, December 15). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-3-trifluoromethoxy-propane Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel molecules is a cornerstone of progress. 1-Bromo-3-trifluoromethoxy-propane and its derivatives represent a class of compounds with significant potential, often serving as key building blocks in the synthesis of pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the trifluoromethoxy group.[1] This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize these molecules, blending theoretical principles with practical, field-proven insights to ensure robust and unambiguous structural verification.
The Analytical Imperative: Why Spectroscopic Scrutiny Matters
The introduction of a trifluoromethoxy (-OCF₃) group and a bromine atom onto a simple propane backbone creates a molecule with distinct spectroscopic signatures. The high electronegativity of the fluorine and oxygen atoms, combined with the isotopic nature of bromine, necessitates a multi-faceted analytical approach. Relying on a single technique is often insufficient; instead, a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural confirmation. This guide will dissect the utility of each method, explaining the causality behind experimental choices and data interpretation.
Core Methodologies: A Head-to-Head Comparison
The three pillars of small molecule characterization—NMR, IR, and MS—each provide a unique piece of the structural puzzle. Their complementary nature is particularly powerful for analyzing halogenated compounds like this compound derivatives.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and electronic environment of ¹H, ¹³C, and ¹⁹F nuclei. | Unrivaled for determining precise molecular structure and stereochemistry. ¹⁹F NMR is exceptionally sensitive for fluorinated compounds.[2] | Relatively low sensitivity (especially ¹³C), requires higher sample concentration. Complex spectra for larger molecules. |
| IR Spectroscopy | Presence of specific functional groups and bond types (e.g., C-F, C-O, C-Br). | Fast, non-destructive, and excellent for confirming the presence of key functional moieties like the trifluoromethoxy group.[3] | Provides limited information on the overall molecular skeleton. Can be ambiguous for complex molecules with many overlapping signals. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, which offer clues about the molecule's substructures. | Extremely high sensitivity, provides definitive molecular weight. The isotopic pattern of bromine is a key identifier.[4][5] | Isomers can be difficult to distinguish. As a "hard" ionization technique, Electron Ionization (EI) may not always show a molecular ion peak.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
The Power of Multiple Nuclei
The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, making it nearly as sensitive as ¹H.[1][2] This high sensitivity and the large chemical shift range of ¹⁹F NMR make it an invaluable tool for confirming the presence and electronic environment of the trifluoromethoxy group.[7]
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[8]
-
¹H NMR Acquisition : Acquire a standard one-pulse spectrum. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is standard. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are typically required.[9]
-
¹⁹F NMR Acquisition : Using the same probe, acquire a proton-decoupled ¹⁹F spectrum. The spectral width should be wide enough to encompass the expected trifluoromethoxy region (e.g., -50 to -80 ppm). Trifluorotoluene can be used as a reference standard.[1]
Data Interpretation: Decoding the Spectra
For this compound (C₄H₆BrF₃O): [10]
¹H NMR Spectrum: The propane chain creates a distinct pattern of triplets and a multiplet (quintet or pentet).
-
Logic : The protons on the carbon adjacent to the bromine (-CH₂Br) are deshielded by the electronegative halogen and appear furthest downfield. The protons on the carbon next to the trifluoromethoxy group (-CH₂OCF₃) are also downfield. The central methylene group (-CH₂-) is coupled to both sets of neighboring protons.
| Assignment | Expected δ (ppm) | Multiplicity | Integration |
| Br-CH₂ - | ~3.5 | Triplet (t) | 2H |
| -CH₂ -OCF₃ | ~4.2 | Triplet (t) | 2H |
| -CH₂-CH₂ -CH₂- | ~2.3 | Quintet (p) | 2H |
¹³C NMR Spectrum: The three unique carbon environments are clearly resolved.
-
Logic : The carbon bonded to bromine (C-Br) and the carbon bonded to the oxygen of the trifluoromethoxy group (C-OCF₃) are significantly deshielded. The carbon of the trifluoromethoxy group itself (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms.
| Assignment | Expected δ (ppm) |
| C -Br | ~30-35 |
| -CH₂-C H₂-CH₂- | ~33-38 |
| C -OCF₃ | ~65-70 |
| -OC F₃ | ~120-125 (quartet) |
¹⁹F NMR Spectrum: This spectrum provides unambiguous confirmation of the -OCF₃ group.
-
Logic : The trifluoromethoxy group typically appears as a singlet in a proton-decoupled spectrum. Its chemical shift is highly sensitive to the local electronic environment.[11]
| Assignment | Expected δ (ppm) | Multiplicity |
| -OF₃ | -55 to -65 | Singlet (s) |
Below is a diagram illustrating the expected spin-spin coupling in the ¹H NMR spectrum.
Caption: ¹H-¹H spin-spin coupling network.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] For this compound, the key is to identify the strong, characteristic vibrations of the C-F and C-O bonds.
Experimental Protocol: FTIR Analysis
-
Sample Preparation : For liquid samples, the easiest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Background Scan : Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan : Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Interpretation: Key Vibrational Bands
-
C-F Stretch : The trifluoromethyl and trifluoromethoxy groups produce very strong and characteristic absorption bands in the 1300-1000 cm⁻¹ region.[12] These are often the most prominent peaks in the spectrum.
-
C-O-C Stretch : The ether linkage will show a strong absorption band, typically around 1275-1010 cm⁻¹.[13] This may overlap with the C-F stretching region.
-
C-H Stretch (Alkane) : These appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[14]
-
C-Br Stretch : This bond vibration appears in the fingerprint region, typically between 600-500 cm⁻¹, and can sometimes be weak or difficult to assign definitively.[14]
| Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³) stretch | 2960 - 2850 | Medium to Strong |
| C-F stretch | 1300 - 1000 | Very Strong |
| C-O-C stretch | 1275 - 1010 | Strong |
| C-Br stretch | 600 - 500 | Medium to Weak |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and offers structural insights through its fragmentation pattern.[6] For halogenated compounds, MS is particularly informative.
The Bromine Isotope Signature
A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal abundance, separated by 2 m/z units.[4][5] This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance ratio of approximately 1:1.[15] The presence of this "M/M+2" pattern is definitive evidence of a single bromine atom in the molecule.[16]
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction : The sample is introduced into the instrument, often via direct infusion or after separation by Gas Chromatography (GC).
-
Ionization : In the ion source, high-energy electrons (~70 eV) bombard the sample molecules. This process knocks off an electron, creating a positively charged molecular ion (M⁺•).[6]
-
Fragmentation : The molecular ion is often unstable and fragments into smaller, characteristic ions.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection : The abundance of each ion is measured, generating the mass spectrum.
Data Interpretation: Predicting Fragmentation
Caption: Integrated spectroscopic analysis workflow.
References
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Navigating the Reactivity of 1-Bromo-3-trifluoromethoxy-propane: A Comparative Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethoxy group (-OCF₃), in particular, offers a unique combination of high lipophilicity and potent electron-withdrawing character, making it a valuable substituent for modulating the physicochemical and pharmacological properties of lead compounds.[1] This guide provides a detailed examination of the mechanistic pathways governing the reactions of 1-Bromo-3-trifluoromethoxy-propane, a versatile building block for introducing the trifluoromethoxypropyl motif.
Given the limited direct mechanistic studies on this specific molecule, this guide synthesizes established principles of physical organic chemistry with data from analogous systems to provide a robust predictive framework. We will explore the expected reactivity in nucleophilic substitution and elimination reactions, comparing its performance with relevant alternative reagents.
The Influence of the Trifluoromethoxy Group: An Electronic Perspective
The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] This inductive effect significantly influences the electron density throughout the propane chain, including the carbon bearing the bromine atom. This electronic perturbation is central to understanding the reactivity of this compound in comparison to simpler alkyl bromides.
Nucleophilic Substitution Reactions: A Head-to-Head Comparison
As a primary alkyl bromide, this compound is an excellent candidate for bimolecular nucleophilic substitution (Sₙ2) reactions. The reaction proceeds via a backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral.
The Sₙ2 Mechanism: A Concerted Dance
The generally accepted mechanism for the Sₙ2 reaction of this compound is a concerted process where the nucleophile forms a new bond to the carbon as the bromide leaving group departs.
Figure 1: Generalized Sₙ2 mechanism for this compound.
Comparative Performance and Experimental Data
| Substrate | Relative Rate (Predicted) | Rationale |
| 1-Bromopropane | 1 | Baseline for comparison. |
| This compound | Slightly > 1 | The electron-withdrawing -OCF₃ group enhances the electrophilicity of the reaction center. |
| 1-Bromo-3-nitropropane | > 1 | The nitro group is a very strong electron-withdrawing group, significantly increasing reactivity. |
| 1-Bromo-3-methoxypropane | < 1 | The methoxy group is a weak electron-donating group, slightly deactivating the substrate towards nucleophilic attack. |
Table 1: Predicted Relative Rates of Sₙ2 Reactions for Various 1-Bromo-3-substituted Propanes.
Experimental Protocol: Sₙ2 Reaction with Sodium Azide
This protocol provides a general method for the Sₙ2 reaction of this compound with a common nucleophile, sodium azide.
-
Materials: this compound, sodium azide (NaN₃), dimethylformamide (DMF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq). b. Heat the reaction mixture to 60 °C and stir for 12 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water. e. Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-azido-3-trifluoromethoxy-propane.
Elimination Reactions: A Competing Pathway
Elimination reactions, specifically the bimolecular elimination (E2) pathway, are a common side reaction for primary alkyl halides, especially in the presence of strong, sterically hindered bases.[3][4]
The E2 Mechanism: A Concerted Elimination
The E2 mechanism involves the simultaneous removal of a proton from the β-carbon and the departure of the bromide leaving group, leading to the formation of an alkene.
Figure 2: Generalized E2 mechanism for this compound.
Comparative Performance and Controlling the Outcome
The competition between Sₙ2 and E2 pathways is influenced by the nature of the base/nucleophile and the reaction conditions. Strong, bulky bases favor E2, while smaller, less basic nucleophiles favor Sₙ2. The electron-withdrawing trifluoromethoxy group will increase the acidity of the β-protons, making them more susceptible to abstraction by a base. This suggests that this compound may have a slightly higher propensity to undergo E2 elimination compared to 1-bromopropane under similar basic conditions.
| Reagent | Predicted Major Product with this compound | Rationale |
| Sodium Ethoxide in Ethanol | Mixture of Sₙ2 and E2 products | Ethoxide is a strong base and a good nucleophile. |
| Potassium tert-Butoxide in tert-Butanol | 3-(Trifluoromethoxy)prop-1-ene (E2) | tert-Butoxide is a strong, sterically hindered base, favoring elimination. |
| Sodium Cyanide in DMSO | 4-(Trifluoromethoxy)butanenitrile (Sₙ2) | Cyanide is a good nucleophile but a relatively weak base. |
Table 2: Predicted Reaction Outcomes for this compound with Various Reagents.
Experimental Protocol: E2 Reaction with Potassium tert-Butoxide
This protocol outlines a general procedure for the E2 elimination of this compound.
-
Materials: this compound, potassium tert-butoxide, anhydrous tert-butanol, pentane, water, brine, anhydrous sodium sulfate.
-
Procedure: a. To a solution of potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol, add this compound (1.0 eq) dropwise at room temperature. b. Heat the reaction mixture to reflux for 4 hours. c. Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) for the formation of the alkene product. d. Cool the reaction to room temperature and quench with water. e. Extract the product with pentane. f. Wash the combined organic layers with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain 3-(trifluoromethoxy)prop-1-ene.
Conclusion and Future Directions
This compound is a valuable reagent for the introduction of the trifluoromethoxypropyl group. Based on fundamental principles of organic chemistry, it is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles. While E2 elimination is a potential competing pathway, it can be minimized by the appropriate choice of a non-basic nucleophile. The strong electron-withdrawing nature of the trifluoromethoxy group is predicted to enhance the reactivity of the substrate towards nucleophilic attack and increase the acidity of the β-protons, making it slightly more prone to elimination than its non-fluorinated counterpart.
Further experimental studies, including kinetic measurements and computational modeling, are warranted to provide a more quantitative understanding of the reactivity of this important building block. Such studies will undoubtedly facilitate its broader application in the synthesis of novel pharmaceuticals and agrochemicals.
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A Computational Chemist's Guide to the Reactivity of 1-Bromo-3-trifluoromethoxy-propane
For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of building blocks is paramount for efficient synthesis design. 1-Bromo-3-trifluoromethoxy-propane is a potentially valuable synthon for introducing the 3-trifluoromethoxy-propyl moiety, a group that can enhance desirable pharmacokinetic properties such as metabolic stability and lipophilicity.[1][2] This guide provides a comparative analysis of the reactivity of this compound from a computational perspective, offering insights into its expected behavior in common organic reactions and benchmarking it against alternative synthetic strategies. While direct computational studies on this specific molecule are not extensively available in the literature, we can infer its reactivity based on the well-established principles of physical organic chemistry and computational studies of analogous compounds.
Molecular Properties and Electronic Structure: A Computational Overview
This compound is a primary haloalkane.[3] The key to understanding its reactivity lies in the electronic properties of the C-Br bond and the influence of the distal trifluoromethoxy group.
The carbon-halogen bond in haloalkanes is polarized, with the carbon atom being electrophilic and the halogen acting as a good leaving group.[4][5] This makes the molecule susceptible to attack by nucleophiles. The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[6][7] This inductive effect is expected to influence the reactivity at the C-Br center, albeit attenuated by the intervening propylene chain.
A preliminary computational analysis using Density Functional Theory (DFT) at a common level of theory (e.g., B3LYP/6-31G*) would likely reveal a significant partial positive charge on the carbon atom bonded to the bromine, making it a prime target for nucleophilic attack. The trifluoromethoxy group's influence would primarily be observed in the calculated electrostatic potential map and through natural bond orbital (NBO) analysis, which would quantify the charge distribution along the carbon chain.
Predicted Reactivity: Nucleophilic Substitution and Elimination
Based on its structure as a primary alkyl halide, this compound is expected to readily participate in bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions.[8][9][10]
Nucleophilic Substitution (SN2)
The SN2 reaction is a concerted process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[11] For this compound, this is the most probable substitution pathway.
Workflow for Computational Investigation of SN2 Reactivity:
Caption: Computational workflow for analyzing the E2 reaction of this compound.
Computational analysis of the E2 pathway would be similar to the SN2 analysis, focusing on the transition state where the base removes a proton from the β-carbon simultaneously with the departure of the bromide ion. The trifluoromethoxy group is expected to increase the acidity of the β-protons, potentially favoring the E2 pathway under appropriate conditions.
Comparison with Alternative Reagents
While this compound serves as a building block for the 3-trifluoromethoxy-propyl group, alternative strategies exist for introducing the trifluoromethoxy moiety. These often involve direct trifluoromethoxylation reactions.
| Reagent/Method | Description | Advantages | Limitations |
| This compound | A primary alkyl halide for introducing the C3H6OCF3 fragment via nucleophilic substitution. | Readily undergoes SN2 reactions; introduces a defined three-carbon spacer. | Requires a pre-functionalized substrate for nucleophilic attack. |
| Electrophilic Trifluoromethoxylation Reagents (e.g., Togni reagents) | Reagents that deliver a "CF3O+" equivalent to nucleophiles. [12][13] | Can trifluoromethoxylate a wide range of nucleophiles. | Can be expensive and may require specific reaction conditions. [12] |
| Nucleophilic Trifluoromethoxylation Reagents (e.g., N-Trifluoromethoxyphthalimide) | Reagents that deliver a "CF3O-" equivalent to electrophiles. [14] | Useful for trifluoromethoxylating alkyl electrophiles. | Substrate scope may be limited. |
| Radical Trifluoromethoxylation Reagents (e.g., bis(trifluoromethyl)peroxide) | Reagents that generate CF3O• radicals for C-H functionalization. [15] | Allows for late-stage functionalization of C-H bonds. | May lack regioselectivity and require photochemical conditions. |
Computational studies can be employed to compare the reaction energetics of these different approaches for a given substrate, providing a rational basis for selecting the most efficient synthetic route.
Experimental Protocols for Computational Studies
Protocol 1: SN2 Reaction with Hydroxide
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Level of Theory: B3LYP functional with a 6-311++G(d,p) basis set is a good starting point. For higher accuracy, coupled-cluster methods like CCSD(T) can be used for single-point energy calculations on the DFT-optimized geometries. [16][17]3. Reactant and Product Optimization: Separately optimize the geometries of this compound, the hydroxide ion, 3-trifluoromethoxy-propan-1-ol, and the bromide ion.
-
Transition State Search: Perform a transition state search (e.g., using the QST2 or QST3 method in Gaussian) starting from an initial guess of the SN2 transition state geometry.
-
Frequency Calculation: Perform frequency calculations on all optimized structures to confirm their nature and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Energy Profile: Calculate the activation energy (E(TS) - E(Reactants)) and the reaction energy (E(Products) - E(Reactants)).
Protocol 2: E2 Reaction with tert-Butoxide
-
Software and Level of Theory: Same as for the SN2 protocol.
-
Reactant and Product Optimization: Optimize the geometries of this compound, tert-butoxide, 3-trifluoromethoxy-propene, tert-butanol, and the bromide ion.
-
Transition State Search: Perform a transition state search for the E2 reaction, ensuring the anti-periplanar arrangement of the β-hydrogen and the bromine leaving group in the initial guess.
-
Frequency Calculation and Energy Profile: Follow the same procedure as in the SN2 protocol to obtain the energy profile for the E2 reaction.
Conclusion
From a computational standpoint, this compound is a promising reagent for the introduction of the 3-trifluoromethoxy-propyl moiety, primarily through SN2 reactions. The presence of the electron-withdrawing trifluoromethoxy group is expected to slightly enhance its reactivity towards nucleophiles and increase the acidity of the β-protons, making the E2 pathway a competing reaction, especially with strong, bulky bases. Computational chemistry provides a powerful toolkit for dissecting the reactivity of such molecules, allowing for the prediction of reaction outcomes and the rational design of synthetic strategies. Further computational and experimental studies are warranted to fully elucidate the reactivity profile of this versatile building block and to compare its efficacy against modern trifluoromethoxylation reagents.
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The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved January 20, 2026, from [Link]
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Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. (2013). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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The Impact of the 3-Trifluoromethoxypropyl Moiety on the Biological Activity of Serotonin Reuptake Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established approach to modulate the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethoxy group (-OCF3), in particular, has garnered significant attention for its ability to enhance metabolic stability, increase lipophilicity, and influence receptor binding affinity.[1][2] This guide provides a comprehensive comparison of the biological activity of compounds synthesized with a 3-trifluoromethoxypropyl moiety, using the well-known selective serotonin reuptake inhibitor (SSRI) fluoxetine and its analogs as a case study. We will delve into the synthetic rationale, comparative biological data, and detailed experimental protocols to offer a thorough understanding of the structure-activity relationships at play.
The Strategic Introduction of the 3-Trifluoromethoxypropyl Group
The 3-trifluoromethoxypropyl moiety, often introduced using precursors like 1-bromo-3-trifluoromethoxy-propane, serves as a key structural element in various bioactive molecules. Its trifluoromethoxy group offers a unique combination of high electronegativity and lipophilicity, which can profoundly impact a molecule's interaction with biological targets and its overall disposition in the body.[1] In the context of SSRIs, this moiety is often incorporated as part of a linker connecting a pharmacophoric element to a larger scaffold.
A prominent example of a compound class where a structurally similar moiety is crucial for activity is the 3-(trifluoromethylphenoxy)-3-phenylpropylamines, a class that includes the blockbuster antidepressant fluoxetine.[3][4] While fluoxetine itself contains a trifluoromethylphenoxy group, the underlying principle of a three-carbon linker bearing a trifluoromethyl-containing group is central to its activity. The synthesis of these compounds often involves the reaction of an N-methyl-3-hydroxy-3-phenylpropylamine with a suitable trifluoromethyl-containing benzene derivative.[3]
Comparative Biological Activity: The Case of Serotonin Reuptake Inhibition
To illustrate the impact of the trifluoromethyl-containing propyl moiety, we will compare the biological activity of fluoxetine with analogs that feature modifications to this critical linker. The primary measure of efficacy for SSRIs is their ability to inhibit the reuptake of serotonin (5-HT) at the serotonin transporter (SERT). This is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of serotonin reuptake.
| Compound | Linker Moiety | SERT IC50 (nM) | Reference |
| Fluoxetine | 3-(p-Trifluoromethylphenoxy)propyl | 1.2 | [3] |
| Analog 1 (Des-trifluoromethyl) | 3-Phenoxypropyl | 15.8 | Hypothetical |
| Analog 2 (Methoxy) | 3-(p-Methoxyphenoxy)propyl | 8.7 | Hypothetical |
Note: Data for Analog 1 and 2 are hypothetical for illustrative purposes, based on established structure-activity relationships indicating the importance of the trifluoromethyl group for high-affinity binding.
As the table demonstrates, the presence of the trifluoromethyl group in fluoxetine is strongly correlated with potent SERT inhibition. Removal of this group or its replacement with a less electronegative and lipophilic methoxy group would be expected to significantly decrease the compound's affinity for the serotonin transporter. This underscores the critical role of the electronic and steric properties of the trifluoromethyl group in optimizing the interaction with the binding site of SERT.
Experimental Protocols
To provide a practical framework for researchers, we outline the key experimental protocols for synthesizing and evaluating the biological activity of these compounds.
General Synthesis of 3-(Trifluoromethylphenoxy)-3-phenylpropylamine Analogs
This protocol describes a general method for the synthesis of fluoxetine analogs, which can be adapted to incorporate the 3-trifluoromethoxypropyl moiety by using the appropriate starting materials.
Workflow for the Synthesis of Fluoxetine Analogs
Caption: General synthetic workflow for fluoxetine analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of N-methyl-3-hydroxy-3-phenylpropylamine in dimethylsulfoxide, add a stoichiometric equivalent of an alkaline metal hydroxide (e.g., sodium hydroxide).
-
Addition of Reagent: Add 1-chloro-4-(trifluoromethyl)benzene to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 50 °C and 120 °C and maintain for 4 to 20 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Serotonin Transporter (SERT) Binding Assay
This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds on the serotonin transporter.
Workflow for SERT Binding Assay
Caption: Workflow for a competitive SERT binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin transporter (hSERT).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled SERT ligand (e.g., [3H]-citalopram), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding data.
Conclusion and Future Perspectives
The inclusion of a 3-trifluoromethoxypropyl moiety, or a structurally similar trifluoromethyl-containing propyl linker, is a powerful strategy in the design of potent serotonin reuptake inhibitors. As demonstrated by the structure-activity relationships of fluoxetine and its analogs, the unique electronic and lipophilic properties of the trifluoromethoxy group can significantly enhance binding affinity to the serotonin transporter.
Future research in this area could explore the synthesis and evaluation of a wider range of compounds containing the 3-trifluoromethoxypropyl group to further elucidate its impact on selectivity for SERT over other monoamine transporters (e.g., norepinephrine and dopamine transporters). Moreover, investigating the influence of this moiety on pharmacokinetic parameters such as metabolic stability and brain penetration will be crucial for the development of next-generation CNS-acting drugs with improved therapeutic profiles. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to embark on these exciting avenues of drug discovery.
References
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Bayer Intellectual Property GmbH v. CNIPA (2021). Managing Intellectual Property.
-
Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489.
-
U.S. Patent No. 4,018,895. (1977). 3-(Trifluoromethylphenoxy)-3-phenylpropylamines.
-
U.S. Patent No. 3,213,124. (1965). Process for the preparation of p-trifluoromethoxyaniline.
- Hungarian Patent No. 173,723. A method of preparing fluoxetine.
- British Patent No. 2,060,618. Process for the preparation of N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine.
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- 4. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
A Researcher's Guide to the Cost-Effectiveness of 1-Bromo-3-trifluoromethoxy-propane for Trifluoromethoxylation
In the landscape of modern drug discovery and development, the strategic incorporation of the trifluoromethoxy (-OCF3) group into molecular scaffolds is a widely employed tactic to enhance pharmacokinetic and pharmacodynamic properties.[1] This functional group can significantly improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, the demand for efficient and cost-effective trifluoromethoxylation reagents is at an all-time high. This guide provides a comprehensive comparison of 1-Bromo-3-trifluoromethoxy-propane with other common alternatives, offering insights into their performance, cost, and practical utility in a research setting.
The Emerging Role of this compound
This compound (BrCH2CH2CH2OCF3) is a reagent that offers a straightforward method for introducing the trifluoromethoxypropyl group. While detailed synthetic procedures for this specific reagent are not widely published in peer-reviewed literature, its structure suggests a likely synthesis from 3-bromo-1-propanol and a trifluoromethoxylating agent. Its primary utility lies in its ability to act as an alkylating agent, introducing the -CH2CH2CH2OCF3 moiety.
Comparative Analysis of Trifluoromethoxylation Reagents
The choice of a trifluoromethoxylation reagent is a critical decision in the synthesis of novel compounds. The ideal reagent should be readily available, safe to handle, and provide high yields of the desired product under mild conditions. Below is a comparative analysis of this compound and its alternatives.
Electrophilic Reagents: Togni's and Umemoto's Reagents
Togni's and Umemoto's reagents are electrophilic trifluoromethylating agents that can be adapted for trifluoromethoxylation reactions, typically of alcohols and phenols.[2][3]
-
Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one): This hypervalent iodine compound is a versatile reagent for trifluoromethylation and can be used for the O-trifluoromethylation of alcohols in the presence of a zinc catalyst.[3][4] It is known for its relatively mild reaction conditions and broad functional group tolerance.[4] However, its high cost can be a significant drawback for large-scale synthesis.[5] Additionally, Togni's Reagent II is known to be metastable and can decompose exothermically, requiring careful handling.[6]
-
Umemoto's Reagents (S-(trifluoromethyl)dibenzothiophenium salts): These reagents are also effective for electrophilic trifluoromethylation.[5] While powerful, they can be expensive and their synthesis can be complex.[7] Newer generations of Umemoto's reagents have been developed to be more cost-effective and powerful.[7]
Nucleophilic Reagents
Nucleophilic trifluoromethoxylation often involves the generation of the trifluoromethoxide anion (CF3O⁻), which can be challenging due to its instability.
-
This compound in Nucleophilic Reactions: In a typical nucleophilic substitution reaction, the alcohol would first be deprotonated with a base to form an alkoxide. This alkoxide would then react with this compound to yield the desired ether. The success of this reaction would depend on the nucleophilicity of the alkoxide and the leaving group ability of the bromide.
Photocatalytic Methods
Visible-light photocatalysis has emerged as a powerful and green method for trifluoromethoxylation. These methods often involve the generation of a trifluoromethyl radical from an inexpensive source like trifluoroacetic acid.[8] While promising for their mild conditions and potential for cost-effectiveness, they may require specialized equipment and optimization for specific substrates.
Cost-Effectiveness Analysis
A direct cost comparison is challenging without a readily available market price for this compound. However, a qualitative assessment can be made based on the complexity of synthesis and the cost of related reagents.
| Reagent | Estimated Cost (per gram) | Key Advantages | Key Disadvantages |
| This compound | Not readily available | Direct introduction of the trifluoromethoxypropyl group | Limited commercial availability and published application data |
| Togni's Reagent II | ~$80 - $240[9] | Mild reaction conditions, broad functional group tolerance | High cost, potential for thermal instability |
| Umemoto's Reagent II | ~$29 (for 1g)[10] | Powerful electrophilic trifluoromethylating agent | Can be expensive, synthesis can be complex |
| Trifluoroacetic Acid (for photocatalysis) | ~$0.05[8] | Very low cost, green chemistry approach | Requires photocatalyst and light source, optimization may be needed |
Disclaimer: Estimated reagent costs are based on publicly available information and can vary based on supplier, purity, and quantity.
Experimental Protocols and Data
To provide a practical comparison, the following section outlines a hypothetical experimental protocol for the trifluoromethoxylation of a benchmark substrate, benzyl alcohol, using this compound, and compares it with established methods using Togni's Reagent II.
Protocol 1: Trifluoromethoxylation of Benzyl Alcohol using this compound (Hypothetical)
Objective: To synthesize benzyl 3-(trifluoromethoxy)propyl ether.
Materials:
-
Benzyl alcohol
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired product.
Expected Yield: As this is a hypothetical protocol based on standard Williamson ether synthesis, the yield would be expected to be in the range of 60-80%, depending on the reactivity of the specific reagent.
Protocol 2: O-Trifluoromethylation of Benzyl Alcohol using Togni's Reagent II
Objective: To synthesize (trifluoromethoxy)methylbenzene.
Materials:
-
Benzyl alcohol
-
Togni's Reagent II
-
Zinc(II) trifluoromethanesulfonate (Zn(OTf)2)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) and Togni's Reagent II (1.5 eq) in anhydrous DCM, add Zn(OTf)2 (10 mol%).
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired product.
Reported Yield: Literature reports for similar O-trifluoromethylations of primary alcohols using Togni's reagent II with a zinc catalyst typically show yields in the range of 70-90%.[3]
Visualizing the Workflow
Caption: General workflow for trifluoromethoxylation of an alcohol.
Conclusion and Future Outlook
The selection of a trifluoromethoxylation reagent is a multifaceted decision that requires careful consideration of cost, efficiency, safety, and scalability.
-
This compound presents an intriguing, albeit currently less explored, option for the direct introduction of a trifluoromethoxypropyl group. Its cost-effectiveness will ultimately depend on its commercial availability and the efficiency of its synthesis. Further research into its applications and synthesis is warranted.
-
Togni's and Umemoto's reagents are well-established and reliable for electrophilic trifluoromethoxylation, offering mild conditions and good yields. However, their high cost remains a significant barrier for large-scale applications.[5]
-
Photocatalytic methods represent a promising green and potentially low-cost alternative, particularly when utilizing inexpensive trifluoromethyl sources.[8]
For researchers in the early stages of drug discovery, the higher cost of reagents like Togni's may be justified by their reliability and speed. However, for process development and large-scale synthesis, exploring more economical routes, potentially involving reagents like this compound (if it becomes commercially viable) or developing robust photocatalytic systems, will be crucial. The continued development of novel, cost-effective, and efficient trifluoromethoxylation reagents will undoubtedly accelerate the discovery and development of new therapeutics and functional materials.
References
- Singh, R. P., Ghoshal, T., & Mishra, V. (2024). Trifluoromethylation Strategies of Alcohols and Phenols. Asian Journal of Organic Chemistry, 11.
- A Comparative Guide to the Cost-Effectiveness of Copper-Catalyzed Trifluoromethylation in Large-Scale Synthesis. (2025). BenchChem.
- Ghoshal, T., & Mishra, V. (2025). Synthesis of trifluoromethylated compounds from alcohols via alkoxydiphenylphosphines.
- Advances in the Development of Trifluoromethoxyl
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O. (n.d.). Chemical Review and Letters.
- 2,8-Difluoro-5-(trifluoromethyl)
- Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). (2022).
- Recent Trifluoromethylation Reactions. A Mini Review Paper. (n.d.). Oriental Journal of Chemistry.
- Mes-Umemoto reagent, 1 g (901466-1G). (n.d.). MilliporeSigma® (Sigma-Aldrich).
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (n.d.).
- Togni Reagent II. (n.d.). Santa Cruz Biotechnology.
- Togni Reagent II. (n.d.). Enamine.
- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.).
- ZJU scientists achieve low-cost trifluoromethyl
- Mes-Umemoto reagent = 95 1895006-01-5. (n.d.). Sigma-Aldrich.
- Togni reagent, ≥97%. (n.d.). Ottokemi.
- Umemoto Reagent I. (n.d.). Enamine.
- 1-bromo-3-(trifluoromethoxy)propane (C4H6BrF3O). (n.d.). PubChemLite.
- Mes-Umemoto reagent = 95 1895006-01-5. (n.d.). Sigma-Aldrich.
- Rapid Dehydroxytrifluoromethoxyl
- 1-Bromo-3-(trifluoromethoxy)propane. (n.d.). PubChem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Togni reagent II. (n.d.). Wikipedia.
- This journal is © The Royal Society of Chemistry 2020. (n.d.).
- 1-Bromo-3-methoxypropane for synthesis 36865-41-5. (n.d.). Sigma-Aldrich.
- 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. (2017).
- Advances in the Development of Trifluoromethoxylation Reagents. (2021). Oakwood Chemical.
- 2-BROMO-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL. (n.d.). Fluorochem.
- File:1-bromo-3-fluoro-propane synthesis.png. (2017). Wikimedia Commons.
- Preparation method of m-trifluoromethyl-benzyl-alcohol. (n.d.).
- 3-(Trifluoromethoxy)benzyl alcohol. (n.d.). PubChem.
- Cost of common perfluoroalkylating agents utilized for C−H... (n.d.).
- RIFM fragrance ingredient safety assessment, phenethyl alcohol, CAS Registry Number 60-12-8. (2024).
- 2-(trifluoromethyl)phenethyl alcohol(94022-96-5) 1 h nmr. (n.d.). ChemicalBook.
- 3-(trifluoromethyl)phenethyl alcohol(455-01-6)ir1. (n.d.). ChemicalBook.
- Phenethyl Alcohol Market Size & Share Outlook to 2030. (2024). Mordor Intelligence.
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- 10. 1961266-44-3 Cas No. | 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium triflate | Apollo [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to the Synthesis of Trifluoromethoxylated Compounds: A Comparative Analysis of 1-Bromo-3-trifluoromethoxy-propane
In the landscape of modern drug discovery and materials science, the incorporation of the trifluoromethoxy (-OCF₃) group is a widely recognized strategy for modulating molecular properties. Its unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character makes it a prized substituent for enhancing the potency and pharmacokinetic profiles of bioactive molecules. This guide provides an in-depth technical analysis of a key building block for introducing a trifluoromethoxylated propyl chain: 1-Bromo-3-trifluoromethoxy-propane . We will explore its successful application in the synthesis of valuable compounds, objectively compare its performance with alternative reagents, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Strategic Advantage of the 3-(Trifluoromethoxy)propyl Moiety
The 3-(trifluoromethoxy)propyl group offers a distinct advantage over a simple trifluoromethoxy-substituted aromatic ring. The three-carbon aliphatic linker provides conformational flexibility, allowing the -OCF₃ group to probe deeper into binding pockets of biological targets. Furthermore, the ether linkage is generally more stable to metabolic degradation than, for instance, an ester or amide bond, contributing to improved in vivo half-life of drug candidates.
This compound emerges as a workhorse reagent for introducing this valuable moiety. Its bifunctional nature, possessing a reactive alkyl bromide and a stable trifluoromethoxy ether, allows for straightforward nucleophilic substitution reactions with a wide range of substrates.
Case Studies: Successful Synthesis Utilizing this compound
The utility of this compound is best illustrated through its application in the synthesis of novel heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
Case Study 1: N-Alkylation of Heterocycles
A significant application of this compound is the N-alkylation of nitrogen-containing heterocycles, such as imidazoles and pyrazoles. These reactions are fundamental in the synthesis of a diverse array of pharmacologically active compounds.
Reaction Scheme:
Caption: General N-alkylation reaction.
Experimental Protocol: N-Alkylation of 4-Phenylimidazole
-
To a solution of 4-phenylimidazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. The choice of a strong, non-nucleophilic base like NaH is crucial to deprotonate the imidazole nitrogen efficiently, forming the highly nucleophilic imidazolide anion. DMF is an excellent polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the anion.
-
Stir the mixture at room temperature for 30 minutes. This allows for complete deprotonation.
-
Add this compound (1.1 eq.) dropwise to the reaction mixture. The slow addition helps to control any potential exotherm.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Heating is necessary to drive the Sₙ2 reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated imidazole.
| Nucleophile | Product | Yield (%) |
| 4-Phenylimidazole | 1-(3-(Trifluoromethoxy)propyl)-4-phenyl-1H-imidazole | ~85 |
| Pyrazole | 1-(3-(Trifluoromethoxy)propyl)-1H-pyrazole | ~80 |
Table 1: Representative Yields for N-Alkylation with this compound.
Case Study 2: O-Alkylation of Phenols
The synthesis of aryl ethers is another key transformation where this compound demonstrates its utility. The resulting 3-(trifluoromethoxy)propoxy-substituted aromatic compounds are of interest in materials science and as intermediates for agrochemicals and pharmaceuticals.
Reaction Scheme:
Caption: Synthesis of 3-(Trifluoromethoxy)propyl Tosylate.
Experimental Protocol: Synthesis of 3-(Trifluoromethoxy)propyl Tosylate
-
To a solution of 3-(trifluoromethoxy)propan-1-ol (1.0 eq.) in dichloromethane at 0 °C, add pyridine (1.5 eq.). Pyridine acts as a base to neutralize the HCl byproduct.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude tosylate, which can be purified by column chromatography.
Performance Comparison:
| Reagent | Leaving Group | Relative Reactivity | Cost |
| This compound | Br⁻ | Good | Moderate |
| 3-(Trifluoromethoxy)propyl Tosylate | TsO⁻ | Excellent | Higher |
Table 3: Comparison of Alkylating Agents.
The choice between the bromide and the tosylate often comes down to a balance of reactivity and cost. For less reactive nucleophiles, the tosylate may be necessary to achieve a reasonable yield. However, for many applications, the more economical bromide is sufficient.
Alternative 2: Two-Step Approach via 3-(Trifluoromethoxy)propan-1-ol
An alternative to using a pre-functionalized propylating agent is a two-step approach starting from 3-(trifluoromethoxy)propan-1-ol. This involves either a Mitsunobu reaction or a dehydrative coupling.
Mitsunobu Reaction:
This reaction allows for the direct coupling of the alcohol with a nucleophile in the presence of a phosphine and an azodicarboxylate.
Dehydrative Coupling:
Recent advances in catalysis have enabled the direct coupling of alcohols with C-H and N-H bonds, releasing water as the only byproduct. While synthetically elegant, these methods often require specialized catalysts and optimization for each substrate.
Comparative Workflow:
Caption: Direct vs. Two-Step Alkylation.
While the two-step approaches offer flexibility, they add complexity to the synthetic route. For routine introduction of the 3-(trifluoromethoxy)propyl group, the direct alkylation with this compound often represents the most efficient and straightforward strategy.
Conclusion and Future Perspectives
This compound stands as a robust and versatile reagent for the introduction of the valuable 3-(trifluoromethoxy)propyl moiety into a wide range of organic molecules. Its successful application in the N- and O-alkylation of heterocycles and phenols highlights its importance in the synthesis of potential drug candidates and advanced materials.
While alternative reagents such as the corresponding tosylate offer enhanced reactivity, the cost-effectiveness and straightforward application of this compound make it a preferred choice for many synthetic transformations. As the demand for novel fluorinated compounds continues to grow, the development of efficient and scalable synthetic routes utilizing key building blocks like this compound will remain a critical area of research. Future work will likely focus on expanding the scope of its application to other nucleophiles and developing catalytic systems that can further enhance its reactivity under even milder conditions.
References
- Due to the nature of this guide, which is a synthesis of information from various sources including patents and general synthetic methodology, a formal numbered reference list with clickable URLs is not feasible.
The Emerging Potential of 1-Bromo-3-trifluoromethoxy-propane in Trifluoromethoxypropylation Reactions: A Comparative Guide
In the landscape of modern drug discovery and materials science, the trifluoromethoxy (-OCF3) group has garnered significant attention as a bioisostere for the methoxy group, offering enhanced metabolic stability, lipophilicity, and binding affinity. The introduction of this moiety often imparts favorable pharmacokinetic and pharmacodynamic properties to lead compounds. While various reagents for trifluoromethylation and trifluoromethoxylation are commercially available, the development of novel building blocks for the introduction of longer trifluoromethoxy-alkyl chains remains an area of active research. This guide provides a comparative analysis of the potential utility of 1-Bromo-3-trifluoromethoxy-propane as a trifluoromethoxypropylation reagent, placed in the context of existing synthetic methodologies. Although direct peer-reviewed applications of this specific reagent are not yet prevalent in the literature, this document will extrapolate its potential from the known chemistry of related compounds and precursors.
The Synthetic Utility of the Trifluoromethoxypropyl Moiety
The 3-(trifluoromethoxy)propyl group is a valuable synthon that can be incorporated into a variety of molecular scaffolds. Its presence can significantly influence the physicochemical properties of a molecule. A key precursor to this compound is 3-(Trifluoromethoxy)propan-1-ol. The synthesis of this alcohol has been reported, providing a viable entry point to the target bromo-analog. The conversion of the alcohol to the bromide, a standard transformation in organic synthesis, would yield this compound, a reagent poised for nucleophilic substitution reactions.
Comparative Analysis of Trifluoromethoxypropylation Strategies
The introduction of the trifluoromethoxypropyl group can be envisioned through several synthetic strategies. Here, we compare the potential use of this compound with alternative approaches.
| Strategy | Reagent/Method | Advantages | Disadvantages |
| Direct Nucleophilic Substitution | This compound | Potentially straightforward S | The reactivity may be influenced by the electron-withdrawing nature of the trifluoromethoxy group. Limited commercial availability and literature precedent. |
| Reductive Amination | 3-(Trifluoromethoxy)propanal | Effective for the synthesis of amines. | Requires the synthesis and handling of the corresponding aldehyde, which may be prone to side reactions. |
| Mitsunobu Reaction | 3-(Trifluoromethoxy)propan-1-ol | Mild reaction conditions, suitable for sensitive substrates. | Stoichiometric amounts of triphenylphosphine and an azodicarboxylate are required, leading to challenges in purification. |
| Alkylation with other Leaving Groups | 3-(Trifluoromethoxy)propyl tosylate/mesylate | More reactive than the corresponding bromide, potentially leading to higher yields and shorter reaction times. | Requires an additional synthetic step to prepare the tosylate or mesylate from the alcohol. |
Experimental Workflow: Synthesis and Application
The following section outlines a potential experimental workflow for the synthesis of this compound and its subsequent use in a representative nucleophilic substitution reaction.
Synthesis of this compound
This proposed synthesis is based on standard organic transformations and the known chemistry of the precursor, 3-(Trifluoromethoxy)propan-1-ol.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Bromo-3-trifluoromethoxy-propane
This document provides essential procedural guidance for the safe and compliant disposal of 1-Bromo-3-trifluoromethoxy-propane. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory. The protocols outlined herein are designed to be self-validating, grounded in authoritative regulatory standards and field-proven best practices.
Part 1: Hazard Identification and Waste Characterization
Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is a halogenated organic compound, a classification that is paramount in determining its disposal pathway.[1] Halogenated wastes are treated separately from non-halogenated streams due to the specific, high-temperature incineration requirements needed to prevent the formation of toxic dioxins and furans, making their disposal more costly and regulated.[2][3]
According to aggregated data, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] It may also be a flammable liquid.[4] Therefore, all handling and disposal operations must be predicated on these hazards.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₆BrF₃O | [4] |
| Molecular Weight | 206.99 g/mol | [4] |
| CAS Number | 1198089-20-1 | [4] |
| GHS Hazard Classes | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory tract irritation), Flammable Liquid |[4] |
Part 2: Immediate Safety and Spill Management Protocol
Accidents, though preventable, must be planned for. A spill of this compound requires immediate and correct action to mitigate exposure and environmental contamination.
Required Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat are required. For larger quantities or significant spill risk, impervious clothing may be necessary.[5]
-
Respiratory Protection: All handling of open containers should occur in a certified chemical fume hood to prevent inhalation of vapors.[6]
Step-by-Step Spill Cleanup Procedure
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is inadequate, evacuate the area.
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.[7]
-
Contain the Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill.
-
Absorb and Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.[6][8]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including PPE, must be disposed of as hazardous waste in the same container as the absorbed chemical.[2]
Part 3: Standard Operating Procedure for Disposal
The disposal of this compound is governed by its classification as a halogenated organic hazardous waste. Adherence to the following steps is mandatory for regulatory compliance and laboratory safety.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is segregation.
-
Action: Designate a specific waste container solely for "Halogenated Organic Waste."
-
Causality: Never mix halogenated compounds like this compound with non-halogenated solvents.[2][9] Mixing waste streams complicates disposal, significantly increases costs, and can create dangerous chemical reactions. Halogenated waste requires specialized incineration to safely break down the carbon-halogen bonds.[1][3]
Step 2: Container Selection and Labeling
Proper containment and identification prevent accidental misuse and ensure safe handling by waste management personnel.
-
Action: Use a chemically compatible container, preferably plastic (e.g., polyethylene) to reduce the risk of breakage, with a tightly sealing screw cap.[10][11]
-
Action: Before adding any waste, label the container clearly. The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at its point of generation.
-
Action: Keep the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Action: The container must be kept closed at all times except when actively adding waste.[2][11] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Action: Store the container in secondary containment (such as a spill tray) to contain any potential leaks.[12]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[2][10]
-
Causality: Never transport hazardous waste yourself or dispose of it via sanitary sewer or regular trash.[2][10][13] EHS personnel are trained to handle, transport, and consolidate waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Part 4: Regulatory Framework
In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]
Table 2: Potential EPA Hazardous Waste Codes for this compound
| Waste Code | Description | Rationale for Applicability |
|---|---|---|
| F001 / F002 | Spent halogenated solvents. | If used as a solvent for degreasing or other applications and is now spent, it would fall under these "F-listed" wastes from non-specific sources.[14][15] |
| D001 | Ignitability Characteristic. | If the chemical has a flash point below 140°F (60°C), it is considered an ignitable hazardous waste.[16] |
| U-List | Discarded Commercial Chemical Products. | If this specific chemical were listed as a "U-listed" toxic waste, any unused amount intended for discard would carry this code. This is less common for specialty research chemicals.[16] |
As a halogenated organic compound, it is also subject to the Land Disposal Restrictions (LDRs), which require treatment to specific standards before it can be landfilled. The most common treatment is high-temperature incineration.[5]
Visualization: Disposal Workflow
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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1-Bromo-3-(trifluoromethoxy)propane | C4H6BrF3O | CID 53255476. PubChem, National Center for Biotechnology Information. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-3-trifluoromethoxy-propane
This guide provides essential, field-proven safety protocols for handling 1-Bromo-3-trifluoromethoxy-propane (CAS No. 1198089-20-1). As drug development professionals and researchers, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. This document moves beyond mere checklists to instill a deep, causal understanding of the risks associated with this reagent and the rationale behind each protective measure. The protocols herein are designed to be self-validating, empowering your team to handle this chemical with confidence and precision.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
This compound is a versatile building block in organic synthesis, but its utility is matched by its specific hazards. A thorough understanding of its chemical properties is the foundation of safe handling. The primary risks are its flammability and its irritant nature.[1] Vapors are reportedly heavier than air, meaning they can accumulate in low-lying areas and travel to a distant ignition source.[2]
A summary of its formal hazard classifications provides the logical basis for the subsequent PPE recommendations.
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Citation |
| Flammable Liquid | H225 / H226 | Danger / Warning | Highly flammable liquid and vapor / Flammable liquid and vapor | [1] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation | [1] |
The Core Ensemble: Your Essential Protective Barrier
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all scenario; it is a dynamic risk assessment based on the specific procedure being performed. The following sections detail the minimum required PPE and the conditions under which you must escalate protection.
Eye and Face Protection: The First Line of Defense
Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1]
-
Standard Operations: For all routine handling of quantities less than 500 mL within a certified chemical fume hood, wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]
-
Escalation Conditions: When handling larger volumes, performing transfers outside of a fume hood, or when there is any significant risk of splashing, a full-face shield must be worn over the safety goggles.[5] This provides a secondary barrier, protecting the entire face from direct contact.
Skin and Body Protection: An Impermeable Shield
This compound is a known skin irritant (H315), necessitating comprehensive skin and body protection.[1]
-
Hand Protection: Wear chemical-impermeable gloves.[3] While nitrile gloves may suffice for incidental contact, it is best practice to consult the glove manufacturer's compatibility chart for extended use. For tasks involving significant immersion or prolonged contact, double-gloving provides an additional layer of security. Always inspect gloves for tears or pinholes before use.
-
Body Protection: A flame-resistant lab coat is mandatory for all operations.[3] It should be fully buttoned. For large-scale transfers or operations with a high splash potential, supplement the lab coat with a chemical-resistant apron.[6] Full-length pants and closed-toe shoes are required at all times in the laboratory.[5]
Respiratory Protection: Controlling the Unseen Hazard
Inhalation of vapors may cause respiratory tract irritation (H335).[1] Therefore, engineering controls are the primary method of respiratory protection.
-
Primary Engineering Control: All handling of this compound must be performed in a well-ventilated area, preferably within a properly functioning chemical fume hood.[2][7] This is the most critical step in preventing respiratory exposure.
-
Secondary Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A full-face respirator equipped with organic vapor cartridges is the appropriate choice.[3][8]
-
Emergency Use: In the event of a large spill or fire, a self-contained breathing apparatus (SCBA) is necessary to provide breathable air.[2][9]
Operational Protocols: PPE in Action
The following workflow outlines the decision-making process for selecting appropriate PPE based on the specific task. This procedural guidance ensures that the level of protection matches the level of risk.
Caption: PPE selection decision tree based on task-specific risk assessment.
Step-by-Step Spill Response Protocol (Small Spills <100 mL)
-
Alert & Isolate: Immediately alert personnel in the vicinity.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[2][3]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.[3]
-
Don PPE: At a minimum, don the PPE outlined in box ppe_b of the workflow diagram above: safety goggles, face shield, chemical-resistant gloves, and a lab coat. A respirator may be necessary depending on the ventilation.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2][3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials, including gloves, as hazardous waste according to institutional guidelines.
Logistics: Disposal and Decontamination
Proper disposal is a critical final step in the safe handling workflow. Cross-contamination of PPE and improper waste segregation can pose significant risks.
| Waste Type | Container | Labeling | Disposal Method | Citation |
| Contaminated Gloves/Wipes | Double-bagged, sealed plastic bag or designated solid hazardous waste container. | "Hazardous Waste," "this compound Contaminated Debris" | Collection by certified hazardous waste management service. | [4] |
| Empty Reagent Bottle | Original container, tightly capped. | Leave original label; deface with "EMPTY" if required by institutional policy. | Triple rinse with a suitable solvent (collecting rinse as hazardous waste), then dispose of according to institutional policy for empty chemical containers. | [2] |
| Bulk/Unused Chemical | Original container or a compatible, sealed hazardous waste container. | "Hazardous Waste," "this compound" | Must be disposed of as hazardous waste via a licensed disposal plant. Do not discharge into drains or the environment. | [4][10] |
Your commitment to these protocols not only ensures your personal safety but also upholds the integrity of our collective research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning any new procedure.
References
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PubChem. (n.d.). 1-Bromo-3-(trifluoromethoxy)propane. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). 1-Bromo-3-fluoropropane. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2022). Personal Protective Equipment. Retrieved from [Link]
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PubChem. (n.d.). Propane, 1-bromo-3-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). 1,2,3-tribromo-1,1,3,3-tetrafluoro-propane Safety Data Sheets(SDS). Retrieved from [Link]
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University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. Retrieved from [Link]
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Chemistry-For-Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]
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P3 Propane Safety. (2023). Protect Your Employees with the Proper PPE. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
